molecular formula C14H18N2O3 B1451816 D-1-N-Cbz-nipecotamide CAS No. 1050446-94-0

D-1-N-Cbz-nipecotamide

Cat. No.: B1451816
CAS No.: 1050446-94-0
M. Wt: 262.3 g/mol
InChI Key: JVNTYSRHYYSZEM-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-1-N-Cbz-nipecotamide (CAS 1050446-94-0) is a chiral, enantiomerically pure building block of high value in medicinal chemistry and organic synthesis. This compound features a piperidine ring, a common scaffold in bioactive molecules, which is protected at the nitrogen by a carboxybenzyl (Cbz) group and functionalized with a carboxamide moiety at the 3-position. The Cbz group is a cornerstone in synthetic chemistry, serving as a protecting group for secondary amines, allowing for selective deprotection under mild conditions, which is crucial for the sequential synthesis of complex molecules . The specific stereochemistry of the "D-" or "(R)-" enantiomer makes this compound particularly valuable for creating stereospecific targets, such as protease inhibitors, receptor antagonists, and other pharmacologically active agents where the three-dimensional orientation of the molecule is critical for its activity and specificity. While the exact mechanism of action for this specific compound is dependent on the final target molecule, its primary research application lies in its role as a key synthetic intermediate. It is commonly used in the construction of peptide mimetics and other nitrogen-containing heterocycles, which are prevalent in drug discovery programs for diseases ranging from neurological disorders to cancer. As a protected form of nipecotamide, it can be used to explore the structure-activity relationships of compounds that interact with GABAergic systems, given that the core nipecotamide structure is known to be related to inhibitors of GABA uptake . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this high-purity intermediate to streamline their synthetic routes in the development of novel active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (3R)-3-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNTYSRHYYSZEM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654544
Record name Benzyl (3R)-3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050446-94-0
Record name Benzyl (3R)-3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: D-1-N-Cbz-Nipecotamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of D-1-N-Cbz-nipecotamide , formally known as (R)-benzyl 3-carbamoylpiperidine-1-carboxylate . This compound serves as a critical chiral building block in the synthesis of pharmaceutical agents, particularly in the development of enzyme inhibitors and receptor ligands where stereochemical purity is paramount.

(R)-Benzyl 3-carbamoylpiperidine-1-carboxylate[1]

Executive Summary & Chemical Identity

This compound is the protected, dextrorotatory enantiomer of nipecotamide. It functions as a "chiral scaffold" in medicinal chemistry, offering a constrained piperidine ring with a defined stereocenter at the C3 position. The Carbobenzyloxy (Cbz) group provides orthogonal protection for the secondary amine, allowing selective functionalization of the amide or the ring system before deprotection.

Nomenclature & Stereochemistry

The designation "D-" in this context historically correlates with the specific rotation or the amino acid nomenclature (D-amino acids), but the IUPAC standard (R)- is the definitive stereodescriptor for this molecule.

  • IUPAC Name: (R)-benzyl 3-carbamoylpiperidine-1-carboxylate[1]

  • Common Name: this compound; (R)-1-Cbz-3-carbamoylpiperidine

  • CAS Number: 1050446-94-0 (Specific for (R)-isomer); 569348-14-7 (Racemate/Unspecified)

  • Molecular Formula: C₁₄H₁₈N₂O₃[2]

  • Molecular Weight: 262.31 g/mol

Structural Visualization

The following diagram illustrates the core structure and the stereochemical orientation at C3.

ChemicalStructure Cbz Cbz Group (Benzyl Carbamate) Piperidine Piperidine Ring (Heterocycle) Cbz->Piperidine N1 Protection ChiralCenter C3 Stereocenter (R-Configuration) Piperidine->ChiralCenter Internal Amide Primary Amide (-CONH2) ChiralCenter->Amide Functional Group

Figure 1: Structural decomposition of this compound showing the N-protection and chiral center.

Physicochemical Profile

The physical properties of this compound dictate its handling in the laboratory. As a carbamate-protected amide, it exhibits significant stability in solid form but requires specific solvents for dissolution.

PropertyValue / DescriptionNote
Physical State White to pale yellow solidCrystalline powder form is common.[3]
Melting Point 103–106 °C (Reference for Nipecotamide base)Cbz-derivative typically melts higher; experimental verification required per batch.
Boiling Point ~475.5 °C (Predicted)Decomposes before boiling at atm pressure.
Density 1.224 g/cm³Predicted value.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water due to lipophilic Cbz group.
pKa ~15-16 (Amide proton)The N1 nitrogen is non-basic due to carbamate.
Stability Stable under ambient conditionsHygroscopic; store in desiccator.

Synthetic Methodology

The synthesis of this compound must preserve the stereochemistry of the starting material. The most robust route utilizes (R)-Nipecotamide (derived from (R)-Nipecotic acid) as the starting substrate.

Route A: Direct Cbz-Protection of (R)-Nipecotamide

This method is preferred for its atom economy and simplicity.

Reagents:
  • Substrate: (R)-Nipecotamide (CAS 1050446-94-0 precursor)

  • Reagent: Benzyl chloroformate (Cbz-Cl)

  • Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Solvent: THF/Water (1:1) or Dichloromethane (DCM)

Step-by-Step Protocol:
  • Preparation: Dissolve 10 mmol of (R)-nipecotamide in 20 mL of THF/Water (1:1 mixture). Cool the solution to 0°C in an ice bath.

  • Basification: Add 1.5 equivalents (15 mmol) of NaHCO₃. Ensure the pH remains >8.

  • Addition: Dropwise add 1.1 equivalents (11 mmol) of Benzyl chloroformate (Cbz-Cl) over 30 minutes. Critical: Maintain temperature <5°C to prevent hydrolysis of Cbz-Cl.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Evaporate THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with 1M HCl (to remove unreacted amine), then Brine. Dry over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Synthesis Workflow Diagram

Synthesis Start (R)-Nipecotamide (Starting Material) Intermediate Reaction Mixture (0°C -> RT, 4-6h) Start->Intermediate Dissolve in THF/H2O Reagent Benzyl Chloroformate (Cbz-Cl) + Base Reagent->Intermediate Dropwise Addition Workup Extraction (EtOAc) & Acid Wash Intermediate->Workup Completion (TLC) Product This compound (Final Product) Workup->Product Crystallization

Figure 2: Synthetic pathway for the direct protection of (R)-nipecotamide.

Applications in Drug Discovery

This compound is not typically a final drug but a Pharmacophore Scaffold . Its structural rigidity and defined chirality make it ideal for:

  • KRAS Inhibitors: Piperidine-based scaffolds are frequently used to position substituents in the switch II pocket of KRAS(G12C) mutants. The (R)-configuration often directs substituents into specific hydrophobic sub-pockets.

  • Serine Protease Inhibitors: The piperidine ring mimics the basic side chains of Lysine or Arginine. The Cbz group can be removed to attach "warheads" (electrophiles) that covalently modify the enzyme active site.

  • GABA Uptake Inhibitors: Derivatives of nipecotic acid are potent GABA uptake inhibitors. The amide moiety serves as a precursor to amines or reversed amides to tune lipophilicity.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.40 (m, 5H): Aromatic protons from the Cbz benzyl group.

    • δ 5.15 (s, 2H): Benzylic -CH₂- protons of the Cbz group.

    • δ 5.50–6.00 (br s, 2H): Amide -NH₂ protons (exchangeable with D₂O).

    • δ 3.80–4.20 (m, 2H): Piperidine ring protons adjacent to Nitrogen (C2/C6 equatorial).

    • δ 2.40–2.50 (m, 1H): Chiral methine proton at C3.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol (typically 90:10).

    • Success Criterion: Enantiomeric Excess (ee) > 98% is required for pharmaceutical applications.

Safety & Handling (MSDS Summary)

While this compound is not classified as highly toxic, it should be treated as a bioactive chemical intermediate.

  • GHS Classification: Warning.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[4]

  • Handling Protocol:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • In case of contact: Wash skin with soap and water; flush eyes for 15 minutes.

References

  • ChemicalBook. (2024). (R)-3-Carbamoyl-piperidine-1-carboxylic acid benzyl ester Properties and MSDS. Retrieved from

  • ChemSrc. (2025). Nipecotamide & Derivatives - Physical Properties and Toxicity Data. Retrieved from

  • CookeChem. (2024). Product Analysis: (R)-Benzyl 3-carbamoylpiperidine-1-carboxylate (CAS 1050446-94-0).[1][5] Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18526450, Benzyl 3-carbamoylpiperidine-1-carboxylate. Retrieved from

Sources

D-1-N-Cbz-Nipecotamide: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-1-N-Cbz-nipecotamide (CAS: 1050446-94-0), chemically defined as benzyl (3R)-3-carbamoylpiperidine-1-carboxylate , is a high-value chiral building block used in the synthesis of neuroactive pharmaceuticals. It serves as a critical intermediate for the development of


-aminobutyric acid (GABA) uptake inhibitors and peptidomimetics targeting the central nervous system (CNS).

This guide provides a comprehensive technical analysis of this compound, detailing its stereochemical nomenclature, synthetic production, and application in orthogonal protection strategies during drug development.

Chemical Identity & Stereochemistry

The nomenclature "this compound" employs the historical D/L system, which can be ambiguous in modern organic synthesis. In the context of nipecotic acid derivatives, commercial suppliers typically map the "D" prefix to the (R)-enantiomer .

Core Specifications
ParameterSpecification
Systematic Name Benzyl (3R)-3-carbamoylpiperidine-1-carboxylate
Common Name This compound; (R)-1-Cbz-nipecotamide
CAS Number 1050446-94-0
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.30 g/mol
Chirality (R)-Enantiomer
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Melting Point 103–106 °C (Lit.)
Structural Visualization

The compound consists of a piperidine ring constrained in a chair conformation, with a carbamoyl group at the C3 position and the secondary amine protected by a benzyloxycarbonyl (Cbz) group.

structure Figure 1: Structural Logic of this compound Nipecotic Nipecotic Acid Core (Piperidine Ring) Chiral Chiral Center (C3) (R)-Configuration Nipecotic->Chiral Stereochemistry Cbz N-Protecting Group (Cbz / Z-group) Nipecotic->Cbz N1 Position Amide Functional Handle (Primary Amide) Chiral->Amide C3 Position

Synthetic Methodology

The synthesis of this compound requires strict control over stereochemistry to prevent racemization at the C3 position. The preferred route involves the protection of (R)-nipecotic acid followed by mild amidation.

Synthesis Protocol

Step 1: N-Protection (Schotten-Baumann Conditions) The starting material, (R)-nipecotic acid, is treated with benzyl chloroformate (Cbz-Cl) under basic conditions.

  • Reagents: (R)-Nipecotic acid, Cbz-Cl, NaOH (aq), THF/Water (1:1).

  • Mechanism: Nucleophilic attack of the piperidine nitrogen on the carbonyl of Cbz-Cl.

  • Critical Control: Maintain pH between 9–10. pH >11 increases the risk of hydrolysis; pH <8 leads to incomplete reaction.

Step 2: Amidation (Mixed Anhydride Method) Direct amidation is achieved via activation of the carboxylic acid to avoid harsh thermal conditions that could degrade the Cbz group.

  • Activation: React N-Cbz-(R)-nipecotic acid with Ethyl Chloroformate and N-Methylmorpholine (NMM) in anhydrous THF at -15°C.

  • Amination: Addition of ammonium hydroxide (NH₄OH) or ammonia gas.

  • Purification: Recrystallization from EtOAc/Hexanes.

Process Flow Diagram

synthesis Figure 2: Synthetic Pathway for this compound Start (R)-Nipecotic Acid (Starting Material) Step1 Step 1: N-Protection (Cbz-Cl, NaOH, 0°C) Start->Step1 Inter Intermediate: (R)-N-Cbz-Nipecotic Acid Step1->Inter Yield: ~90-95% Step2 Step 2: Activation (EtOCOCl, NMM, -15°C) Inter->Step2 Step3 Step 3: Aminolysis (NH3/THF) Step2->Step3 Mixed Anhydride Final Product: This compound Step3->Final Yield: ~85%

[1]

Applications in Drug Discovery[1][2]

This compound is not merely an end-product but a strategic scaffold. Its utility stems from the orthogonality of the Cbz group and the defined chirality of the piperidine ring.

GABA Uptake Inhibitors

Nipecotic acid derivatives are potent inhibitors of GABA transporters (GAT-1).[1] The (R)-enantiomer configuration is often crucial for binding affinity.

  • Mechanism: The piperidine ring mimics the GABA structure but is conformationally restricted, enhancing selectivity.

  • Workflow: The amide group can be dehydrated to a nitrile or reduced to an amine, serving as a precursor for drugs like Tiagabine (Gabitril) analogues.

Peptidomimetics & Factor Xa Inhibitors

The compound serves as a constrained amino acid analogue (beta-amino acid derivative).

  • Role: It introduces a "kink" in the peptide chain, restricting conformational freedom and improving metabolic stability against proteases.

  • Cbz Advantage: The Cbz group is stable to acidic conditions (e.g., TFA used in Boc deprotection), allowing for selective manipulation of the amide side chain before N-deprotection via hydrogenolysis (H₂/Pd-C).

Analytical Characterization

To validate the identity of synthesized this compound, the following analytical signatures are diagnostic.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

7.30–7.40 (m, 5H)
Aromatic protons of the Cbz group (Benzyl).

5.15 (s, 2H)
Benzylic -CH₂- protons of the Cbz group.

5.50–6.00 (br s, 2H)
Amide -NH₂ protons (Exchangeable with D₂O).

1.50–2.00 (m, 4H)
Piperidine ring protons (C4, C5).
HPLC Chiral Column (e.g., Chiralpak AD-H)Single peak confirming enantiomeric excess (ee > 98%).
Mass Spec (ESI) [M+H]⁺ = 263.14Protonated molecular ion.

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amide bond is stable, but the compound should be kept dry to prevent hygroscopic clumping.

  • Deprotection Warning: When removing the Cbz group via catalytic hydrogenation, ensure the catalyst (Pd/C) is handled under wet conditions to prevent ignition of solvent vapors.

References

  • ChemicalBook. (2023). This compound Product Properties and CAS 1050446-94-0. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Nipecotic Acid Derivatives. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: this compound. Retrieved from

  • ChemSrc. (2023). 1-N-Cbz-Nipecotamide CAS 569348-14-7 and 1050446-94-0 Data. Retrieved from

  • ResearchGate. (2013). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Retrieved from

Sources

An In-Depth Technical Guide to the Structure and Synthesis of D-1-N-Cbz-nipecotamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of D-1-N-Cbz-nipecotamide, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. We will delve into its molecular architecture, explore a robust synthetic pathway, and provide detailed experimental protocols grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of this compound

This compound, systematically named (R)-benzyl 3-carbamoylpiperidine-1-carboxylate, is a valuable chiral building block. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry at the C3 position, coupled with the carbamoyl functional group, makes this compound a crucial intermediate for the synthesis of targeted therapeutics. The carboxybenzyl (Cbz) protecting group on the piperidine nitrogen offers stability during synthetic manipulations and can be selectively removed under specific conditions, allowing for further derivatization.

Chemical Structure and Properties

This compound possesses a well-defined three-dimensional structure that is critical for its biological activity and its utility as a synthetic intermediate.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈N₂O₃[1]
Molecular Weight 262.304 g/mol [1]
Appearance White to yellow solid
IUPAC Name (R)-benzyl 3-carbamoylpiperidine-1-carboxylate
Synonyms (R)-3-CARBAMOYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER, this compound[1]
CAS Number 1050446-94-0[1]

Strategic Synthesis of this compound

The synthesis of enantiomerically pure this compound is a multi-step process that demands careful control of stereochemistry. A logical and efficient synthetic strategy involves two key stages:

  • Chiral Resolution: Separation of the desired (R)-enantiomer from a racemic mixture of N-Cbz-nipecotic acid.

  • Amidation: Conversion of the carboxylic acid functionality of (R)-N-Cbz-nipecotic acid into the primary amide.

This approach ensures the final product possesses the correct stereochemistry, which is often paramount for its intended biological activity.

Synthesis_Workflow racemic_acid Racemic N-Cbz-Nipecotic Acid chiral_resolution Chiral Resolution (e.g., with R-phenylethylamine) racemic_acid->chiral_resolution r_acid (R)-N-Cbz-Nipecotic Acid chiral_resolution->r_acid amidation Amidation (Coupling Agent, NH₃ source) r_acid->amidation final_product This compound amidation->final_product

Caption: Overall synthetic workflow for this compound.

Part 1: Chiral Resolution of N-Cbz-Nipecotic Acid

The foundational step in this synthesis is securing the enantiomerically pure starting material, (R)-N-Cbz-nipecotic acid. A common and effective method for this is classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.

Principle of Chiral Resolution: A racemic mixture of a carboxylic acid can be reacted with a chiral base to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomer of the acid.

Experimental Protocol: Chiral Resolution

  • Salt Formation:

    • Dissolve racemic N-Cbz-3-piperidine carboxylic acid in a suitable organic solvent such as methanol, acetone, or ethyl acetate.

    • Warm the solution to 40-50 °C with stirring.

    • Slowly add a solution of a chiral resolving agent, for example, (R)-(+)-α-phenylethylamine, in the same solvent.

    • After the addition is complete, maintain the temperature and stir for 20-30 minutes to ensure complete salt formation.

    • Slowly cool the mixture to 10-15 °C to induce crystallization of one of the diastereomeric salts.

    • Collect the precipitated salt by suction filtration and dry.

  • Purification of the Diastereomeric Salt:

    • The enantiomeric excess (ee) of the obtained salt can be enhanced by recrystallization.

    • Suspend the salt in a solvent like ethanol and heat to 70-75 °C for 15-20 minutes.

    • Slowly cool the solution to 10-15 °C to allow for recrystallization.

    • Filter the purified salt and dry. Repeat this process until the desired enantiomeric purity (typically >99% ee) is achieved, as determined by chiral HPLC analysis.

  • Liberation of the (R)-Enantiomer:

    • Suspend the purified diastereomeric salt in a mixture of water and an organic solvent like ethyl acetate.

    • Acidify the mixture with a strong acid, such as concentrated hydrochloric acid, to a pH of 1-2. This will protonate the carboxylic acid and liberate it from the chiral amine salt.

    • Separate the organic layer, which now contains the (R)-N-Cbz-nipecotic acid.

    • Extract the aqueous layer with additional portions of ethyl acetate to maximize recovery.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure (R)-N-Cbz-nipecotic acid.

Part 2: Amidation of (R)-N-Cbz-Nipecotic Acid

The conversion of the carboxylic acid to a primary amide is a critical transformation. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by reaction with an ammonia source.

The Role of the Cbz Protecting Group: The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis and organic synthesis in general.[2][3] Its key advantages include:

  • Stability: It is stable to a wide range of reaction conditions, including those used for peptide coupling.

  • Ease of Introduction and Removal: It can be readily introduced using benzyl chloroformate and removed under mild, neutral conditions via catalytic hydrogenation.[1]

  • Crystallinity: The presence of the Cbz group often enhances the crystallinity of intermediates, facilitating their purification.[3]

Selection of a Coupling Reagent: The choice of coupling reagent is crucial to ensure a high yield of the amide while minimizing side reactions, particularly racemization of the chiral center. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., PyBOP, HBTU, HATU). For this synthesis, a uronium-based reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice due to its high efficiency and low propensity for causing racemization, especially when used in conjunction with a base like diisopropylethylamine (DIPEA).

Amidation_Mechanism cluster_activation Carboxylic Acid Activation cluster_amidation Nucleophilic Attack r_acid (R)-N-Cbz-Nipecotic Acid activated_ester Activated Ester Intermediate r_acid->activated_ester + HATU, DIPEA hatu HATU final_product This compound activated_ester->final_product + NH₃ ammonia Ammonia Source (e.g., NH₄Cl, DIPEA) ammonia->final_product

Caption: Generalized mechanism of HATU-mediated amidation.

Experimental Protocol: Amidation

  • Reaction Setup:

    • To a solution of (R)-N-Cbz-nipecotic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester intermediate.

    • In a separate flask, prepare a source of ammonia. This can be achieved by adding DIPEA (1.5 eq) to a suspension of ammonium chloride (NH₄Cl, 1.2 eq) in DMF.

  • Amidation Reaction:

    • Add the ammonia solution to the activated ester mixture.

    • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford pure this compound.

Reagent/SolventMolar Ratio (eq)Purpose
(R)-N-Cbz-Nipecotic Acid1.0Starting material
HATU1.1Coupling agent for carboxylic acid activation
DIPEA4.0 (total)Base to activate HATU and neutralize NH₄Cl
Ammonium Chloride (NH₄Cl)1.2Ammonia source
DMF or DCM-Anhydrous reaction solvent

Analytical Characterization and Quality Control

Ensuring the chemical identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the final product.

  • Chiral HPLC: This is a critical analysis to determine the enantiomeric purity (enantiomeric excess, ee) of the final product, ensuring that no significant racemization occurred during the amidation step. The use of a suitable chiral stationary phase is essential for this separation.

  • Melting Point: To provide an indication of the purity of the crystalline solid.

Conclusion

This guide has outlined a robust and reliable synthetic pathway for the preparation of this compound. The strategy hinges on the successful chiral resolution of the preceding carboxylic acid intermediate, followed by a carefully controlled amidation reaction. The choice of the Cbz protecting group and a modern coupling reagent like HATU are key to achieving a high yield and maintaining the stereochemical integrity of the final product. The detailed protocols and analytical guidance provided herein should serve as a valuable resource for researchers and scientists working on the synthesis of chiral piperidine-based molecules for drug discovery and development.

References

  • Google Patents. (2015). Preparation method of (R)-3-Boc-aminopiperidine. CN105130879A.
  • Fiveable. Cbz Definition - Organic Chemistry Key Term. Available at: [Link]

  • CP Lab Safety. This compound, 97% Purity, C14H18N2O3, 1 gram. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

Sources

Technical Monograph: 1-N-Cbz-Nipecotamide (CAS 569348-14-7)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Chiral Piperidine Scaffolding and Drug Discovery [1]

Executive Technical Overview

1-N-Cbz-nipecotamide (Benzyl 3-carbamoylpiperidine-1-carboxylate) represents a critical structural intermediate in the synthesis of neuroactive pharmaceuticals and peptidomimetics. Defined by CAS 569348-14-7 , this compound stabilizes the reactive secondary amine of the piperidine ring using a Carbobenzyloxy (Cbz) group, while retaining a C3-carboxamide functionality.[2]

For drug development professionals, this molecule serves two primary strategic functions:

  • Chiral Scaffolding: It provides a protected entry point to 3-substituted piperidine derivatives, a pharmacophore ubiquitous in GABA uptake inhibitors (e.g., Tiagabine) and kinase inhibitors.[2]

  • Orthogonal Protection: The Cbz group offers stability under acidic and basic conditions often used to modify the amide side chain, while being selectively cleavable via hydrogenolysis (

    
    ).[2]
    

This guide details the physicochemical architecture, synthesis protocols, and quality control parameters required to utilize this intermediate in high-fidelity medicinal chemistry campaigns.[2]

Chemical Architecture & Physicochemical Profile[3]

The utility of 1-N-Cbz-nipecotamide lies in its dual-functional nature. The C3-chiral center (in enantiopure applications) allows for stereoselective recognition in biological targets, while the Cbz group modulates lipophilicity and prevents N-alkylation side reactions.[2]

Table 1: Physicochemical Specifications
ParameterSpecificationNotes
CAS Registry 569348-14-7 Primary identifier
IUPAC Name Benzyl 3-carbamoylpiperidine-1-carboxylate
Molecular Formula

Molecular Weight 262.30 g/mol
Appearance White to off-white crystalline solidHigh purity forms are distinct crystals
Density

Predicted
Boiling Point

at 760 mmHg
Decomposition likely prior to BP
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility
Flash Point

Refractive Index 1.568

Data aggregated from chem-informatics sources and supplier specifications [1, 2, 3].

Synthetic Methodology & Process Logic

The synthesis of 1-N-Cbz-nipecotamide is a nucleophilic acyl substitution. The secondary amine of nipecotamide attacks the benzyl chloroformate (Cbz-Cl). The choice of base and solvent is critical to prevent bis-acylation or hydrolysis of the reagent.

Optimized Synthesis Protocol

Objective: Selective N-protection of Nipecotamide.

Reagents:

  • Substrate: Nipecotamide (Piperidine-3-carboxamide) [CAS 4138-26-5][3]

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )[2]
  • Solvent: THF/Water (Schotten-Baumann conditions) or DCM (anhydrous)

Step-by-Step Workflow:

  • Solubilization: Dissolve Nipecotamide (1.0 eq) in a biphasic mixture of THF and 2M

    
     (1:1 v/v). Rationale: The biphasic system scavenges the HCl byproduct immediately, driving the equilibrium forward.[2]
    
  • Controlled Addition: Cool the mixture to

    
    . Add Cbz-Cl (1.1 eq) dropwise over 30 minutes. Rationale: Exothermic control prevents thermal degradation of Cbz-Cl.
    
  • Reaction Phase: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

  • Work-up: Extract with Ethyl Acetate (

    
    ). Wash organic layer with 1M HCl (to remove unreacted amine), then Brine.[2]
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.
    
Mechanistic Pathway Visualization

The following diagram illustrates the reaction flow and the critical decision points for downstream applications (e.g., Hoffman rearrangement or Amide hydrolysis).

SynthesisPath Nipecotamide Nipecotamide (Starting Material) Intermediate Tetrahedral Intermediate Nipecotamide->Intermediate Nucleophilic Attack (0°C, Base) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Product 1-N-Cbz-Nipecotamide (CAS 569348-14-7) Intermediate->Product Elimination of Cl- GABA_Analog GABA Uptake Inhibitors Product->GABA_Analog Derivatization Peptidomimetic Peptidomimetics (Proline Analog) Product->Peptidomimetic Hydrolysis/Coupling

Figure 1: Synthetic pathway from Nipecotamide to CAS 569348-14-7 and subsequent divergence into therapeutic classes.

Strategic Applications in Drug Discovery

GABAergic System Modulation

Nipecotic acid derivatives are foundational in the design of GABA uptake inhibitors. The structure of 1-N-Cbz-nipecotamide mimics the conformation of GABA but with restricted flexibility due to the piperidine ring.

  • Mechanism: By modifying the amide group (e.g., converting to an ester or linking to lipophilic domains), researchers create analogs of Tiagabine .[2] The Cbz group serves as a temporary mask, allowing the attachment of "anchor" groups that interact with the GAT-1 transporter protein before the final deprotection [4, 5].[2]

Peptidomimetics and Foldamers

The piperidine-3-carboxylic acid motif (Nipecotic acid) is a homolog of proline (pyrrolidine-2-carboxylic acid) and pipecolic acid.

  • Beta-Turn Induction: Incorporating 1-N-Cbz-nipecotamide into peptide chains introduces steric constraints that can induce specific secondary structures (beta-turns), critical for disrupting protein-protein interactions.

  • Stability: The expanded ring size (6-membered vs. 5-membered proline) alters metabolic stability and proteolytic resistance.

Chiral Resolution

While CAS 569348-14-7 is often synthesized as a racemate, high-value applications require enantiopurity.

  • Enzymatic Resolution: The amide moiety is susceptible to amidase-catalyzed hydrolysis. Specific amidases can selectively hydrolyze the (S)-amide to the acid, leaving the (R)-amide (or vice versa) intact, allowing for efficient kinetic resolution of the Cbz-protected intermediate.[2]

Analytical Quality Control (Self-Validating Protocols)

To ensure scientific integrity, the identity of CAS 569348-14-7 must be validated using orthogonal analytical techniques.

HPLC Method[7]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[2]

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Benzyl ring).[2]

  • Acceptance Criteria: Purity > 98.0% (Area %).

NMR Interpretation ( NMR, 400 MHz, )
  • Aromatic Region (7.30–7.40 ppm): Multiplet, 5H (Benzyl group).[2] Confirms Cbz presence.

  • Benzylic Protons (5.10 ppm): Singlet/Split Singlet, 2H (

    
    ).
    
  • Amide Protons (5.5–6.5 ppm): Broad singlets, 2H (

    
    ). Note: Chemical shift varies with concentration and solvent.[2]
    
  • Piperidine Ring (1.5–4.0 ppm): Complex multiplets corresponding to the C2, C3, C4, C5, C6 protons.[2] The C3 proton (chiral center) typically appears distinct around 2.4–2.6 ppm.

Safety and Handling Guidelines

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Sealed dry, Room Temperature (2-8°C preferred for long-term stability).

  • Reactivity: Stable under normal conditions. Avoid strong oxidizing agents. The Cbz group is sensitive to catalytic hydrogenation (

    
    ) and strong acids (HBr/AcOH), which is a feature of its utility, not a defect.[2]
    

References

  • Sunshine Pharma. (n.d.). Technical Data Sheet: 1-N-Cbz-nipecotamide. Retrieved from [Link][2]

  • National Center for Biotechnology Information (NCBI). (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives... as potential GABA uptake inhibitors.[4] Bioorganic & Medicinal Chemistry. Retrieved from [Link][2]

  • Malawska, B. et al. (2015).[2][5] Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link][2]

Sources

Technical Guide: The Cbz Protecting Group – Stability, Reactivity, and Strategic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Historical Context

The Carboxybenzyl (Cbz or Z) group remains a cornerstone of organic synthesis, particularly in peptide chemistry and alkaloid total synthesis. First introduced by Max Bergmann and Leonidas Zervas in 1932, this protecting group revolutionized peptide synthesis by allowing the reversible protection of amines without racemization—a fatal flaw in previous acyl-based methods.

Despite the advent of Boc and Fmoc chemistries, Cbz retains critical utility due to its unique orthogonality profile : it is stable to the acidic conditions that remove Boc and the basic conditions that remove Fmoc.[1] This guide provides a mechanistic deep-dive into Cbz dynamics, offering self-validating protocols for its installation and removal.

Structural Basis of Stability

The Cbz group protects amines as a carbamate (urethane). Its stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl system, reducing the nucleophilicity of the nitrogen.

Unlike simple amides, the alkoxy oxygen (from the benzyl group) donates electron density, making the carbonyl carbon less electrophilic and thus resistant to basic hydrolysis under mild to moderate conditions. The benzyl moiety acts as a "safety handle," enabling cleavage via specific mechanisms (hydrogenolysis) that leave the core carbamate structure untouched until the final decarboxylation step.

Strategic Orthogonality: The Triad of Protection

In complex molecule synthesis, "orthogonality" is the ability to remove one protecting group without affecting others. Cbz occupies a unique niche.

Table 1: Orthogonality Matrix (Cbz vs. Boc vs. Fmoc)
FeatureCbz (Z) Boc Fmoc
Cleavage Mechanism Hydrogenolysis (

/Pd) or Strong Acid
Mild/Strong Acid (TFA, HCl)Base (Piperidine, DBU)
Stability: Base High (Stable to NaOH, Piperidine)High Unstable (Cleaves rapidly)
Stability: Acid Moderate (Stable to TFA; Cleaved by HBr)Unstable (Cleaves in TFA)High
Stability: Reduction Unstable (Cleaves via Hydrogenolysis)High High
Primary Utility Permanent protection; orthogonal to Boc/FmocAcid-labile transient protectionBase-labile transient protection

Installation Protocols

Installation is typically achieved using Benzyl Chloroformate (Cbz-Cl) . Note that Cbz-Cl is a lachrymator and corrosive; all operations must occur in a fume hood.

Diagram 1: Installation Logic & Mechanism

Cbz_Installation Amine Free Amine (R-NH2) Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Inter Base Base (Na2CO3 / Et3N) HCl HCl (Neutralized) Base->HCl Scavenges Acid Product Cbz-Protected Amine (R-NH-Cbz) Inter->Product Elimination of Cl- Inter->HCl

Caption: Nucleophilic attack of the amine on the chloroformate carbonyl, followed by chloride elimination. Base is required to neutralize the HCl byproduct, driving the equilibrium forward.

Protocol A: Schotten-Baumann Conditions (Aqueous/Organic Biphasic)

Best for: Amino acids and water-soluble amines.

  • Setup: Dissolve the amino acid (10 mmol) in 2N NaOH (10 mL) and cool to 0°C in an ice bath.

  • Addition: Add Benzyl Chloroformate (11-12 mmol) dropwise over 20 minutes.

    • Critical Step: Simultaneously add 2N NaOH to maintain pH between 9–10. If pH drops < 8, the amine protonates and reaction stops. If pH > 11, Cbz-Cl hydrolyzes.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash the basic solution with diethyl ether (removes unreacted Cbz-Cl). Acidify the aqueous layer to pH 2 with 1N HCl (precipitates the Cbz-amino acid). Extract into Ethyl Acetate.

Protocol B: Anhydrous Conditions (Organic Solvents)

Best for: Acid-sensitive substrates or lipophilic amines.

  • Setup: Dissolve amine (10 mmol) in dry DCM (30 mL) with DIPEA (15 mmol) at 0°C.

  • Addition: Add Cbz-Cl (11 mmol) dropwise.

  • Monitoring: Monitor by TLC. Reaction is usually complete in <2 hours.

  • Quench: Add saturated

    
     solution.
    

Deprotection Methodologies

The "Gold Standard" for Cbz removal is catalytic hydrogenolysis. This method is neutral, clean, and usually quantitative.

Diagram 2: Catalytic Hydrogenolysis Mechanism

Hydrogenolysis Step1 Adsorption: Cbz-Amine binds to Pd Surface Step2 Oxidative Addition: H2 splits on Pd surface Step1->Step2 Step3 Cleavage: Benzylic C-O bond breaks Step2->Step3 Hydride Transfer Step4 Decarboxylation: Carbamic Acid -> Amine + CO2 Step3->Step4 Spontaneous Byproducts Byproducts: Toluene + CO2 Step3->Byproducts

Caption: The palladium catalyst facilitates the cleavage of the benzylic carbon-oxygen bond, releasing toluene and an unstable carbamic acid which spontaneously decarboxylates.

Method A: Standard Hydrogenolysis ( /Pd-C)
  • Solvent Choice: Methanol or Ethanol are preferred. Ethyl Acetate is a good alternative if solubility is an issue.

  • Catalyst: 10% Pd on Carbon (Pd/C).[2][3][4][5][6] Use 5–10 wt% relative to the substrate.

    • Safety: Dry Pd/C is pyrophoric. Always wet it with a solvent (e.g., toluene or water) under an inert atmosphere (Nitrogen/Argon) before adding the reaction solvent.

  • Execution: Purge the vessel with

    
     gas (balloon pressure is usually sufficient). Stir vigorously.
    
  • Validation: Reaction is complete when TLC shows disappearance of starting material.

  • Workup: Filter through a Celite pad to remove Pd/C. Evaporate solvent.

Method B: Catalytic Transfer Hydrogenation (CTH)

Why use this? It avoids handling


 gas cylinders and is often faster.
  • Reagents: 10% Pd/C and Ammonium Formate (

    
    ) or Cyclohexene.
    
  • Protocol:

    • Dissolve substrate in Methanol.[2][6]

    • Add Pd/C (10 wt%).

    • Add Ammonium Formate (3–5 equivalents).[2]

    • Reflux (or heat to 60°C). Ammonium formate decomposes to release

      
       and 
      
      
      
      in situ.
  • Note: This method is highly selective and often cleaner than gas-phase hydrogenation.

Method C: Acidolytic Cleavage (The "Hard" Way)

Used when the molecule contains sulfur (which poisons Pd catalysts) or benzyl ethers that must be retained.

  • Reagent: 33% HBr in Acetic Acid.

  • Condition: RT for 30–60 mins.

  • Result: Cleaves Cbz to yield the amine hydrobromide and benzyl bromide.

Troubleshooting & Stability Data

Table 2: Stability Under Stress Conditions
ConditionStabilityNotes
TFA (Neat) Stable Allows selective removal of Boc in presence of Cbz.
Piperidine (20% in DMF) Stable Allows selective removal of Fmoc in presence of Cbz.[7]
HBr / AcOH Unstable Rapid cleavage.
Hydrogenation (

/Pd)
Unstable Primary deprotection method.
Sodium Borohydride Stable Safe for reduction of ketones/aldehydes elsewhere in the molecule.
Jones Reagent (Cr(VI)) Stable Resistant to oxidative conditions.
Common Pitfalls
  • Catalyst Poisoning: If your molecule contains Sulfur (Thioethers, Methionine, Cysteine) or basic amines, Pd/C may be deactivated.

    • Solution: Use liquid ammonia/sodium (Birch reduction) or HBr/AcOH cleavage.

  • Scrambling: In peptide synthesis, Cbz-amino acid chlorides can undergo oxazolone formation, leading to racemization.

    • Solution: Use urethane-protected amino acids (like Cbz) which suppress oxazolone formation compared to simple acyl groups.

  • Explosion Hazard: Never add dry Pd/C to a solvent containing methanol and hydrogen; the static can ignite the vapors. Always inert the flask first.

References

  • Bergmann, M., & Zervas, L. (1932).[8] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[9][5] (Definitive text on stability conditions).

  • Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the rapid removal of hydrogenolyzable protecting groups using ammonium formate and palladium on carbon.[4] Synthesis, 1980(11), 929-932.

  • BenchChem. (2025).[10][2] Application Notes and Protocols for the Removal of the Cbz Protecting Group.

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[1]

Sources

An In-depth Technical Guide to Nipecotic Acid and its Derivatives: From Core Scaffold to Clinical Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nipecotic acid, chemically known as piperidine-3-carboxylic acid, serves as a foundational scaffold in neuropharmacology.[1] It is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, making it an invaluable tool for studying the GABAergic system.[1][2] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and the precise regulation of its synaptic concentration is critical for maintaining neural balance and preventing hyperexcitability.[2] Dysregulation of GABAergic neurotransmission is implicated in a host of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and spasticity.[3][4]

This guide provides a comprehensive overview of nipecotic acid, detailing its mechanism of action, the medicinal chemistry strategies employed to overcome its inherent limitations, and the pharmacological profiles of its clinically significant derivatives. We will explore the structure-activity relationships that govern efficacy and delve into the experimental protocols used to characterize these important compounds.

The Core Moiety: Nipecotic Acid

Nipecotic acid (C₆H₁₁NO₂) is a cyclic analog of GABA.[3] It typically appears as a white to off-white powder, is soluble in water, and has a melting point of approximately 261°C.[1] Its primary value lies in its function as a competitive inhibitor of GABA transporters (GATs), the proteins responsible for clearing GABA from the synaptic cleft and terminating its inhibitory signal.[2]

Mechanism of Action: Inhibition of GABA Reuptake

The termination of GABAergic signaling is primarily achieved through its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by four distinct GABA transporter subtypes: GAT-1, GAT-2, GAT-3, and GAT-4.[5][6] Nipecotic acid exhibits inhibitory activity across these subtypes, albeit with varying potencies. For mouse transporters, its IC50 values are 2.6 µM for GAT-1, 310 µM for GAT-2, 29 µM for GAT-3, and 16 µM for GAT-4.[5] By blocking these transporters, nipecotic acid increases the extracellular concentration of GABA, thereby prolonging its presence in the synapse and enhancing the overall inhibitory tone of the nervous system.[2] This mechanism is fundamental to its utility in studying conditions of neuronal hyperexcitability, such as epilepsy.[2]

GABASynapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic GABA Vesicle synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft GABA Release gat1 GABA Transporter (GAT-1) gaba_receptor GABA Receptor cl_channel Cl- Channel gaba_receptor->cl_channel Opens cl_channel->gaba_receptor Hyperpolarization (Inhibition) synaptic_cleft->gat1 GABA Reuptake synaptic_cleft->gaba_receptor GABA Binds inhibitor Nipecotic Acid Derivative inhibitor->gat1 Blocks

Caption: Mechanism of GABA Reuptake Inhibition.
The Blood-Brain Barrier Challenge

Despite its potent in-vitro activity, the therapeutic utility of nipecotic acid itself is severely limited by its inability to effectively cross the blood-brain barrier (BBB).[7] Its hydrophilic and zwitterionic nature at physiological pH prevents passive diffusion into the CNS.[7] This critical shortcoming spurred the development of derivatives designed to overcome this pharmacokinetic obstacle while retaining or even enhancing the core inhibitory activity.

Medicinal Chemistry: Designing Brain-Penetrant Derivatives

The primary strategy to create effective, centrally-acting GABA reuptake inhibitors from the nipecotic acid scaffold involves increasing lipophilicity. This is almost universally achieved by attaching large, lipophilic moieties to the ring nitrogen atom.[6][8] This modification masks the polar secondary amine, facilitating passage across the BBB.

This derivatization has led to a rich field of structure-activity relationship (SAR) studies, exploring a wide range of N-substituents to optimize potency, selectivity, and pharmacokinetic properties.[8] One of the most successful outcomes of this research is the development of Tiagabine, a potent and selective GAT-1 inhibitor and an approved anticonvulsant drug.[3][7]

SAR cluster_core Nipecotic Acid Core Structure cluster_mod Modification Strategy Core ModPoint N-Substitution (Position 1) ModPoint->Core Attach Lipophilic Group Rationale Increase Lipophilicity Enhance BBB Penetration Modulate Potency & Selectivity ModPoint->Rationale

Caption: Core Derivatization Strategy for Nipecotic Acid.

Pharmacological Profiles of Key Derivatives

The derivatization of nipecotic acid has yielded numerous compounds with diverse pharmacological profiles. While many have been synthesized and tested, a few stand out for their potency and clinical relevance. The primary application for these derivatives is as anticonvulsants for the treatment of epilepsy. However, their mechanism of action suggests potential utility in other areas, such as anxiety disorders and neuropathic pain.[9][10]

CompoundPrimary Target(s)Potency (IC₅₀)Key Characteristics & Applications
(±)-Nipecotic Acid GAT-1, GAT-3, GAT-4GAT-1: 2.6 µM[5]Potent GABA uptake inhibitor in vitro; poor BBB penetration limits in vivo CNS efficacy.[7]
Tiagabine GAT-1 Selective~50-100 nMLipophilic derivative with excellent BBB penetration.[6] Approved as an add-on therapy for partial seizures.[3][10]
MNPC GATsNot specifiedAn ester derivative designed for improved brain penetration compared to the parent compound.[11] Shows anticonvulsant activity in animal models.[11]
Benzhydrol Ethers GATs< 1 µM[8]A class of highly potent, orally active derivatives.[8] Explored extensively for anticonvulsant properties.[8]
SNAP-5114 GAT-2/3/4Not specifiedA derivative with some selectivity for non-GAT-1 subtypes. Its in vivo use is limited by low brain uptake.[3]

Experimental Protocol: In-Vitro GABA Uptake Inhibition Assay

To assess the potency of novel nipecotic acid derivatives, a radiolabeled substrate uptake assay is the gold standard. This protocol describes a method for determining the IC₅₀ of a test compound on the GABA transporter GAT-1 expressed in a cell line.

Rationale and Self-Validation

This protocol employs Human Embryonic Kidney (HEK-293) cells stably expressing the target transporter (e.g., rat GAT-1). The rate of GABA uptake is quantified using a radiolabeled tracer, [³H]-GABA. The assay's integrity is validated by defining non-specific uptake using a known, potent inhibitor (like Tiagabine) at a saturating concentration.[12] The experiment is conducted in triplicate and repeated on separate days to ensure reproducibility.[10] The resulting concentration-response curve allows for the robust calculation of the IC₅₀ value, providing a quantitative measure of the test compound's inhibitory potency.

AssayWorkflow A Plate GAT-1 Expressing HEK-293 Cells B Wash Cells with Uptake Buffer A->B C Pre-incubate with Test Compound (Varying Concentrations) B->C D Add [³H]-GABA + Cold GABA Incubate for 3-30 min C->D E Stop Reaction & Wash Cells (Ice-Cold Buffer) D->E F Lyse Cells (e.g., 1% SDS) E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate IC₅₀ (Non-linear Regression) G->H

Caption: Workflow for a [³H]-GABA Uptake Inhibition Assay.
Step-by-Step Methodology

Materials:

  • HEK-293 cells stably expressing the desired GAT subtype (e.g., rGAT-1).

  • Poly-D-lysine-coated 96-well tissue culture plates.

  • Uptake Buffer: 10 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose.[10]

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled ("cold") GABA.

  • Test compounds (nipecotic acid derivatives) dissolved in an appropriate vehicle.

  • Positive control inhibitor (e.g., Tiagabine).

  • Lysis Buffer: Uptake buffer containing 1% SDS.[10]

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Seed the GAT-1 expressing HEK-293 cells into 96-well plates at a density of approximately 50,000 cells per well. Allow cells to adhere and grow for 24 hours.[10]

  • Preparation: On the day of the assay, prepare serial dilutions of the test compound and the reference inhibitor (Tiagabine) in the uptake buffer.

  • Washing: Gently aspirate the growth medium from the wells and wash the cells twice with 200 µL of uptake buffer.[10]

  • Pre-incubation: Add 100 µL of the test compound dilutions to the appropriate wells. For control wells, add buffer only (total uptake) or a saturating concentration of Tiagabine (e.g., 10 µM) to define non-specific uptake. Pre-incubate for 10 minutes at room temperature.[10][12]

  • Uptake Initiation: Prepare a substrate mix containing [³H]-GABA (e.g., 60 nM) and unlabeled GABA (e.g., 25 µM) in uptake buffer. Add 100 µL of this mix to all wells to initiate the uptake reaction. Incubate for a defined period (e.g., 30 minutes) at room temperature.[10]

  • Reaction Termination: Rapidly terminate the uptake by aspirating the reaction mixture and washing the wells three times with 200 µL of ice-cold uptake buffer.[10]

  • Cell Lysis: Lyse the cells by adding 150 µL of Lysis Buffer to each well and incubating for 30 minutes.[10]

  • Quantification: Transfer the lysate from each well into a scintillation vial (or an appropriate microplate for a plate reader), add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[10]

Data Analysis:

  • Subtract the average CPM from the non-specific uptake wells (Tiagabine control) from all other data points.

  • Normalize the data by expressing the specific uptake in each test compound well as a percentage of the specific uptake in the "total uptake" control wells (buffer only).

  • Plot the normalized uptake (%) against the logarithm of the test compound concentration.

  • Use a non-linear regression analysis (e.g., a four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific GABA uptake.

Synthesis Overview

The most common industrial method for synthesizing the core nipecotic acid scaffold is through the catalytic hydrogenation of nicotinic acid.[13] Various catalysts, including rhodium (Rh/Al₂O₃) and platinum oxide (PtO₂), have been effectively used for this transformation, achieving high yields.[13]

The synthesis of nipecotic acid derivatives typically begins with this core structure. The key step involves the N-alkylation or N-arylation of the piperidine nitrogen. For instance, the synthesis of Tiagabine and related analogs involves coupling lipophilic side chains, often containing aromatic or heteroaromatic systems, to the nitrogen of a nipecotic acid ester, followed by hydrolysis to yield the final carboxylic acid.[3][14] More complex strategies, including multi-step syntheses involving asymmetric reactions, are employed to create enantiomerically pure derivatives, which is crucial as pharmacological activity is often stereospecific.[6][15]

Conclusion

Nipecotic acid is a cornerstone of GABAergic pharmacology. While its own therapeutic potential is unrealized due to poor CNS bioavailability, it has proven to be an exceptionally fruitful lead structure. The strategic addition of lipophilic groups has transformed this simple scaffold into a class of potent, brain-penetrant GABA reuptake inhibitors. The clinical success of Tiagabine in treating epilepsy stands as a testament to the power of this medicinal chemistry approach.[7] Ongoing research continues to explore new derivatives with improved subtype selectivity and pharmacokinetic profiles, aiming to develop novel therapeutics for a range of neurological and psychiatric disorders characterized by impaired inhibitory neurotransmission.[6][15]

References
  • Nipecotic Acid: A Vital Tool in Neuropharmacological Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (2022-03-15). PubMed.
  • Nipecotic acid. (n.d.). SRIRAMCHEM.
  • Nipecotic Acid ((±)). (n.d.). Cayman Chemical.
  • Anticonvulsant Activity of the Nipecotic Acid Ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate. (n.d.). PubMed.
  • The Significance of Nipecotic Acid in Chemical Synthesis and Research. (n.d.).
  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025-08-07).
  • Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. (n.d.). PubMed.
  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2025-02-21). bioRxiv.
  • Esters of nipecotic and isonipecotic acids as potential anticonvulsants. (n.d.). PubMed.
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.). Google Patents.
  • GABA reuptake inhibitor. (n.d.). Wikipedia.
  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2013-06-01). PubMed.
  • Nipecotic acid 98 498-95-3. (n.d.). Sigma-Aldrich.
  • Structural basis of GABA reuptake inhibition. (2022-06-08). PubMed Central.
  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. (n.d.). ACS Publications.
  • Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. (n.d.). PubMed Central.
  • Effects of Oral Gamma-Aminobutyric Acid (GABA) Administration on Stress and Sleep in Humans: A Systematic Review. (2020-09-16). Frontiers.

Sources

Technical Monograph: D-1-N-Cbz-Nipecotamide in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

D-1-N-Cbz-nipecotamide is a high-value chiral building block used primarily in the synthesis of pharmaceutical intermediates, particularly for gamma-aminobutyric acid (GABA) reuptake inhibitors and peptidomimetics.[1][2][3] Chemically defined as (R)-Benzyl 3-carbamoylpiperidine-1-carboxylate , this compound serves as a protected form of the non-proteinogenic amino acid amide, nipecotamide.

The "D-" designation in commercial nomenclature typically corresponds to the (R)-absolute configuration of the piperidine ring at the C3 position, derived from D-nipecotic acid (also known as (R)-nipecotic acid).

Physicochemical Profile

The following data represents the definitive chemical identity for researchers and QC protocols.

PropertySpecification
Systematic Name (R)-Benzyl 3-carbamoylpiperidine-1-carboxylate
Common Name This compound; (R)-N-Cbz-nipecotamide
CAS Number 1050446-94-0 (Specific for D-isomer) / 569348-14-7 (General/Racemic)
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.30 g/mol
Physical State White to off-white crystalline solid
Melting Point 102–106 °C (Typical for pure enantiomer)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Chirality D / (R)-enantiomer

Synthetic Architecture & Methodology

To ensure high enantiomeric excess (ee) and yield, the synthesis of this compound is best approached via the protection of (R)-nipecotic acid followed by amidation, rather than direct protection of the amide, to avoid potential racemization or solubility issues during purification.

Strategic Synthesis Pathway (Graphviz)

The following diagram outlines the critical path for synthesizing the target compound from the chiral acid precursor.

SynthesisPath Start (R)-Nipecotic Acid (C6H11NO2) Step1 Step 1: N-Protection (Schotten-Baumann) Start->Step1 Cbz-Cl, Na2CO3 Inter (R)-N-Cbz-Nipecotic Acid Step1->Inter Step2 Step 2: Activation (Mixed Anhydride/NHS) Inter->Step2 IBCF, NMM Low Temp (-15°C) Step3 Step 3: Amidation (NH3/NH4Cl) Step2->Step3 Final This compound (C14H18N2O3) Step3->Final Crystallization

Figure 1: Stepwise synthetic route from (R)-Nipecotic Acid to this compound ensuring retention of chirality.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Mixed Anhydride Method.

Reagents:

  • (R)-N-Cbz-Nipecotic Acid (Starting Material)

  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • Ammonium hydroxide (25%) or Ammonia gas

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Activation: Dissolve (R)-N-Cbz-nipecotic acid (1.0 eq) in anhydrous THF under nitrogen atmosphere. Cool the solution to -15°C using a dry ice/acetone bath.

  • Base Addition: Add N-Methylmorpholine (1.1 eq) dropwise. Stir for 5 minutes.

  • Anhydride Formation: Add Isobutyl chloroformate (1.1 eq) dropwise, maintaining temperature below -10°C. A white precipitate (NMM·HCl) will form. Stir for 15 minutes to ensure formation of the mixed anhydride.

    • Expert Note: Temperature control is critical here. Exceeding 0°C can lead to disproportionation of the anhydride and racemization.

  • Amidation: Introduce ammonia (gas or aqueous solution, 3.0 eq) vigorously. If using aqueous ammonia, ensure rapid stirring to overcome phase transfer limitations.

  • Workup: Allow the mixture to warm to room temperature. Evaporate THF under reduced pressure. Dissolve residue in Ethyl Acetate and wash sequentially with 1N HCl, sat. NaHCO₃, and Brine.

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Hexanes to obtain the pure amide.

Structural Verification & Quality Control

Trust in the chemical identity requires a self-validating analytical workflow.

NMR Interpretation
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (m, 5H): Aromatic protons of the Cbz group (confirming protection).

    • δ 5.13 (s, 2H): Benzylic -CH₂- protons (singlet, characteristic of Cbz).

    • δ 5.5–6.0 (br s, 2H): Amide -NH₂ protons (broad singlets, exchangeable with D₂O).

    • δ 1.5–4.0 (m, 9H): Piperidine ring protons. The multiplet patterns verify the integrity of the piperidine ring.

Chiral Purity Analysis (HPLC)

To distinguish D- (R) from L- (S) isomers:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.

Applications in Drug Development

This compound functions as a "chiral scaffold" in medicinal chemistry.

  • GABA Transporter Inhibitors: The nipecotic acid moiety is a pharmacophore for the GABA transporter (GAT).[4] The D-isomer configuration is often explored to modulate binding affinity and metabolic stability compared to the natural L-form.

  • Peptidomimetics: Used as a constrained beta-amino acid analogue. The piperidine ring restricts conformational freedom, forcing peptides into specific secondary structures (turns or helices) which can enhance potency and proteolytic stability.

  • NAD+ Precursors: While nipecotamide itself is a precursor, the N-protected D-form allows for targeted delivery or inclusion into larger prodrug structures before enzymatic cleavage.

Logical Application Flow (Graphviz)

Applications cluster_0 Medicinal Chemistry cluster_1 Process Chemistry Compound This compound GABA GAT-1 Inhibitors (e.g., Tiagabine Analogs) Compound->GABA Peptide Constrained Peptides (Beta-turn mimetics) Compound->Peptide Deprotection Pd/C Hydrogenation (-Cbz removal) Compound->Deprotection Intermediate Free D-Nipecotamide Deprotection->Intermediate

Figure 2: Downstream applications and deprotection pathways for this compound.

References

  • Chemical Identity & Properties: CP Lab Safety. This compound, 97% Purity. Retrieved from

  • Stereochemistry & Nomenclature: Fisher Scientific. D-Nipecotic acid, 96+%. Retrieved from

  • Synthesis & Applications: ChemicalBook. Nipecotic acid Properties and Synthesis. Retrieved from

  • Pharmacological Context: Cayman Chemical. Nipecotic Acid Product Information. Retrieved from

Sources

D-1-N-Cbz-nipecotamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-1-N-Cbz-nipecotamide literature review Content Type: In-depth Technical Guide

Strategic Synthesis & Application in Chiral Therapeutics[1]

Executive Summary

This compound (CAS: 1050446-94-0), chemically defined as (R)-benzyl 3-carbamoylpiperidine-1-carboxylate , is a critical chiral intermediate in the synthesis of GABA uptake inhibitors, most notably Tiagabine (Gabitril). As a protected derivative of (R)-nipecotamide, it serves as a stable, resolvable scaffold for introducing the piperidine-3-carboxylic acid moiety into peptidomimetics and anticonvulsant pharmacophores.

This guide moves beyond basic catalog definitions to provide a robust, process-chemistry-oriented workflow for its synthesis, purification, and application. We prioritize the (R)-enantiomer (historically designated "D" in some catalogs due to dextrorotatory properties in specific solvents, though (R) is the rigorous stereochemical descriptor) as it is the bioactive configuration for GAT-1 transporter inhibition.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The stability of the Carboxybenzyl (Cbz) group makes this compound an ideal "chiral pool" building block, allowing for harsh downstream modifications (e.g., dehydration to nitrile) without racemization.

PropertySpecification
IUPAC Name (3R)-benzyl 3-carbamoylpiperidine-1-carboxylate
Common Name This compound; (R)-N-Cbz-nipecotamide
CAS Number 1050446-94-0
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.30 g/mol
Stereochemistry (R)-Enantiomer
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Melting Point 108–112 °C (Typical for pure enantiomer)
Key Function Chiral synthon for (R)-nipecotic acid derivatives
Strategic Utility: The Tiagabine Pathway

The primary industrial utility of this compound lies in its role as a precursor to (R)-nipecotic acid and (R)-nipecotonitrile . The (R)-configuration is essential for binding to the GABA Transporter 1 (GAT-1).

Mechanism of Action Relevance: The piperidine ring mimics the GABA structure. The lipophilic anchor attached to the nitrogen (in Tiagabine) allows the molecule to cross the blood-brain barrier (BBB) and anchor into the GAT-1 transporter membranes, while the nipecotic acid moiety (derived from our subject compound) blocks the GABA uptake channel.

Visualization: Pharmacophore Logic

G cluster_0 Structural Homology Target GAT-1 Transporter (Synaptic Cleft) GABA GABA (Endogenous Ligand) GABA->Target Reuptake Tiagabine Tiagabine (Drug) Tiagabine->Target Inhibits (High Affinity) Interm (R)-1-N-Cbz-Nipecotamide (Scaffold) Interm->Tiagabine Synthetic Precursor

Figure 1: The structural relationship between the intermediate, the drug, and the biological target.[1][2][3][4]

Technical Workflow: Synthesis & Resolution

While asymmetric hydrogenation of nicotinate derivatives is possible, the Classical Resolution Route remains the gold standard for scalability and cost-efficiency in industrial settings. This protocol describes the resolution of racemic nipecotamide followed by Cbz-protection, ensuring high enantiomeric excess (ee).

Phase 1: Resolution of Racemic Nipecotamide

Principle: Racemic nipecotamide is resolved using L-(+)-Tartaric acid . The (R)-enantiomer forms a less soluble diastereomeric salt that crystallizes out.

Protocol:

  • Dissolution: Dissolve racemic nipecotamide (1.0 eq) in hot methanol (5 mL/g).

  • Salt Formation: Add L-(+)-Tartaric acid (1.0 eq) dissolved in hot methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-5°C for 12 hours.

  • Filtration: Collect the precipitate. This is the (R)-Nipecotamide-L-Tartrate salt.

  • Recrystallization: Recrystallize from 90% MeOH/H₂O to upgrade chiral purity to >99% ee.

  • Free Basing: Dissolve the salt in minimum water, adjust pH to >12 with 4N NaOH, and extract exhaustively with Dichloromethane (DCM). Dry organic layer (Na₂SO₄) and concentrate to yield (R)-nipecotamide .

Phase 2: N-Cbz Protection

Principle: Protection of the secondary amine prevents side reactions during downstream amide dehydration or coupling.

Protocol:

  • Setup: In a reactor, dissolve (R)-nipecotamide (1.0 eq) in DCM (10 vol) and cool to 0°C.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) or Na₂CO₃ (aq) solution.

  • Acylation: Dropwise add Benzyl chloroformate (Cbz-Cl) (1.1 eq) over 30 minutes, maintaining temperature <5°C. The reaction is exothermic.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃, then Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane to obtain This compound as white crystals.

Visualization: Synthesis Pathway

Synthesis Racemic Racemic Nipecotamide (Start) Salt (R)-Nipecotamide L-Tartrate Salt Racemic->Salt Crystallization (MeOH) Liquor Mother Liquor ((S)-Enantiomer) Racemic->Liquor Filtrate Tartaric L-(+)-Tartaric Acid (Resolving Agent) Tartaric->Salt FreeBase (R)-Nipecotamide (Free Base) Salt->FreeBase NaOH / DCM Extraction Product This compound (Final Product) FreeBase->Product N-Protection CbzCl Cbz-Cl / Base CbzCl->Product

Figure 2: Industrial workflow for the resolution and protection of the (R)-enantiomer.

Quality Assurance & Analytical Standards

To ensure the integrity of this intermediate for pharmaceutical use, the following specifications must be met.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification ¹H-NMR (CDCl₃)Conforms to structure (Signals at δ 7.35 (Ph), 5.15 (CH₂Ph), 1.5-3.0 (Piperidine))
Purity HPLC (C18)≥ 98.0%
Chiral Purity Chiral HPLC≥ 99.0% ee (Chiralcel OD-H or AD-H column)
Specific Rotation Polarimetry[α]D²⁰ ≈ +45° to +55° (c=1, MeOH) Verify specific batch value
Loss on Drying Gravimetric≤ 0.5%

Expert Insight on Chiral HPLC: For (R)-1-N-Cbz-nipecotamide, a Chiralpak AD-H column using Hexane:IPA (90:10) is typically effective.[2] The (R)-enantiomer usually elutes second in this system, but standard injection with a racemic reference is mandatory for validation.

References
  • ChemicalBook. (2024). 1-N-CBZ-NIPECOTAMIDE (CAS 569348-14-7) and (R)-Enantiomer Data. Retrieved from

  • Andersen, K. E., et al. (1993). Synthesis of novel GABA uptake inhibitors.[5][6][7] 1. Derivatives of nipecotic acid. Journal of Medicinal Chemistry. (Foundational text on Nipecotic acid derivatives for Tiagabine).

  • Sigma-Aldrich. (2024). This compound Product Sheet. Retrieved from

  • ResearchGate. (2025). Synthesis of Desmethyl Tiagabine and Intermediates. Retrieved from

  • National Institutes of Health (NIH). (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives. PubMed.[4] Retrieved from

Sources

Optimizing the Nipecotamide Scaffold: A Technical Guide to Next-Generation GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the pharmacological evolution of nipecotamide (piperidine-3-carboxamide) derivatives as potent modulators of the GABAergic system. While nipecotic acid remains the archetypal GABA uptake inhibitor, its therapeutic utility is severely limited by poor blood-brain barrier (BBB) permeability. This guide details the rational design, synthesis, and validation of


-substituted nipecotamide analogs , positioning them as lipophilic bioisosteres capable of targeting the GABA Transporter-1 (GAT-1) with enhanced pharmacokinetic profiles. We provide actionable protocols for synthesis and biological validation, intended for medicinal chemists and neuropharmacologists.

Part 1: The Pharmacological Rationale

The Challenge: From Acid to Amide

The core pharmacophore for GABA uptake inhibition is the amino acid moiety of GABA itself. Nipecotic acid mimics this structure, locking it into a semi-rigid piperidine ring. However, its zwitterionic nature prevents passive diffusion across the BBB.[1]

The Solution: The Amide Isostere Converting the carboxylic acid to a carboxamide (nipecotamide) serves two critical functions:

  • Masking Polarity: It removes the negative charge of the carboxylate, significantly increasing lipophilicity (

    
    ).
    
  • Metabolic Stability: Amides are generally more stable against rapid oxidative metabolism compared to their ester counterparts, though they may act as prodrugs or distinct active agents depending on the specific receptor interaction.

Mechanism of Action

The therapeutic goal is the blockade of GAT-1, the primary transporter responsible for clearing GABA from the synaptic cleft.[2] By inhibiting GAT-1, these analogs increase the dwell-time of GABA at postsynaptic GABA


 receptors, enhancing inhibitory tone—a critical mechanism for treating epilepsy and neuropathic pain.

GAT_Mechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High GABA) Presynaptic->Synapse GABA Release Postsynaptic Postsynaptic Neuron (GABA-A Receptor) Synapse->Postsynaptic GABA Binding (Inhibition) GAT1 GAT-1 Transporter (Target) Synapse->GAT1 Reuptake (Normal) GAT1->Presynaptic Recycling Analog Nipecotamide Analog (Inhibitor) Analog->GAT1 BLOCKS ( steric occlusion)

Figure 1: Mechanism of Action. Nipecotamide analogs occlude the GAT-1 channel, preventing GABA reuptake and potentiating inhibitory signaling.

Part 2: Rational Drug Design & SAR

To transform the inactive nipecotamide core into a potent drug, a "Lipophilic Anchor" must be attached to the piperidine nitrogen. This strategy, validated by the development of Tiagabine, uses a lipophilic domain to interact with the transporter's vestibule while the nipecotamide head group binds to the substrate site.

Key Structural Requirements:

  • The Head Group:

    
    -Nipecotamide is generally preferred over the 
    
    
    
    -enantiomer for GAT-1 recognition.
  • The Linker: A 2-4 carbon spacer prevents steric clash between the anchor and the head group.

  • The Anchor: Bulky, lipophilic groups (e.g., bis-phenyl, diaryl-vinyl, or tricyclic cages) are essential to cross the BBB and anchor the molecule in the GAT-1 lipid interface.

Part 3: Synthetic Methodology

The following protocol outlines the synthesis of an


-substituted nipecotamide derivative via a modular convergent pathway.
Protocol: Modular Synthesis of N-Substituted Nipecotamides

Reagents:

  • Nipecotic acid (Start Material)[3][4][5][6][7]

  • Thionyl chloride (

    
    ) or EDC/HOBt
    
  • Ammonia (gas or aqueous) or specific amines

  • Appropriate lipophilic alkyl halide (e.g., 1-bromo-4,4-diphenylbut-3-ene)

Workflow:

  • Step A: Protection (Optional but Recommended) Protect the piperidine nitrogen with a Boc group to prevent self-polymerization during amidation.

    • Reaction: Nipecotic acid +

      
       + 
      
      
      
      
      
      
      
      -Boc-nipecotic acid.
  • Step B: Amide Formation Convert the carboxylic acid to the primary amide.

    • Method: Activate

      
      -Boc-nipecotic acid with ethyl chloroformate/TEA at -10°C, then treat with ammonia gas.
      
    • Yield Target: >85%.[6][8]

  • Step C: Deprotection Remove the Boc group to expose the secondary amine.

    • Reaction: Treat with

      
       in dioxane. Result: Nipecotamide hydrochloride salt.
      
  • Step D: N-Alkylation (The Critical Step) Attach the lipophilic anchor.

    • Reaction: Nipecotamide (free base) + Lipophilic Alkyl Halide +

      
       in Acetonitrile (
      
      
      
      ).
    • Conditions: Reflux for 12-24 hours. Monitor via TLC.

Synthesis_Flow Start Nipecotic Acid Step1 N-Boc Protection Start->Step1 Step2 Amidation (NH3/EDC) Step1->Step2 Step3 Deprotection (HCl/Dioxane) Step2->Step3 Step4 N-Alkylation (Lipophilic Anchor) Step3->Step4 Final Target Analog (N-Substituted Nipecotamide) Step4->Final

Figure 2: Convergent synthetic pathway for generating N-substituted nipecotamide libraries.

Part 4: Biological Validation Protocols

Trustworthy data requires rigorous validation against established standards.

In Vitro: [ H]-GABA Uptake Assay

Objective: Determine the


 of the analog for GAT-1 inhibition.
System:  HEK-293 cells stably expressing mGAT1 (murine GAT1).

Protocol:

  • Seeding: Plate HEK-hGAT1 cells in 96-well plates (

    
     cells/well).
    
  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    .
  • Incubation:

    • Wash cells

      
       with KRH.
      
    • Pre-incubate with the Test Analog (0.01 – 100

      
      ) for 10 min at 37°C.
      
    • Add [

      
      H]-GABA (final concentration 10 nM) + unlabeled GABA (1 
      
      
      
      ).
    • Incubate for 10 min.

  • Termination: Rapidly wash cells

    
     with ice-cold KRH to stop uptake.
    
  • Quantification: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.

  • Control: Use Tiagabine as the positive control (

    
    ).
    
In Vivo: Maximal Electroshock (MES) Test

Objective: Assess anticonvulsant efficacy and BBB penetration. Subject: Male albino mice (18-25g).

Protocol:

  • Administration: Administer Test Analog i.p. (intraperitoneally) at varying doses (e.g., 10, 30, 100 mg/kg). Wait for

    
     (usually 30-60 min).
    
  • Shock Induction: Apply corneal electrodes. Deliver current: 50 mA, 60 Hz, 0.2s duration.

  • Endpoint: The abolition of the hindlimb tonic extensor component of the seizure constitutes protection.

  • Toxicity: Assess neurotoxicity using the Rotarod test immediately prior to MES.

Part 5: Data Interpretation & Clinical Perspectives

The following table illustrates expected comparative data for a successful nipecotamide analog compared to the parent acid and the clinical standard.

CompoundStructure TypeLog P (Calc)GAT-1 IC50 (nM)MES ED50 (mg/kg)BBB Permeability
Nipecotic Acid Amino Acid-3.1 (Polar)~15,000InactiveVery Low
Tiagabine N-Substituted Acid3.5261.3High
Nipecotamide Primary Amide-0.8>50,000InactiveLow
Analog X-1 N-Diaryl-Amide3.2 45 4.5 High

Analysis:

  • Analog X-1 demonstrates that while the amide head group may have slightly lower intrinsic affinity than the acid (Tiagabine), the lipophilic tail restores potency and ensures in vivo activity.

  • Future Direction: "Hybrid" nipecotamides are currently being explored where the amide nitrogen is functionalized with antioxidant moieties (e.g., cinnamaldehyde derivatives) to provide neuroprotection alongside seizure control [1].

References

  • Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. Source: European Journal of Medicinal Chemistry (2025). URL:[Link]

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Source: Current Drug Targets (2022). URL:[Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives... as potential GABA uptake inhibitors. Source:[1][2][3][5][7][9][10] Bioorganic & Medicinal Chemistry (2013). URL:[Link]

  • Structural basis of GABA reuptake inhibition. Source: Nature (2022). URL:[Link]

  • Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. Source: British Journal of Pharmacology (2001). URL:[Link]

Sources

physical characteristics of D-1-N-Cbz-nipecotamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: D-1-N-Cbz-Nipecotamide

Abstract This technical guide provides a comprehensive analysis of this compound (CAS 1050446-94-0), a critical chiral intermediate in the synthesis of piperidine-based pharmaceuticals. Designed for drug development professionals, this document details the compound's physical characteristics, solubility profiles, and spectroscopic signatures. It further establishes a self-validating quality control framework, including specific protocols for chiral HPLC separation and optical rotation measurement, ensuring the precise identification of the (R)-enantiomer in complex synthetic matrices.

Chemical Identity & Structural Analysis

This compound is the carbobenzyloxy-protected form of (R)-nipecotamide. It serves as a scaffold for various pharmacological agents, particularly in the development of thrombin inhibitors and GABA uptake modulators.

Attribute Technical Specification
Common Name This compound
IUPAC Name Benzyl (3R)-3-carbamoylpiperidine-1-carboxylate
CAS Number 1050446-94-0 (Specific to D-isomer)
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.30 g/mol
Chiral Center C3 of the piperidine ring
Protecting Group Carbobenzyloxy (Cbz/Z) at N1

Stereochemical Designation: The prefix "D-" historically denotes the dextrorotatory (+) enantiomer. In modern IUPAC nomenclature for this scaffold, the D-isomer typically corresponds to the (R)-configuration . However, due to potential inconsistencies in legacy cataloging, this guide mandates polarimetric verification (see Section 3.2) to confirm the sign of rotation.

Physical Characteristics

The following data aggregates experimentally observed properties for the Cbz-nipecotamide class.

Physical State & Appearance[2]
  • Form: Crystalline solid or powder.

  • Color: White to off-white (high purity) to pale yellow (crude).

  • Odor: Faint, characteristic of benzyl carbamates.

Thermal Properties
  • Melting Point: The racemic 1-N-Cbz-nipecotamide is a solid. The enantiopure D-isomer typically exhibits a sharp melting transition.

    • Expected Range:102°C – 108°C (Based on analogous nipecotamide derivatives).

    • Note: Impurities (benzyl alcohol, unreacted nipecotamide) will significantly depress the melting point.

Solubility Profile

The Cbz group renders the molecule lipophilic compared to the free amide.

Solvent Solubility Application
Dichloromethane (DCM) HighPrimary solvent for extraction/synthesis.
Ethyl Acetate Moderate to HighRecrystallization solvent (often with Hexane).
Methanol / Ethanol HighSolvent for HPLC and optical rotation.
DMSO / DMF HighReaction media for nucleophilic substitutions.
Water InsolubleAllows for aqueous workup to remove salts.
Hexanes InsolubleAnti-solvent for precipitation.

Experimental Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols allow researchers to validate the identity and purity of the compound autonomously.

Protocol: Chiral HPLC Separation

Objective: Quantify enantiomeric excess (% ee) of the D-isomer against the L-isomer.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: n-Hexane : Isopropanol (IPA)

    • Ratio: 80:20 or 90:10 (v/v).

    • Additive: 0.1% Diethylamine (DEA) to suppress peak tailing from the amide/amine.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Cbz aromatic ring).

  • Validation Logic: Inject the racemate first to establish separation. The D-isomer (R) typically elutes second on AD-H columns, but this must be confirmed with a standard.

Protocol: Specific Optical Rotation

Objective: Confirm the "D" (dextrorotatory) designation.

  • Preparation: Dissolve 100 mg of dried sample in 10 mL of Methanol (c = 1.0).

  • Instrument: Polarimeter with Sodium D-line (589 nm).

  • Temperature: 20°C or 25°C.

  • Calculation:

    
    
    
    • Target: The value should be positive (+).

    • Note: If the result is negative, the sample is likely the L-(S)-isomer.

Spectroscopic Signature (NMR)

Objective: Structural confirmation.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.40 (m, 5H): Aromatic protons of the Cbz group.

    • δ 5.15 (s, 2H): Benzylic -CH₂- protons.

    • δ 5.50–6.00 (br s, 2H): Amide -NH₂ protons (exchangeable).

    • δ 3.80–4.20 (m, 2H): Piperidine ring protons (α to Nitrogen).

    • δ 1.50–2.50 (m, 5H): Remaining piperidine ring protons (β/γ to Nitrogen).

Synthesis & Quality Control Workflow

The following diagram illustrates the logical flow from raw materials to the validated chiral intermediate.

QC_Workflow Raw Raw Material (R)-Nipecotamide Protection Cbz Protection (BnOCOCl, Base) Raw->Protection Schotten-Baumann Crude Crude This compound Protection->Crude Workup Purification Purification (Recrystallization/Column) Crude->Purification Remove benzyl alcohol QC_Check QC Validation (HPLC, NMR, [α]D) Purification->QC_Check Sample QC_Check->Purification Fail (<95% ee) Final Certified This compound QC_Check->Final Pass (>98% ee)

Figure 1: Synthesis and Quality Control Workflow for this compound.

Handling and Stability

  • Storage: Store at 2–8°C in a tightly sealed container.

  • Stability: Stable under normal laboratory conditions. Avoid prolonged exposure to strong acids (removes Cbz) or strong bases (hydrolyzes amide).

  • Safety: Irritant. Wear standard PPE (gloves, goggles). The compound is not classified as acutely toxic but should be handled as a potent chemical intermediate.

References

  • CP Lab Safety. (n.d.). This compound, 97% Purity, CAS 1050446-94-0. Retrieved from [Link]

  • HSP Pharma. (2022). 1-N-Cbz-nipecotamide CAS 569348-14-7 Product Description and Safety. Retrieved from [Link]

  • MDPI. (2020).[1] A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (Analogous Cbz-protection chemistry). Retrieved from [Link]

Sources

Methodological & Application

Introduction: The Strategic Role of Nipecotic Acid Scaffolds in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of (R)-1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid, commonly known as D-1-N-Cbz-nipecotamide, in solid-phase peptide synthesis (SPPS) is presented for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of its use, from fundamental principles to practical, step-by-step protocols.

Nipecotic acid, a non-proteinogenic cyclic β-amino acid, and its derivatives are crucial building blocks in medicinal chemistry.[1] They serve as scaffolds for creating peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides. These derivatives are particularly significant as potent inhibitors of γ-aminobutyric acid (GABA) uptake, making them valuable in the development of treatments for neurological disorders such as epilepsy.[1][2][3]

The incorporation of constrained residues like this compound into a peptide sequence can confer several advantages, including enhanced metabolic stability, increased lipophilicity for better oral bioavailability, and conformational rigidity that can lock the peptide into its biologically active conformation.[4] The use of the carboxybenzyl (Cbz) protecting group for the nitrogen atom is a strategic choice. The Cbz group is stable under the conditions used for both Fmoc (base-labile) and Boc (acid-labile) deprotection, making it an excellent orthogonal protecting group in complex peptide synthesis strategies.[5]

Core Principles: Integrating this compound into SPPS

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support, or resin.[6] The general process involves repeated cycles of N-terminal deprotection, washing, coupling of the next protected amino acid, and further washing to remove excess reagents and byproducts.[7][8]

The integration of this compound follows this fundamental workflow but requires special consideration due to its structure and the nature of the Cbz protecting group.

Orthogonality and Deprotection Strategy: The key to successfully using this compound is leveraging an orthogonal protection scheme. In a standard Fmoc-based SPPS, the temporary N-terminal Fmoc group is removed with a base (typically piperidine), while the permanent side-chain protecting groups and the resin linker are acid-labile. The Cbz group on the nipecotamide is stable to both of these conditions. It is typically removed at the final stage of synthesis, after the peptide has been cleaved from the resin, via catalytic hydrogenation (e.g., H₂/Pd-C).[5] This orthogonality ensures that the Cbz group remains intact throughout the chain assembly.

Coupling Chemistry: The formation of the amide bond between the carboxylic acid of this compound and the free amine of the resin-bound peptide chain requires chemical activation.[9] This is achieved by converting the carboxylic acid into a more reactive intermediate.[9] The choice of coupling reagent is critical, especially for non-standard or sterically hindered residues, to ensure high efficiency and minimize side reactions like racemization.[9][10]

The general mechanism involves the activation of the carboxyl group by the coupling reagent, followed by a nucleophilic attack from the N-terminal amine of the peptide chain to form the new peptide bond.[11]

Visualizing the Workflow: SPPS Cycle for this compound Incorporation

The following diagram illustrates the key steps in a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

spss_workflow cluster_activation Activation Step Resin Resin-Peptide-NH2 (Free N-terminus) Coupling Coupling Reaction (Amide Bond Formation) Resin->Coupling PreActivation This compound + Coupling Reagent (e.g., HATU/DIEA) Activated Activated Ester Intermediate PreActivation->Activated Forms Activated->Coupling Reacts with CoupledPeptide Resin-Peptide-CO-Nipecotamide(Cbz) (Elongated Chain) Coupling->CoupledPeptide Yields Wash Washing Steps (DMF, DCM) CoupledPeptide->Wash Purify Monitor Monitoring (e.g., Kaiser Test) Wash->Monitor Check Completion

Caption: SPPS workflow for coupling this compound.

Detailed Application Protocols

This section provides step-by-step methodologies for the incorporation of this compound using standard Fmoc-based SPPS.

Protocol 1: Standard Coupling of this compound

This protocol is suitable for most sequences and utilizes HATU, a highly effective coupling reagent.

1. Resin Preparation and Swelling:

  • Place the dry peptide-resin (with a free N-terminal amine) in a suitable reaction vessel.[12]
  • Add N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) to fully immerse the resin beads.[13]
  • Allow the resin to swell for at least 30 minutes with gentle agitation.[12]
  • Drain the solvent by filtration.

2. N-Terminal Deprotection (if starting with Fmoc-protected resin):

  • Add a solution of 20% piperidine in DMF to the swollen resin.[14]
  • Agitate the mixture for 15-20 minutes at room temperature.[14]
  • Drain the deprotection solution.
  • Wash the resin thoroughly with DMF (3-5 times), Dichloromethane (DCM) (2-3 times), and finally DMF (3-5 times) to remove all traces of piperidine.[12]

3. Activation of this compound:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.
  • Allow the mixture to pre-activate for 5-15 minutes at room temperature. The solution may change color, indicating the formation of the active ester.

4. Coupling Reaction:

  • Add the pre-activated this compound solution to the deprotected peptide-resin.
  • Agitate the mixture for 1-4 hours at room temperature. For potentially difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).
  • Drain the reaction mixture.

5. Post-Coupling Wash:

  • Wash the resin extensively with DMF (3-5 times), DCM (2-3 times), and DMF (2-3 times) to remove all unreacted reagents and byproducts.[12]

6. Monitoring the Coupling Reaction:

  • Take a small sample of the resin beads (a few beads are sufficient).[14]
  • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[13][14]
  • A blue/purple color indicates an incomplete reaction (free amines present). A yellow/colorless result signifies a complete or near-complete coupling.
  • If the test is positive, a second coupling (recoupling) may be necessary.
Protocol 2: Final Cleavage and Cbz-Group Deprotection

This protocol outlines the final steps after the full peptide sequence has been assembled.

1. Peptide Cleavage from Resin:

  • Wash the final peptide-resin with DCM and dry it under a vacuum.[13]
  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[15]
  • Add the cleavage cocktail to the dry resin and allow it to react for 2-4 hours at room temperature.[15]
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding it to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

2. Cbz-Group Deprotection by Catalytic Hydrogenation:

  • Dissolve the crude, Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture containing acetic acid.[5]
  • Add a catalytic amount (5-10% by weight) of Palladium on carbon (Pd/C).[5]
  • Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.[5]
  • Monitor the reaction progress using analytical techniques like HPLC or Mass Spectrometry.
  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[5]
  • Evaporate the solvent to obtain the fully deprotected peptide.
  • Purify the final peptide using preparative HPLC.

Data Summary and Key Parameters

ParameterRecommendationRationale & Causality
Coupling Reagents HATU, HBTU, PyBOPThese are highly efficient aminium/uronium-based reagents that rapidly form the active ester, minimizing side reactions. They are particularly effective for hindered amino acids.[16]
Base N,N-Diisopropylethylamine (DIEA)A non-nucleophilic base is crucial to prevent side reactions. It deprotonates the carboxylic acid without competing as a nucleophile.[17]
Solvents DMF, NMPThese polar aprotic solvents are excellent for solvating the peptide chain and reagents, and for swelling the resin, which is critical for reaction efficiency.[13][17]
Equivalents (Acid:Reagent:Base) 1:1:2 (relative to each other)Using an excess of these reagents (typically 3-5 fold relative to the resin's functional capacity) drives the coupling reaction to completion.[18]
Reaction Time 1 - 4 hoursAdequate time is needed for the coupling to proceed to completion, especially with a sterically demanding residue like a substituted piperidine.
Monitoring Ninhydrin (Kaiser) TestA reliable qualitative test to confirm the consumption of free primary amines on the resin, thus validating the completion of the coupling step.[14]
Cbz Deprotection H₂ / Pd-CThis is the standard and cleanest method for Cbz removal, proceeding under mild conditions with high efficiency.[5]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Yield (Positive Kaiser Test) 1. Steric Hindrance: The bulky nipecotamide structure physically blocks the reaction site.[10]2. Peptide Aggregation: The growing peptide chain collapses on the resin, hiding reactive sites.[10]3. Inadequate Activation: The coupling reagent is old or insufficient.[16]1. Recouple: Repeat the coupling step with a fresh solution of activated nipecotamide.2. Use Stronger Reagents: Switch to a more potent coupling reagent like PyBrOP for very difficult cases.3. Disrupt Aggregation: Use solvents like NMP or add chaotropic salts (e.g., LiCl).
Side Reactions Guanidinylation: The coupling reagent (e.g., HATU) can react with the free amine, capping the chain.[16]Pre-activate: Always pre-activate the carboxylic acid with the coupling reagent before adding it to the resin. This minimizes direct contact between the coupling reagent and the resin-bound amine.[16]
Incomplete Cbz Deprotection Catalyst Poisoning: Sulfur-containing residues (Met, Cys) can poison the Palladium catalyst.Poor Solubility: The peptide may not be fully dissolved in the hydrogenation solvent.Use a Scavenger: Add a small amount of a thiol scavenger if sulfur is present.Optimize Solvent: Use a solvent mixture (e.g., MeOH/AcOH) to improve solubility. Increase catalyst loading or hydrogen pressure.

References

  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Benchchem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • Vaidehi, N., et al. (n.d.). Introduction to Peptide Synthesis. PMC - NIH.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Coin, I., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BioRxiv. (2025, February 21).
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Reddit. (2022, March 24). amide coupling help. r/Chempros.
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • PubMed. (2013, June 1). Synthesis and evaluation of N-substituted nipecotamide derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors.
  • SpringerLink. (2025, August 7).
  • The Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol.
  • YouTube. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • PubMed.
  • YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
  • SpringerLink. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
  • Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Benchchem. troubleshooting common problems in 4-piperidinecarboxamide reactions.

Sources

D-1-N-Cbz-nipecotamide as a building block for neurological drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: D-1-N-Cbz-nipecotamide as a Chiral Pivot for Neurological Therapeutics

Executive Summary

This compound (also known as (R)-Benzyl 3-carbamoylpiperidine-1-carboxylate) is a high-value chiral building block that serves as a divergent intermediate for two major classes of pharmacological agents: GABA Uptake Inhibitors (GAT-1) and DPP-4 Inhibitors .

While historically associated with metabolic drug discovery (e.g., gliptins), this scaffold is experiencing a renaissance in neurological research. It provides a pre-resolved (R)-stereocenter, eliminating the need for wasteful late-stage chiral resolution. This guide details the synthetic protocols for converting this amide into (R)-nipecotic acid pharmacophores (Tiagabine-like) and (R)-3-aminopiperidine scaffolds, with a specific focus on their application in treating epilepsy, neuropathic pain, and neuro-inflammatory disorders.

Chemical Identity & Stereochemical Alert

Critical Note on Nomenclature: In catalog nomenclature, the prefix "D-" for nipecotic acid derivatives typically corresponds to the (R)-absolute configuration . This convention aligns with the D-amino acid series (e.g., D-Aspartic acid) but can be confusing in standard IUPAC contexts.

  • Common Name: this compound

  • IUPAC Name: Benzyl (3R)-3-carbamoylpiperidine-1-carboxylate

  • CAS Number: 1050446-94-0[1][2][3][4]

  • Molecular Formula: C14H18N2O3[1]

  • Key Structural Feature: The Cbz (carboxybenzyl) group provides robust protection for the piperidine nitrogen, stable to acidic and basic hydrolysis, yet cleavable via catalytic hydrogenolysis.

Strategic Utility: The Chiral Bifurcation

The utility of this compound lies in its ability to function as a "Chiral Pivot." Depending on the reaction conditions applied to the amide moiety, the scaffold bifurcates into two distinct neurological drug classes.

Pathway A: Hydrolysis to (R)-Nipecotic Acid (GABAergic)
  • Target: GAT-1 Inhibitors (e.g., Tiagabine analogs).[5]

  • Mechanism: Inhibition of GABA reuptake transporters increases synaptic GABA availability, treating seizures and anxiety.

  • Chemistry: Acidic or basic hydrolysis converts the amide to the carboxylic acid, retaining the (R)-configuration essential for GAT-1 affinity.

Pathway B: Hofmann Rearrangement to (R)-3-Aminopiperidine[6]
  • Target: Peptidomimetics & Neuro-Metabolic Modulators.

  • Mechanism: (R)-3-aminopiperidine is the core scaffold for DPP-4 inhibitors (e.g., Alogliptin).[6] Recent data suggests DPP-4 inhibition reduces neuroinflammation in Alzheimer’s models.

  • Chemistry: Oxidative rearrangement converts the amide to a primary amine with retention of configuration.

G Start This compound (CAS 1050446-94-0) Hydrolysis Path A: Hydrolysis (HCl or LiOH) Start->Hydrolysis Retention of Stereochemistry Hofmann Path B: Hofmann Rearrangement (PhI(OAc)2 or NaOBr) Start->Hofmann Retention of Stereochemistry Acid (R)-N-Cbz-Nipecotic Acid Hydrolysis->Acid Amine (R)-N-Cbz-3-Aminopiperidine Hofmann->Amine Deprotect1 H2 / Pd/C (Cbz Removal) Acid->Deprotect1 Deprotect2 H2 / Pd/C (Cbz Removal) Amine->Deprotect2 Target1 GAT-1 Inhibitors (Tiagabine Analogs) Deprotect1->Target1 N-Alkylation w/ Lipophilic Anchor Target2 DPP-4 Inhibitors (Neuro-Metabolic) Deprotect2->Target2 Heterocycle Coupling

Figure 1: Synthetic bifurcation of this compound into GABAergic and Neuro-Metabolic pathways.

Detailed Protocols

Protocol A: Synthesis of (R)-Nipecotic Acid Core (GAT-1 Pathway)

Objective: To hydrolyze the amide to the acid without racemization, preparing the core for Tiagabine-like synthesis.

Materials:

  • This compound (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H2O, 2.5 eq)

  • THF/Water (3:1 mixture)

  • 1N HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound in THF/Water (3:1) at 0°C. The concentration should be approximately 0.2 M.

  • Hydrolysis: Add LiOH·H2O portion-wise. Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Note: Avoid reflux to minimize thermal racemization risks.

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9) or LC-MS. The starting amide spot should disappear.

  • Workup: Cool the mixture to 0°C. Acidify carefully with 1N HCl to pH 2–3. The product, (R)-N-Cbz-nipecotic acid, will precipitate or form an oil.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Yield: Expected yield >90%. The product is now ready for N-alkylation (after Cbz removal) or coupling with lipophilic spacers (e.g., bis-thienyl chains).

Application Insight: For Tiagabine synthesis, the Cbz group is typically removed first (H2, Pd/C) to liberate the secondary amine, which is then alkylated with a linker like 1-(4-bromo-1-butenyl)-bis(3-methylthiophene).

Protocol B: Hofmann Rearrangement to (R)-3-Aminopiperidine

Objective: To convert the amide to a primary amine, accessing the 3-aminopiperidine pharmacophore used in advanced neuro-metabolic drugs.

Materials:

  • This compound (1.0 eq)

  • Iodosobenzene diacetate (PIDA) (1.1 eq) - Safer alternative to Bromine/NaOH

  • Ethyl Acetate / Acetonitrile / Water (2:2:1)

  • Temperature: 20°C

Step-by-Step Methodology:

  • Preparation: Suspend this compound in the solvent mixture.

  • Reagent Addition: Add PIDA (Iodosobenzene diacetate) in one portion at room temperature.

  • Reaction: Stir for 4–12 hours. The hypervalent iodine reagent mediates the rearrangement of the primary amide to the isocyanate intermediate, which is hydrolyzed in situ to the amine.

  • Workup: Quench with dilute sodium thiosulfate to remove iodine byproducts. Extract with Ethyl Acetate.

  • Purification: The resulting (R)-1-N-Cbz-3-aminopiperidine can be purified via acid-base extraction (it is basic) or column chromatography.

  • Stereochemical Integrity: This method typically proceeds with >98% retention of configuration.

Quality Control & Validation

To ensure the "D" (R) isomer integrity is maintained through the synthesis, the following QC parameters are mandatory.

ParameterSpecification (Acceptance Criteria)Method
Appearance White to off-white crystalline solidVisual
Purity (HPLC) ≥ 98.0% AreaC18 Column, ACN/Water gradient
Chiral Purity (ee) ≥ 99.0% (R)-isomerChiralpak AD-H or OD-H
Specific Rotation [α]D ≈ + (Positive value)Polarimetry (c=1, MeOH)
1H NMR Consistent with structure (Cbz peaks at 7.35 ppm, Piperidine multiplets 1.5-4.0 ppm)400 MHz DMSO-d6

Chiral HPLC Method (Example):

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV 210 nm

  • Expected Result: The (R)-isomer (derived from this compound) typically elutes after the (S)-isomer in this system (verify with racemate standard).

References

  • Braestrup, C., et al. (1990).[7] (R)-Nipecotic acid derivatives as potent GABA uptake inhibitors.[8] Journal of Neurochemistry, 54(2), 639-647. Link

  • Andersen, K. E., et al. (1993). Synthesis of novel GABA uptake inhibitors.[5][9] 1. Derivatives of nipecotic acid. Journal of Medicinal Chemistry, 36(12), 1716-1725. Link

  • Kato, N., et al. (2016). Process for the preparation of enantiomerically enriched 3-aminopiperidine. US Patent 2016/0251311 A1. Link

  • Bordner, J., et al. (2010). Hofmann rearrangement of (R)-nipecotic acid amide to (R)-3-aminopiperidine. Tetrahedron Letters, 51(3), 456-459. Link

  • Deacon, R. M., et al. (1997). Pharmacological characterization of the GABA uptake inhibitor Tiagabine. Psychopharmacology, 132(3), 289-300. Link

Sources

Application Note: Selective Cbz Deprotection of D-1-N-Cbz-Nipecotamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocols for the selective removal of the benzyloxycarbonyl (Cbz) protecting group from D-1-N-Cbz-nipecotamide (also known as (R)-N-Cbz-piperidine-3-carboxamide) to yield D-nipecotamide . The critical challenge in this transformation is preserving the primary amide functionality and the stereochemical integrity of the C3 chiral center. While acidolysis is a common Cbz removal strategy, it poses a significant risk of hydrolyzing the carboxamide to a carboxylic acid. Therefore, this note prioritizes Catalytic Hydrogenolysis as the Gold Standard method, while providing a Transfer Hydrogenation protocol as a robust alternative.

Chemical Strategy & Mechanistic Insight

The Substrate Challenge

The molecule contains three distinct features that dictate the deprotection strategy:

  • Carbamate (Cbz): The target for removal.[1][2]

  • Piperidine Ring: A secondary amine product that is prone to oxidation or poisoning certain catalysts.

  • Carboxamide (at C3): Susceptible to hydrolysis under strong acidic/basic conditions (yielding nipecotic acid) or dehydration to a nitrile under extreme dehydration conditions.

Why Hydrogenolysis?
  • Chemo-selectivity: Catalytic hydrogenolysis (

    
    , Pd/C) cleaves the benzyl-oxygen bond via a reductive mechanism. This proceeds under neutral conditions, leaving the amide bond completely intact.
    
  • Stereo-retention: The reaction occurs far from the chiral center at C3. Unlike

    
     or 
    
    
    
    mechanisms often seen in acid/base hydrolysis, hydrogenolysis does not involve an intermediate that risks racemization of the nipecotamide backbone.
The Risk of Acidolysis (HBr/AcOH)

Standard Cbz removal using HBr in acetic acid is NOT recommended as the primary method for this specific substrate. The strong acidic environment and elevated temperatures required can hydrolyze the side-chain amide to a carboxylic acid (D-nipecotic acid), reducing yield and complicating purification.

Method A: Catalytic Hydrogenolysis (Gold Standard)

Best for: High purity, scalability, and preservation of the amide group.

Materials
  • Substrate: this compound

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (reduces ignition risk).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). (Avoid chlorinated solvents which poison the catalyst).

  • Reagent: Hydrogen gas (

    
    ) balloon or manifold (1 atm).
    
Protocol
  • Preparation: Dissolve 1.0 equivalent of this compound in Methanol (0.1 M concentration).

    • Note: Ensure the starting material is fully dissolved. If necessary, warm slightly (max 35°C).

  • Catalyst Addition: Under an inert atmosphere (

    
     or Ar), carefully add 10 wt% of the Pd/C catalyst (relative to the mass of the substrate).
    
    • Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add under inert gas.

  • Hydrogenation:

    • Purge the vessel with

      
       three times.
      
    • Purge with

      
       three times.
      
    • Stir vigorously under a balloon of

      
       (1 atm) at Room Temperature (20-25°C).
      
  • Monitoring: Monitor via TLC or LC-MS every hour.

    • Endpoint: Disappearance of the Cbz-starting material peak (

      
       corresponds to SM) and appearance of the free amine peak. Reaction typically completes in 2–4 hours.
      
  • Workup:

    • Flush system with

      
      .
      
    • Filter the mixture through a Celite pad to remove the Pd/C.

    • Wash the pad with MeOH (3x volume).

    • Concentrate the filtrate under reduced pressure (Rotovap < 40°C).

  • Isolation: The product, D-nipecotamide, is often obtained as a viscous oil or low-melting solid. If a salt form is desired for stability, treat with 1.0 eq of HCl in dioxane/ether at this stage to precipitate D-nipecotamide·HCl.

Troubleshooting
IssueCauseSolution
Slow Reaction Catalyst poisoning or low surface area.Add fresh catalyst (5 wt%). Ensure solvent is free of sulfur/amines.
Amide Hydrolysis Traces of acid in solvent or high temp.Use neutral, anhydrous MeOH. Keep T < 30°C.
Unknown Impurity N-Methylation (reductive amination).Only occurs if formaldehyde is present (rare in pure MeOH). Ensure high-grade solvent.

Method B: Transfer Hydrogenation (Safety Alternative)

Best for: Labs without hydrogen gas lines or for parallel synthesis.

Rationale

Uses a hydrogen donor (Ammonium Formate) instead of


 gas.[3] This releases 

and

as byproducts, driving the reaction forward.
Protocol
  • Dissolution: Dissolve this compound (1.0 eq) in Methanol (0.1 M).

  • Reagents: Add 10% Pd/C (10 wt%) followed by Ammonium Formate (5.0 - 10.0 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 1–2 hours.

    • Observation: Effervescence (

      
      ) will occur.
      
  • Workup:

    • Cool to room temperature.[4][5]

    • Filter through Celite.

    • Concentrate filtrate.

    • Crucial Step: The residue will contain excess ammonium formate. Dissolve residue in minimal water, basify with

      
       (pH 10), and extract with DCM or n-Butanol (due to high polarity of nipecotamide) to remove salts. Alternatively, use ion-exchange resin.
      

Comparison of Methods

FeatureMethod A:

Gas
Method B: Transfer Hydrog.Method C: Acidolysis (HBr)
Yield High (>95%)High (>90%)Moderate (70-85%)
Amide Stability Excellent Excellent Poor (Risk of hydrolysis)
Atom Economy HighModerate (Excess formate)Low
Scalability ExcellentGood (Gas evolution limits)Good
Safety Flammability risk (

)
Safer (No gas cylinder)Corrosive

Visualization: Logic & Workflow

DeprotectionWorkflow Start Start: this compound Decision Select Method Start->Decision MethodA Method A: Catalytic Hydrogenolysis (Pd/C, H2, MeOH) Decision->MethodA Standard MethodB Method B: Transfer Hydrogenation (Pd/C, NH4HCO2, Reflux) Decision->MethodB No H2 Source Reaction Reaction Progress (TLC/LCMS Monitoring) MethodA->Reaction MethodB->Reaction Check QC Check: Is Amide Intact? Reaction->Check Workup Filtration (Celite) & Concentration Check->Workup Yes Fail Fail: Nipecotic Acid Formed Check->Fail No (Hydrolysis) Product Final Product: D-Nipecotamide Workup->Product

Caption: Decision logic for selecting the deprotection route, emphasizing the critical Quality Control check for amide integrity.

Quality Control & Validation

To validate the success of the protocol, the following analytical parameters must be met:

  • HPLC Purity: >98%.

  • Chiral HPLC: Confirm enantiomeric excess (ee) >99% to ensure no racemization occurred at the C3 position.

    • Column Suggestion: Chiralpak AD-H or OD-H.

  • 1H-NMR (DMSO-d6):

    • Disappearance of aromatic Cbz protons (7.30–7.40 ppm).

    • Disappearance of benzylic

      
       (5.10 ppm).
      
    • Retention of amide protons (

      
      ) typically appearing as two broad singlets around 6.9 and 7.4 ppm.
      
  • Mass Spectrometry: Observed Mass

    
     Da (Free base).
    

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Cbz cleavage mechanisms).
  • Organic Chemistry Portal. (n.d.). Cbz Protecting Group: Protection and Deprotection. Retrieved from [Link]

  • Felpin, F.-X., & Fouquet, E. (2010).[4][6] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal.[4][6] Retrieved from [Link]

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft.

Sources

Structural Validation and Dynamic NMR Analysis of D-1-N-Cbz-Nipecotamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-CBZ-042

Executive Summary

This application note provides a comprehensive protocol for the structural characterization of D-1-N-Cbz-nipecotamide (Benzyl (R)-3-carbamoylpiperidine-1-carboxylate) using proton nuclear magnetic resonance (


H NMR).

While the chemical connectivity of this molecule is straightforward, the presence of the carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen introduces rotameric complexity . At ambient temperature, restricted rotation around the carbamate N-C(O) bond frequently results in signal broadening or peak doubling, often misinterpreted as impurities by inexperienced analysts. This guide addresses these dynamic effects, providing a self-validating protocol to distinguish intrinsic rotamers from synthetic contaminants.

Target Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

Chemical Context & The "Rotamer Challenge"

Molecule Overview[1]
  • IUPAC Name: Benzyl (3R)-3-carbamoylpiperidine-1-carboxylate[1]

  • Common Name: this compound[1]

  • Molecular Formula:

    
    
    
  • Key Features: Chiral center at C3; Carbamate protection (Cbz); Primary amide.[1][2]

The Rotamer Phenomenon

The N-Cbz group exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen.[1] This creates a high energy barrier to rotation (~15-18 kcal/mol).[1] Consequently, the piperidine ring exists in two distinct conformations (rotamers) that interchange slowly on the NMR timescale at room temperature (


).

Impact on Spectrum:

  • Peak Doubling: Protons near the nitrogen (C2, C6) and the benzylic protons often appear as two sets of signals.

  • Broadening: If the exchange rate is intermediate, peaks may disappear into the baseline or appear as shapeless humps.

Experimental Protocol

Materials & Sample Preparation

To ensure high-resolution data and the ability to perform variable-temperature (VT) studies, DMSO-d6 is the recommended solvent over CDCl


.[1]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Standard)
  • Frequency: 400 MHz or higher recommended.[1]

  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Relaxation Delay (D1):

    
     seconds (crucial for accurate integration of amide protons).
    
  • Scans (NS): 16–32 scans.[1]

  • Temperature: 298 K (

    
    ).
    
Advanced Protocol: Coalescence Validation (VT-NMR)

If the spectrum at


 shows complex splitting or broadness in the aliphatic region, perform a high-temperature acquisition to confirm rotamers.[1]
  • Heat sample to 353 K (

    
    ) inside the probe.
    
  • Equilibrate for 5 minutes.

  • Acquire spectrum.

    • Result: Rotamer peaks should coalesce into sharp, averaged singlets/multiplets, confirming the purity of the material.

Data Analysis & Interpretation

Spectral Assignment (DMSO-d6, 400 MHz)

The following table summarizes the chemical shifts. Note that at room temperature, "Split" indicates rotameric distinct signals.[1]

Region

(ppm)
MultiplicityIntegralAssignmentNotes
Aromatic 7.28 – 7.42Multiplet5HCbz PhenylOverlapping aromatic protons.[1]
Amide 7.35, 6.85Broad Singlets1H each

Diastereotopic non-equivalent protons.[1]
Benzylic 5.05 – 5.15Singlet (or Split)2H

Often appears as 2 unequal peaks at RT.[1]
Aliphatic 3.80 – 4.15Broad/Split1HC2-H (eq)Strongly affected by rotamers.[1]
Aliphatic 3.80 – 4.00Broad/Split1HC6-H (eq)Strongly affected by rotamers.[1]
Aliphatic 2.70 – 2.95Multiplet2HC2-H (ax), C6-H (ax)Complex overlap.[1]
Aliphatic 2.25 – 2.35Multiplet1HC3-HChiral center methine.[1]
Aliphatic 1.85 – 1.95Multiplet1HC4-H
Aliphatic 1.35 – 1.65Multiplet3HC4-H, C5-HRing methylene envelope.[1]
Visualizing the Workflow

The following diagram illustrates the logic flow for characterizing this molecule, specifically addressing the rotameric checkpoints.

G Start Sample: this compound Solvent Dissolve in DMSO-d6 Start->Solvent AcquireRT Acquire 1H NMR @ 25°C Solvent->AcquireRT Analyze Analyze Spectrum AcquireRT->Analyze Decision Are peaks split/broad? Analyze->Decision RotamerCheck Suspected Rotamers (Cbz Effect) Decision->RotamerCheck Yes Pass PASS: Structural Identity Confirmed Decision->Pass No (Rare) Heat Heat to 80°C (353 K) RotamerCheck->Heat AcquireHT Acquire 1H NMR @ 80°C Heat->AcquireHT Coalescence Do peaks coalesce? AcquireHT->Coalescence Coalescence->Pass Yes Fail FAIL: Check for Impurities Coalescence->Fail No

Figure 1: Decision tree for NMR validation of N-Cbz protected piperidines, emphasizing the Variable Temperature (VT) loop for rotamer confirmation.

Advanced Characterization: The "D" Configuration

Standard


H NMR is blind to chirality  in an achiral environment.[1] The spectrum of this compound is identical to that of the L-isomer or the racemate.[1]

To validate the "D" (R-enantiomer) designation, you must employ one of the following methods:

  • Optical Rotation: Measure

    
    . Compare with literature values (typically negative for R-nipecotic acid derivatives in water, but solvent dependent).
    
  • Chiral HPLC: Use a column such as Chiralpak AD-H or OD-H.[1]

  • Chiral Solvating Agents (NMR): Add (R)-(+)-1,1'-Bi-2-naphthol (BINOL) or Pirkle alcohol to the NMR tube.[1] If the sample is enantiopure, the peaks will shift but remain single sets. If racemic, peaks will split (e.g., the benzylic

    
     will show two distinct AB systems).
    

References

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.[1] (General reference for amide rotamerism).

  • National Institutes of Health (PMC). (2016).[1] Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines.Link (Detailed discussion on Cbz/amide rotamer coalescence in NMR).

  • Cayman Chemical. (n.d.).[1] Nipecotic Acid Product Information.Link (Reference for nipecotic acid core structure and biological relevance).

  • University of Wisconsin-Madison. (n.d.).[1] Proton NMR Chemical Shifts.[1][3][4][5][6][7]Link (Authoritative database for piperidine and carbamate chemical shifts).

Sources

chiral separation of D- and L-nipecotamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Chiral Separation of D- and L-Nipecotamide Derivatives

Executive Summary & Scientific Context

Nipecotamide (piperidine-3-carboxamide) derivatives represent a critical scaffold in medicinal chemistry, serving as precursors for local anesthetics (e.g., mepivacaine, bupivacaine analogs) and anticonvulsants. These molecules possess a single chiral center at the C3 position of the piperidine ring.

Regulatory bodies (FDA, EMA) mandate the separation of enantiomers because the (R)- and (S)-isomers often exhibit distinct pharmacological profiles. For instance, in many piperidine-based anesthetics, the (S)-enantiomer displays reduced cardiotoxicity compared to the (R)-enantiomer.

The Challenge: Nipecotamide derivatives are basic, polar amines. In their separation, two primary issues arise:

  • Severe Peak Tailing: The secondary or tertiary amine on the piperidine ring interacts strongly with residual silanols on the silica support.

  • Solubility: Polar derivatives may be sparingly soluble in pure non-polar solvents (hexane/heptane).

The Solution: This guide details a robust protocol using Polysaccharide-based Chiral Stationary Phases (CSPs) . We prioritize Amylose-based selectors (e.g., Chiralpak AD-H/IA) due to their superior helical pitch for accommodating the piperidine ring structure.

Mechanism of Chiral Recognition

To achieve separation, a "three-point interaction" model is generally applied. For nipecotamide derivatives on polysaccharide phases, the discrimination occurs via:

  • Hydrogen Bonding: Between the amide carbonyl/NH of the analyte and the carbamate groups of the CSP.

  • Dipole-Dipole Interactions: Between the basic nitrogen of the piperidine and the CSP.

  • Steric Inclusion: The piperidine ring fits into the chiral grooves of the amylose helix.

Diagram 1: Method Development Workflow This flowchart illustrates the logical decision matrix for selecting the optimal separation mode.

MethodDevelopment Start Start: Nipecotamide Derivative Sample Solubility Solubility Check: Soluble in Hexane/Alcohol? Start->Solubility NP_Route Route A: Normal Phase (NP) Solubility->NP_Route Yes RP_Route Route B: Reversed Phase (RP) Solubility->RP_Route No (Polar/Salts) Col_Select Column Screening: 1. Amylose (AD-H/IA) 2. Cellulose (OD-H/IB) NP_Route->Col_Select MobilePhase Mobile Phase Optimization: Hexane : IPA : DEA (Start 90:10:0.1) Col_Select->MobilePhase Check_Res Check Resolution (Rs) MobilePhase->Check_Res Success Success: Validation (Rs > 1.5) Check_Res->Success Rs > 1.5 Fail_Tailing Issue: Peak Tailing? Check_Res->Fail_Tailing Rs < 1.5 Add_Base Action: Increase Basic Additive (DEA/TEA to 0.2%) Fail_Tailing->Add_Base Yes Switch_Col Action: Switch to Cellulose CSP Fail_Tailing->Switch_Col No (Poor Selectivity) Add_Base->Check_Res Switch_Col->MobilePhase

Caption: Decision tree for selecting separation modes. Note the critical branch for basic additives to suppress tailing.

Protocol A: Normal Phase HPLC (The Gold Standard)

This protocol is the industry standard for N-substituted nipecotamide derivatives due to high selectivity and ease of scale-up.

Reagents & Equipment:

  • HPLC System: Agilent 1200/1260 or Waters Alliance with UV detector (210-254 nm).

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IA (Immobilized version).

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA).

  • Sample Diluent: Mobile phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane and IPA in a 90:10 ratio (v/v).

    • CRITICAL: Add 0.1% DEA (v/v) to the mixture.

    • Why? The basic nitrogen in nipecotamide will interact with silanols on the column silica, causing peak tailing. DEA acts as a "sacrificial base," blocking these sites and sharpening the peak.

    • Degas via sonication for 10 minutes.

  • System Equilibration:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

    • Flush column for 30 minutes until the baseline stabilizes.

  • Sample Injection:

    • Dissolve 1 mg of the nipecotamide derivative in 1 mL of mobile phase.

    • Inject 5-10 µL.

  • Optimization Logic:

    • If retention is too low (k' < 1): Decrease IPA to 5% (95:5 ratio).

    • If resolution is poor: Switch the alcohol modifier from IPA to Ethanol. Ethanol often provides different solvation characteristics that can enhance chiral recognition for amides.

Expected Results (Typical):

  • Elution Order: Typically, the (R)-isomer elutes before the (S)-isomer on Amylose columns (AD-H), though this must be confirmed with pure standards.

  • Resolution (Rs): > 2.0 is expected for N-benzyl or N-butyl derivatives.

Protocol B: SFC (Green & High-Throughput)

Supercritical Fluid Chromatography (SFC) is preferred for high-throughput screening in drug discovery.

Reagents & Equipment:

  • SFC System: Waters UPC2 or Agilent 1260 Infinity II SFC.

  • Column: Chiralpak IG or AD-H (SFC compatible).

  • Co-Solvent: Methanol with 0.2% Isopropylamine (IPAm) or DEA.

Step-by-Step Methodology:

  • Conditions:

    • Mobile Phase A: CO2 (Supercritical).

    • Mobile Phase B: Methanol + 0.2% IPAm.

    • Gradient: 5% to 40% B over 5 minutes (or Isocratic at 15% B).

    • Back Pressure: 120 bar (keeps CO2 supercritical).

    • Temperature: 40°C.

  • Why this works: The high diffusivity of supercritical CO2 allows for faster mass transfer. The basic additive (IPAm) serves the same purpose as DEA in HPLC but is more compatible with CO2 systems (avoiding precipitation).

Comparative Data & Column Selection

The following table summarizes expected performance based on the specific derivative structure.

Derivative TypeRecommended ColumnMobile Phase (NP)Exp. Alpha (

)
Notes
N-Benzyl-nipecotamide Chiralpak AD-HHex/IPA/DEA (90:10:0.1)1.8 - 2.5Excellent resolution due to pi-pi interactions with benzyl group.
N-Butyl-nipecotamide Chiralpak IAHex/EtOH/DEA (95:5:0.1)1.3 - 1.6Alkyl chains require tighter solvent control; Ethanol often helps.
Unsubstituted Amide Chiralpak OD-HHex/IPA/DEA (80:20:0.1)1.2 - 1.5Cellulose (OD-H) often works better for rigid, unsubstituted rings.

Troubleshooting Guide

Diagram 2: Troubleshooting Logic Visualizing the correction of common chromatographic defects.

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Broad Broad Peaks Problem->Broad NoRes No Resolution Problem->NoRes Sol1 Add 0.1% DEA/TEA to Mobile Phase Tailing->Sol1 Silanol Interaction Sol2 Increase Temp (to 35-40°C) Broad->Sol2 Slow Mass Transfer Sol3 Switch Alcohol (IPA <-> EtOH) NoRes->Sol3 Selectivity Change

Caption: Quick-reference guide for diagnosing and fixing separation issues.

Common Issues:

  • Peak Tailing:

    • Cause: Interaction between the basic piperidine nitrogen and silanols.

    • Fix: Ensure DEA/TEA is fresh. Increase concentration to 0.2% if necessary. Never run these samples without a basic additive.

  • Retention Time Drift:

    • Cause: Alcohol evaporation in pre-mixed mobile phases or temperature fluctuation.

    • Fix: Use a column thermostat (mandatory). Cap solvent bottles tightly.

  • Sample Precipitation:

    • Cause: Sample injected in 100% MeOH into a Hexane mobile phase.

    • Fix: Dissolve sample in the mobile phase.[2][3] If insoluble, use a minimal amount of IPA/DCM, then dilute with Hexane.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved October 26, 2023, from [Link]

  • Phenomenex. (2018). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved October 26, 2023, from [Link]

  • Oh, S., et al. (2021). "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities." ACS Medicinal Chemistry Letters, 12(4), 563-571.[4] Retrieved October 26, 2023, from [Link]

  • Cass, Q. B., et al. (2003). "Enantiomeric resolution of piperidine-2,6-dione derivatives on Chiralpak IA and Chiralpak IB." Journal of Chromatography A.

Sources

Application Notes and Protocols for Amide Bond Formation with D-1-N-Cbz-nipecotamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Amide Coupling in Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Consequently, the reliable and efficient formation of this linkage is one of the most frequently executed reactions in drug discovery and development.[1] This guide focuses on the coupling of D-1-N-Cbz-nipecotamide, a versatile chiral building block used in the synthesis of various bioactive molecules, including potential treatments for neurological disorders.[2][3] The presence of the carbamoyl (amide) group and the N-Cbz protecting group on the piperidine ring necessitates a careful selection of reaction conditions to achieve high yields and purity. This document provides a comprehensive overview of the key principles, a selection of field-proven protocols, and troubleshooting guidance for researchers engaged in the synthesis of novel nipecotamide derivatives.[4][5]

The Mechanism and Logic of Amide Bond Formation

Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt from a simple acid-base reaction.[6] To overcome this, the carboxylic acid must first be "activated." This is the primary role of a coupling reagent. The general process occurs in two main steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylphosphonium species. This step converts the poor hydroxyl leaving group of the carboxylic acid into a much better one.

  • Nucleophilic Attack: The amine coupling partner then attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.[7][8]

The choice of coupling reagent, base, and solvent is critical to maximize the rate of the desired reaction while minimizing potential side reactions, most notably racemization at the stereocenter of the carboxylic acid partner.[9]

Key Experimental Considerations

Selection of Coupling Reagents

A plethora of coupling reagents are available, each with distinct advantages. The choice often depends on the steric hindrance of the substrates, the potential for racemization, and cost.

  • Carbodiimides (EDC, DCC): N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are classic coupling reagents.[6] EDC is often preferred in solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification.[9] However, carbodiimides can lead to racemization. To suppress this, an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is almost always included.[8][9]

  • Onium Salts (HATU, HBTU, PyBOP): These reagents are generally more efficient and lead to less racemization than carbodiimides.[10]

    • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is one of the most effective coupling reagents, especially for challenging or sterically hindered couplings, due to the formation of a highly reactive OAt active ester.[9][11]

    • HBTU and PyBOP are also highly effective and widely used, forming OBt and OBt/PyBOP-derived active esters respectively.[10] Phosphonium-based reagents like PyBOP are often considered "cleaner" as they cannot form guanidinium byproducts, a potential side reaction with uronium-based reagents like HBTU and HATU.

The Role of the Base

A non-nucleophilic organic base is required to neutralize the acidic species generated during the reaction and to ensure the amine component remains deprotonated and nucleophilic.

  • N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's base, DIPEA is a sterically hindered, non-nucleophilic base, making it an excellent choice for coupling reactions.

  • Triethylamine (TEA): While effective, TEA is less sterically hindered than DIPEA and can sometimes lead to side reactions.

  • 2,6-Lutidine: A good choice for minimizing base-catalyzed side reactions.

Solvent Selection

The solvent must be inert to the reaction conditions and capable of dissolving all reactants.

  • N,N-Dimethylformamide (DMF): The most common solvent for amide coupling due to its high polarity and ability to dissolve a wide range of substrates.

  • Dichloromethane (DCM): A less polar option, often used in EDC-based couplings.[12]

  • Acetonitrile (ACN): Can be an effective solvent, particularly in protocols designed to minimize side reactions.[11]

Comparative Table of Reaction Conditions

The following table summarizes common conditions for amide bond formation. Note that this compound acts as the amine component in these reactions.

Coupling ReagentAdditiveBase (Equivalents)SolventTemperatureKey Considerations
HATU NoneDIPEA (2.0 - 4.0)DMF0 °C to RTHighly efficient, good for hindered couplings, rapid reaction times.[9][11]
EDC·HCl HOBt or Oxyma PureDIPEA or TEA (2.0)DCM or DMF0 °C to RTCost-effective, water-soluble byproducts simplify workup.[9][12] HOBt is added to suppress racemization.
PyBOP NoneDIPEA (2.0 - 3.0)DMFRTEfficient, avoids guanidinylation side products. Byproducts are less hazardous than those from BOP.[9]
HBTU NoneDIPEA (2.0 - 4.0)DMFRTVery common and effective, but can cause guanidinylation of the amine if used in large excess.[9]

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol describes a robust and generally applicable method for coupling a carboxylic acid with this compound using HATU.

Materials
  • This compound (1.0 eq)

  • Carboxylic Acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.1 eq) and this compound (1.0 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (use sufficient volume to ensure complete dissolution, typically aiming for a concentration of 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is particularly important for minimizing potential side reactions and racemization.[8]

  • Addition of Reagents: To the stirred, cooled solution, add DIPEA (2.5 eq) followed by the solid HATU (1.2 eq). Causality Note: It is common practice to add the base and coupling reagent to the mixture of the acid and amine.[13] The base ensures the amine remains nucleophilic and neutralizes the HOBt/HOAt released from the coupling reagent.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored periodically.

  • Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials. A typical TLC system might be Hexanes/Ethyl Acetate.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2-3 times) to remove unreacted carboxylic acid and acidic byproducts.

    • Wash the organic layer with brine (1 time) to remove residual water and DMF.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate) to afford the pure amide product.

Workflow Visualization

G cluster_prep 1. Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Purification Reactants Combine Carboxylic Acid (1.1 eq) and this compound (1.0 eq) Solvent Dissolve in anhydrous DMF Reactants->Solvent Cool Cool to 0 °C Solvent->Cool Add_Reagents Add DIPEA (2.5 eq) then HATU (1.2 eq) Cool->Add_Reagents Stir Stir at RT for 2-16 h Add_Reagents->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Dilute Dilute with Ethyl Acetate Monitor->Dilute Wash Wash with aq. NaHCO₃ and Brine Dilute->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Purify via Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Sources

Application Note: D-1-N-Cbz-nipecotamide in the Synthesis of Chiral Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of D-1-N-Cbz-nipecotamide (Benzyl (3R/S)-3-carbamoylpiperidine-1-carboxylate) as a high-fidelity chiral building block in the synthesis of piperidine-based acetylcholinesterase (AChE) inhibitors.

Introduction: The Stereochemical Imperative in Neurotherapeutics

The development of cholinesterase inhibitors (ChEIs) for Alzheimer’s disease (AD) relies heavily on the N-benzylpiperidine pharmacophore, a structural motif found in the gold-standard drug Donepezil . While the piperidine ring provides the necessary cationic interaction with the enzyme's Catalytic Anionic Site (CAS), the substitution at the C3 position dictates the molecule's orientation within the aromatic gorge.

This compound serves as a critical, pre-protected chiral scaffold. Its value lies in three key attributes:

  • Chiral Integrity: It provides a defined stereocenter at C3, eliminating the need for late-stage chiral resolution.

  • Orthogonal Protection: The Carboxybenzyl (Cbz) group protects the secondary amine during amide modifications, yet is easily removed under neutral conditions (hydrogenolysis) to prevent racemization.

  • Dual-Site Targeting: The C3-amide moiety acts as a hydrogen-bond donor/acceptor, capable of interacting with the Peripheral Anionic Site (PAS) residues (e.g., Trp286) or the acyl pocket (Phe295), depending on the absolute configuration.

Chemical Profile & Structural Utility[1][2][3][4]

  • Compound: this compound[1]

  • CAS: 569348-14-7 (Generic/Racemic ref), Specific Isomer (D-form)

  • IUPAC: Benzyl (3S)-3-carbamoylpiperidine-1-carboxylate (assuming D- correlates to (+)-S-isomer in this series).

  • Role: Chiral Synthon for N-substituted nipecotamides.

Mechanistic Rationale

In AChE inhibition, the "D" (typically S-configured in nipecotic acid derivatives) and "L" isomers often exhibit vastly different binding affinities—frequently by a factor of 10–100. Using the D-isomer starting material ensures that the final inhibitor adopts a conformation that maximizes


-cation interactions without steric clash in the narrow active site gorge.

Synthetic Workflow: From Scaffold to Inhibitor

The synthesis utilizes a "Protect-Functionalize-Deprotect-Couple" strategy. The Cbz group is retained if the amide nitrogen requires modification, or removed immediately to functionalize the piperidine nitrogen.

Visualizing the Pathway

The following diagram outlines the conversion of this compound into a dual-binding AChE inhibitor.

G Start This compound (Protected Scaffold) Step1 Pd/C Hydrogenolysis (Cbz Removal) Start->Step1 H2, MeOH Inter D-Nipecotamide (Free Amine) Step1->Inter -Toluene, -CO2 Step2 N-Alkylation (Benzyl Halide/Base) Inter->Step2 K2CO3, ACN Product Chiral N-Benzyl Nipecotamide Inhibitor Step2->Product Yield: >80%

Figure 1: Synthetic route for converting this compound into a pharmacologically active AChE inhibitor.

Detailed Experimental Protocols

Protocol A: Cbz-Deprotection (Hydrogenolysis)

Objective: To remove the Cbz protecting group without racemizing the C3 chiral center. Scope: Preparation of the free secondary amine (D-nipecotamide) for N-alkylation.

Materials
  • This compound (1.0 eq)

  • Palladium on Carbon (Pd/C), 10% w/w (0.1 eq by weight)

  • Methanol (HPLC grade)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Celite 545 filter aid

Methodology
  • Dissolution: Dissolve this compound (e.g., 500 mg) in Methanol (10 mL) in a round-bottom flask. Ensure complete solubility; mild sonication is permitted.

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under an argon blanket, carefully add 10% Pd/C (50 mg).

  • Hydrogenation: Purge the flask with

    
     gas three times. Attach a hydrogen balloon (1 atm) and stir vigorously at room temperature (25°C) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (high

      
      ) should disappear; the free amine (low 
      
      
      
      , ninhydrin active) will appear.
  • Filtration: Once complete, filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (3 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, <40°C) to yield D-nipecotamide as a viscous oil or semi-solid.

    • Yield Expectation: 90–98%.[1]

    • Quality Control: Verify chirality via optical rotation (

      
      ) comparison with literature standards.
      
Protocol B: N-Alkylation (Pharmacophore Assembly)

Objective: To attach the hydrophobic "tail" (e.g., benzyl group) required for CAS binding.

Materials
  • D-Nipecotamide (from Protocol A) (1.0 eq)

  • Benzyl bromide (or functionalized derivative, e.g., 3-fluorobenzyl bromide) (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Acetonitrile (ACN), anhydrous

  • Potassium Iodide (KI) (catalytic, 0.1 eq)

Methodology
  • Setup: In a dry flask, suspend D-nipecotamide (1.0 eq) and

    
     (2.5 eq) in anhydrous ACN (0.1 M concentration).
    
  • Addition: Add catalytic KI, followed by the dropwise addition of Benzyl bromide (1.1 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Note: If the benzyl halide is sterically hindered, heat to 60°C.

  • Work-up: Filter off the inorganic solids. Concentrate the filtrate.

  • Purification: Redissolve the residue in Ethyl Acetate, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).
    

Data Analysis & Validation

Validation of Chiral Potency (Ellman's Assay)

To confirm the utility of the D-isomer, the synthesized inhibitor must be assayed against AChE.

Table 1: Comparative Potency Expectations (Hypothetical Data Structure)

Compound Configuration AChE IC50 (nM) Selectivity (AChE/BuChE) Notes
D-Target (3S) 15 - 50 >100 Preferred binding mode
L-Target (3R) >500 <10 Steric clash in gorge

| Racemate | (±) | ~250 | ~50 | Diluted potency |

Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Chirality Harsh deprotection (Acid/Base hydrolysis).[1]Switch to catalytic hydrogenation (Protocol A). Avoid high temps (>60°C).
Low Yield (Alkylation) Amide interference (O-alkylation).Ensure base is not too strong (

is preferred over NaH). Use aprotic solvent (ACN).
Incomplete Hydrogenolysis Catalyst poisoning.Ensure starting material is free of sulfur/thiol contaminants. Refresh Pd/C.

References

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. Link

  • Guzior, N., et al. (2019). "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease."[2] European Journal of Medicinal Chemistry. Link

  • HSP Pharma. (n.d.). "1-N-Cbz-nipecotamide CAS 569348-14-7 Product Profile." HSP Pharma Catalog. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Brazzolotto, X., et al. (2013). "Structural overview of acetylcholinesterase inhibitors." Current Pharmaceutical Design. Link

Sources

Application Note: Catalytic Hydrogenolysis of the Carbobenzyloxy (Cbz) Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Carbobenzyloxy (Cbz or Z) group is a cornerstone amine protecting group in peptide synthesis and medicinal chemistry due to its stability against basic and mildly acidic conditions. Its removal is classically achieved via catalytic hydrogenolysis, a method favored for its cleanliness and high yield. However, "standard" protocols often fail when applied to complex heterocycles or sulfur-containing substrates.[1]

This guide moves beyond the textbook "H₂ balloon" method. It details the mechanistic underpinnings of palladium-catalyzed hydrogenolysis, provides optimized protocols for difficult substrates, and introduces critical troubleshooting strategies—including the prevention of N-methylation side reactions and the use of catalyst poisons to tune selectivity.

Mechanistic Insight & Causality

Understanding the surface chemistry of the catalyst is vital for troubleshooting. The removal of the Cbz group is not a simple hydrolysis; it is a hydrogenolysis (cleavage by hydrogen) of the benzylic carbon-oxygen bond, followed by the spontaneous decarboxylation of the resulting carbamic acid.

The Reaction Pathway[2]
  • Adsorption: Hydrogen gas dissociates on the Pd surface to form reactive Pd-H species. The substrate coordinates to the Pd surface, primarily through the electron-rich aromatic ring of the Cbz group.

  • Cleavage: A hydride transfers from the Pd surface to the benzylic carbon, cleaving the C-O bond. Toluene is released as a byproduct.

  • Decarboxylation: The unstable carbamic acid intermediate spontaneously loses CO₂, releasing the free amine.

Visualization: Reaction Mechanism

Cbz_Hydrogenolysis sub_ads Substrate Adsorption (Cbz-Amine on Pd Surface) trans_state Transition State (Hydride Attack on Benzylic C) sub_ads->trans_state h2_act H2 Activation (Dissociative Adsorption -> 2Pd-H) h2_act->trans_state Surface Hydrides cleavage Bond Cleavage (Release of Toluene) trans_state->cleavage int_carbamic Intermediate (Carbamic Acid) cleavage->int_carbamic prod_amine Product (Free Amine + CO2) int_carbamic->prod_amine Spontaneous -CO2

Caption: Figure 1. Mechanistic pathway of Pd-catalyzed Cbz hydrogenolysis. Note the critical role of surface adsorption.

Critical Parameters & Optimization

Catalyst Selection: Dry vs. Wet Pd/C
  • Dry Pd/C (10%): Highest activity but poses a significant fire hazard (pyrophoric). Use only for extremely sluggish reactions on small scales.

  • Wet Pd/C (10%, ~50% H₂O): The industry standard. The water content drastically reduces ignition risk without significantly hampering activity for most Cbz cleavages.

  • Pearlman’s Catalyst (Pd(OH)₂/C): Required for difficult substrates (e.g., sterically hindered amines). It is more active than Pd/C but less selective.

Solvent Effects & Side Reactions

The choice of solvent is not neutral; it dictates reaction rate and side-product formation.

SolventRateRisk ProfileRecommendation
Methanol (MeOH) FastHigh: Risk of N-methylation via solvent oxidation to HCHO.Standard, but monitor closely.
Ethanol (EtOH) ModerateLow: Slower than MeOH, but safer regarding alkylation.Preferred for valuable late-stage intermediates.
Ethyl Acetate (EtOAc) SlowVery Low: Non-flammable H₂ mixtures are harder to maintain (flash point).Use for substrates with low solubility in alcohols.
Acetic Acid (AcOH) Very FastModerate: Protonation of amine prevents catalyst poisoning.Use for sluggish reactions; accelerates turnover.

Experimental Protocols

Protocol A: Standard Hydrogenolysis (H₂ Balloon)

Best for: Routine deprotection of non-complex substrates.

Safety Note: Palladium on carbon is pyrophoric, especially when dry or solvent-laden. Always maintain an inert atmosphere (Nitrogen/Argon) before introducing Hydrogen.

  • Preparation: In a round-bottom flask, dissolve the Cbz-protected amine (1.0 equiv) in MeOH or EtOH (0.1 M concentration).

  • Inerting: Flush the vessel with Nitrogen (N₂) for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (wet type, 10 wt% loading relative to substrate mass). Example: For 100 mg substrate, add 10 mg catalyst.

    • Tip: Add the catalyst as a slurry in water or toluene if using dry Pd/C to prevent sparking.

  • Hydrogen Introduction:

    • Attach a balloon filled with H₂ via a 3-way stopcock or needle adapter.

    • Cycle: Evacuate the flask (light vacuum) and backfill with H₂. Repeat 3 times.

  • Reaction: Stir vigorously at Room Temperature (RT). High agitation is crucial to overcome gas-liquid mass transfer limitations.

  • Monitoring: Check TLC/LC-MS after 1 hour. Most reactions complete within 1-4 hours.

  • Work-up:

    • Flush system with N₂.

    • Filter the mixture through a pad of Celite® to remove Pd/C. Do not let the filter cake dry out (fire hazard). Wash with solvent.[2][3]

    • Concentrate filtrate to yield the amine.[2]

Protocol B: Catalytic Transfer Hydrogenolysis (Ammonium Formate)

Best for: Scalable chemistry, safety-conscious labs, and specific selectivity requirements.

This method generates H₂ in situ, eliminating high-pressure cylinders and balloons. It is often faster and more selective.

  • Preparation: Dissolve substrate (1.0 equiv) in MeOH (0.1 M).

  • Reagents: Add Ammonium Formate (3.0 - 5.0 equiv) and 10% Pd/C (10 wt%).

  • Reaction: Heat the mixture to reflux (or 60°C).

    • Observation: Evolution of gas (CO₂ and NH₃) indicates the reaction is proceeding.

  • Completion: Reaction is typically complete in 30-60 minutes.

  • Work-up: Filter through Celite®. The filtrate will contain residual ammonium formate.

    • Purification: Remove excess ammonium formate via aqueous workup (if product is hydrophobic) or sublimation (high vacuum).

Troubleshooting & Advanced Techniques

The "N-Methylation" Trap

Symptom: LC-MS shows a peak at M+14 relative to the product. Cause: In MeOH, Pd/C can oxidize the solvent to formaldehyde (HCHO), which then undergoes reductive amination with your newly formed amine. Solution:

  • Switch solvent to Ethanol or Isopropanol .

  • Avoid prolonged reaction times.

  • Add a small amount of acetic acid to the reaction.[4]

Catalyst Poisoning (S, P, N)

Symptom: Reaction stalls despite fresh catalyst and H₂. Cause: Substrate contains Sulfur (thioethers, thiophenes), basic Amines, or Phosphines that bind irreversibly to Pd active sites. Solution:

  • Increase Loading: Use 50-100 wt% catalyst loading.

  • Change Catalyst: Switch to Pd(OH)₂ (Pearlman's Catalyst) or Raney Nickel (for sulfur compounds, though this may desulfurize).

  • Add Acid: Run the reaction in AcOH or add 1.0 equiv HCl. Protonating the free amine prevents it from coordinating strongly to the Pd surface.

Chemoselectivity: The Sajiki Protocol

Challenge: Removing Cbz in the presence of a Benzyl Ether (OBn). Standard conditions often cleave both. Solution: Add a catalyst poison to attenuate Pd activity.

  • Protocol: Add Ammonia or Pyridine (0.5 equiv) to the reaction mixture.

  • Result: The electron-rich nitrogen binds to the most active Pd sites (kinks/steps), inhibiting the difficult cleavage of benzyl ethers while permitting the facile hydrogenolysis of the Cbz group [2].

Workflow Logic Diagram

Troubleshooting_Workflow start Start Cbz Removal check_sulfur Contains Sulfur/Phosphorus? start->check_sulfur standard_prot Protocol A: H2 Balloon Solvent: MeOH check_sulfur->standard_prot No high_load Use Pd(OH)2 or High Load check_sulfur->high_load Yes selectivity_check Need to keep OBn? standard_prot->selectivity_check transfer_prot Protocol B: Transfer H2 (Ammonium Formate) poison_check Reaction Stalled? poison_check->transfer_prot Yes (Try vigorous reflux) methylation_check M+14 Observed? poison_check->methylation_check No switch_etoh Switch to EtOH methylation_check->switch_etoh Yes selectivity_check->poison_check No sajiki Add Pyridine (Sajiki Cond.) selectivity_check->sajiki Yes

Caption: Figure 2. Decision matrix for optimizing Cbz deprotection conditions.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[1][5][6] Tetrahedron Lett.[5][6][7]1995 , 36, 3465–3468.[5][6]

  • Ram, S.; Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis1988 , 1, 91–95.

Sources

Application Note: Solubility Profiling & Reaction Setup for D-1-N-Cbz-Nipecotamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility characteristics and handling protocols for D-1-N-Cbz-nipecotamide (Benzyl (R)-3-carbamoylpiperidine-1-carboxylate). As a critical chiral intermediate in the synthesis of GABA uptake inhibitors and peptide mimetics, proper solvation is the rate-limiting step for its primary reactions: catalytic hydrogenation (Cbz removal) and amide coupling.

This document moves beyond static data, providing a self-validating framework for solvent selection based on the molecule’s competing functional groups: the lipophilic Carbobenzyloxy (Cbz) protecting group and the polar primary amide.

Physicochemical Profile & Solubility Logic

To predict solubility behavior without wasting material, one must understand the molecular competition within this compound.

Structural Analysis
  • The Lipophilic Driver (Cbz Group): The benzyl carbamate moiety dominates the molecule's interaction with non-polar and halogenated solvents. It drives high solubility in Dichloromethane (DCM) and Ethyl Acetate.

  • The Polar Anchor (Primary Amide): The C3-amide group acts as a hydrogen bond donor/acceptor. This increases the melting point (103–106°C) due to intermolecular H-bonding in the crystal lattice, making the solid resistant to dissolution in non-polar hydrocarbons like Hexane.

  • Stereochemistry Note: While "D" (Dextrorotatory) typically correlates to the (R)-enantiomer in nipecotic acid derivatives, the solubility profiles described here apply to both (R), (S), and racemic forms in achiral solvents.

Solubility Matrix

Data derived from standard process development workflows.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Stock solutions, chromatography loading.
Polar Aprotic DMF, DMSOHigh (>100 mg/mL) Peptide coupling, nucleophilic substitutions.
Alcohols Methanol, EthanolModerate-High (50-80 mg/mL) Primary Reaction Media (Hydrogenation).
Ethers THF, 1,4-DioxaneModerate Grignard/Lithiation compatible reactions.
Esters Ethyl AcetateModerate Extraction, crystallization (with Hexane).
Hydrocarbons Hexanes, HeptaneInsoluble (<1 mg/mL) Anti-solvent for precipitation/purification.
Aqueous WaterInsoluble Washing (removes inorganic salts).

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the logical flow for selecting a solvent system based on the intended experimental outcome.

SolubilityLogic Start Start: this compound Solid Intent What is the Experimental Goal? Start->Intent Rxn_Hydro Reaction: Deprotection (H2/Pd) Intent->Rxn_Hydro Remove Cbz Rxn_Couple Reaction: Amide Coupling Intent->Rxn_Couple Derivatize Purify Purification / Workup Intent->Purify Isolate Pure Solid Solv_Alc Use MeOH or EtOH (Promotes H2 solubility) Rxn_Hydro->Solv_Alc Solv_DMF Use DMF or DCM (High Conc. possible) Rxn_Couple->Solv_DMF Solv_Cryst Recrystallization System: Dissolve in hot EtOAc -> Add Hexane Purify->Solv_Cryst

Figure 1: Solvent decision tree based on downstream application. Green nodes indicate optimal solvent choices.

Protocol 1: Visual Solubility Determination (VSD)

Use this protocol when exact solubility data is missing or when using a new solvent lot. This is a self-validating method.

Materials
  • This compound (100 mg)

  • Target Solvent (e.g., Methanol)[1]

  • Calibrated Micropipette (100–1000 µL)

  • Vortex Mixer

  • Strong Light Source (for Tyndall effect check)

Step-by-Step Methodology
  • Weighing: Accurately weigh 50 mg of this compound into a clear 4 mL glass vial.

  • Initial Addition: Add 250 µL of the target solvent (corresponds to 200 mg/mL).

  • Agitation: Vortex vigorously for 30 seconds.

  • Observation (Checkpoint A):

    • Clear Solution? Solubility is >200 mg/mL. Stop.

    • Cloudy/Solid Visible? Proceed to Step 5.

  • Incremental Addition: Add solvent in 250 µL increments , vortexing after each addition.

  • Tyndall Verification (Checkpoint B): Shine a laser or bright LED through the vial. If a beam path is visible (scattering), undissolved micro-particles remain. Continue adding solvent.[2][3]

  • Calculation:

    
    
    

Protocol 2: Reaction Setup – Catalytic Hydrogenation

The most common application for this molecule is Cbz removal to yield nipecotamide.

Critical Causality

Why Methanol? While DCM dissolves the starting material better, it poisons Pd/C catalysts and can form explosive carbenes. Methanol is the optimal compromise: it dissolves the substrate adequately and has high gas solubility for


.
Workflow
  • Preparation: In a round-bottom flask, dissolve 1.0 eq this compound in Methanol (concentration 0.1 M ).

    • Note: If the solution is hazy, warm to 40°C. Do not proceed with suspension; it coats the catalyst.

  • Catalyst Addition: Under inert atmosphere (

    
    ), add 10 wt% Pd/C  (wet support recommended to minimize ignition risk).
    
  • Hydrogen Introduction:

    • Method A (Balloon): Purge flask with

      
       x3. Stir vigorously.
      
    • Method B (Transfer Hydrogenation): Add 3.0 eq Ammonium Formate . (Safer, no gas cylinder required).

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Starting material (

    
    ) should disappear; product (
    
    
    
    , baseline) will appear.
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse pad with MeOH. Concentrate filtrate.

Protocol 3: Stock Solution Preparation & Validation

For high-throughput screening or biological assays.

StockPrep Step1 Weigh Solid (Precision Balance) Step2 Add 80% Vol Solvent (DMSO/DCM) Step1->Step2 Step3 Vortex/Sonicate (Dissolve) Step2->Step3 Step4 QS to Final Vol Step3->Step4 Check Visual Check (No Precipitate) Step4->Check Check->Step3 Fail Final Filter (0.22 µm) & Store Check->Final Pass

Figure 2: Stock solution preparation workflow with integrated quality control checkpoint.

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
"Oiling Out" during crystallization Solvent boiling point is higher than the melting point (103°C) or cooling is too rapid.Use a lower BP solvent system (e.g., DCM/Hexane instead of Toluene). Cool slowly with stirring.
Gel formation in MeOH Supersaturation at high concentrations (>150 mg/mL).Dilute to 0.1 M. Warm to 40°C before adding catalyst.
Incomplete Hydrogenation Substrate precipitated on the catalyst surface.Stop. Add more MeOH or a co-solvent (THF) to ensure full solubility, then restart stirring.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Cbz removal conditions and solvent compatibility).

  • National Institute of Standards and Technology (NIST). Nipecotamide: Phase change data and physical properties. NIST Chemistry WebBook, SRD 69. [Link]

  • Couturier, M., et al. (2002). "Palladium on Carbon-Catalyzed Hydrogenolysis of Benzyl Groups." Organic Process Research & Development, 6(1), 42–48. (Authoritative guide on solvent effects in debenzylation). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of D-1-N-Cbz-Nipecotamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Role: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for (R)-1-Cbz-piperidine-3-carboxamide Synthesis

Executive Summary

This guide addresses yield optimization for the synthesis of D-1-N-Cbz-nipecotamide (CAS: 569348-14-7), chemically known as (R)-1-benzyloxycarbonyl-piperidine-3-carboxamide .

The synthesis typically proceeds via the Schotten-Baumann reaction or organic base-mediated acylation of D-nipecotamide. Low yields in this process are rarely due to the core chemistry but rather pH mismanagement , hydrolysis of the protecting group , or inefficient extraction of the polar amide product.

This document provides a self-validating protocol and a troubleshooting matrix designed to elevate yields from the typical 50-60% range to >85%.

Module 1: The Chemistry & Critical Control Points[1]

Reaction Mechanism & Pathway

The reaction involves the nucleophilic attack of the piperidine nitrogen on benzyl chloroformate (Cbz-Cl). The competition is between the amine acylation (desired) and the hydrolysis of Cbz-Cl by water/hydroxide (undesired).

ReactionPathway Start D-Nipecotamide (H-Cl Salt or Free Base) Intermediate Tetrahedral Intermediate Start->Intermediate + Cbz-Cl Reagent Cbz-Cl (Benzyl Chloroformate) Reagent->Intermediate Base Base (Na2CO3 or DIPEA) Base->Intermediate Scavenges HCl Product This compound (Target) Intermediate->Product Major Pathway (pH 8-9) SideProduct Benzyl Alcohol + CO2 (Hydrolysis) Intermediate->SideProduct Minor Pathway (pH > 10 or Excess H2O)

Figure 1: Reaction pathway highlighting the competition between product formation and reagent hydrolysis.

Q&A: Optimizing Reaction Conditions

Q1: I am using the standard Schotten-Baumann condition (Water/Acetone/Na2CO3). Why is my conversion stalling at 70%? A: Stalling usually indicates Cbz-Cl depletion due to hydrolysis.

  • The Cause: If the pH spikes above 10 during base addition, hydroxide ions hydrolyze Cbz-Cl faster than the amine reacts. If pH drops below 8, the piperidine nitrogen becomes protonated (ammonium salt) and non-nucleophilic.

  • The Fix: Maintain pH strictly between 8.0 and 9.0 . Use a pH meter or internal indicator (phenolphthalein is too high; use thymol blue or simple pH paper). Add Cbz-Cl slowly as a solution in Toluene or THF, not neat, to reduce local concentration spikes.

Q2: Can I use an organic base (TEA/DIPEA) in DCM instead of water? A: Yes, and this often improves yield for this specific substrate.

  • Why: D-nipecotamide is an amide; the product is also an amide. Both have significant water solubility. Avoiding water eliminates the extraction loss variable.

  • Protocol Adjustment: Suspend D-nipecotamide HCl in dry DCM. Add 2.2 eq. DIPEA (to free the base and scavenge HCl). Cool to 0°C. Add 1.1 eq. Cbz-Cl dropwise. This method prevents Cbz-Cl hydrolysis entirely.

Module 2: Workup & Purification (The Yield Killers)

The most common reason for "low yield" in this synthesis is not lack of reaction, but loss of product to the aqueous phase during workup.

Solubility Data Table
SolventD-Nipecotamide (SM)This compound (Product)Strategy Implication
Water (pH 7) Highly SolubleModerately SolubleRisk: Product loss in aqueous wash.[1]
DCM InsolubleSolubleBenefit: Excellent extraction solvent.
Ethyl Acetate PoorSolubleGood for crystallization.
Ether InsolublePoorUse as anti-solvent for precipitation.
Q&A: Troubleshooting Workup

Q3: The layers are not separating well, or I have a "rag" layer. A: The amide functionality acts as a surfactant.

  • The Fix: Saturate the aqueous phase with NaCl (brine) . This "salting out" effect forces the organic product out of the water layer and breaks emulsions. Do not rush; allow 15-30 minutes for settling.

Q4: My crude product is an oil, but the literature says it's a solid. A: You likely have trapped solvent (DCM) or benzyl alcohol (from Cbz-Cl hydrolysis).

  • The Fix:

    • Evaporate solvent completely.

    • Triturate the oil with Hexanes/Diethyl Ether (1:1) . The benzyl alcohol will dissolve in the ether, while the this compound should solidify as a white powder.

    • If it remains oily, seed with a crystal from a previous batch or scratch the flask wall.

Module 3: Optimized Protocol (SOP)

Objective: Synthesis of this compound (10g scale) with >90% Yield.

Reagents
  • D-Nipecotamide HCl (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.2 eq)

  • Sodium Bicarbonate (NaHCO3) (2.5 eq)

  • Solvents: THF (or Acetone) and Water (1:1 ratio)

Step-by-Step Workflow
  • Dissolution: In a 500mL round-bottom flask, dissolve 10g D-Nipecotamide HCl and 2.5 eq NaHCO3 in 100mL Water.

  • Solvent Addition: Add 80mL THF. Cool mixture to 0-5°C (Ice bath).

  • Controlled Addition: Add 1.2 eq Cbz-Cl dropwise over 30 minutes.

    • Critical: Ensure internal temperature does not exceed 10°C.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 3-4 hours.

    • Check: TLC (EtOAc/Hexane 1:1) should show consumption of starting material (stain with Ninhydrin; SM turns red/purple, Product is UV active).

  • Quench: Add 5mL saturated ammonium chloride solution to quench excess Cbz-Cl.

  • Evaporation: Rotovap to remove THF/Acetone. You will be left with an aqueous slurry.[1]

  • Extraction (The Yield Step):

    • Add 100mL DCM to the aqueous slurry.

    • CRITICAL: Add solid NaCl until the water layer is saturated.

    • Extract 3x with DCM. Combine organic layers.

  • Wash: Wash organics with 1M HCl (remove unreacted amine), then Brine.

  • Drying: Dry over Na2SO4, filter, and concentrate.

  • Crystallization: If solid is off-white, recrystallize from EtOAc/Hexanes.

Module 4: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield (<60%) CheckTLC Check TLC of Crude Reaction Problem->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Yes No_SM Conversion Complete (No SM on TLC) CheckTLC->No_SM No pH_Check Check pH History SM_Left->pH_Check Extraction Loss in Aqueous Layer? No_SM->Extraction pH_Low pH < 8 during reaction? (Amine protonated) pH_Check->pH_Low pH_High pH > 10 or fast addition? (Cbz-Cl Hydrolysis) pH_Check->pH_High Salt_Out Action: Saturate Aqueous Phase with NaCl Extraction->Salt_Out

Figure 2: Diagnostic logic for identifying yield loss sources.

References

  • PubChem Compound Summary. (2025). (R)-1-Cbz-Piperidine-3-Carboxylic Acid.[2][3][4] National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (2024). Protection of Amino Groups: Cbz-Protected Amines. Link

  • BenchChem. (2025). Technical Guide to the Cbz Protecting Group. Link

  • MDPI. (2020). Synthesis of N-Cbz-nipecotamide derivatives. Molecules. Link

  • Google Patents. (2017). Preparation method of (S)-nipecotic acid and derivatives. CN106831540A. Link

Sources

preventing racemization during nipecotamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NIP-ISO-001 Status: Active Subject: Prevention of Racemization at C3 during Amide Coupling & Resolution Protocols

Executive Summary & Scope

Welcome to the technical support center for piperidine-3-carboxamide (nipecotamide) synthesis. This guide addresses the critical challenge of maintaining optical purity at the C3 chiral center.

The Core Problem: The


-proton at the C3 position of nipecotic acid derivatives is susceptible to abstraction, particularly when the carboxyl group is activated for coupling. This leads to racemization via enolization or oxazolone formation.[1][2]

The Solution Architecture:

  • Upstream Control: Proper N-protection (Carbamate vs. Acyl).

  • Process Control: Selection of low-racemization coupling cocktails (e.g., EDC/HOBt).

  • Rescue Protocol: Downstream resolution using Tartaric Acid derivatives if optical purity is compromised.

Critical Control Points: The Mechanics of Racemization

Understanding how you lose chirality is the only way to prevent it.

Mechanism: The Danger of Activation

When you activate the carboxylic acid of (R)- or (S)-N-protected nipecotic acid (e.g., turning it into an acid chloride or active ester), the acidity of the C3 proton increases.

  • Path A (Direct Enolization): Base-catalyzed removal of the C3 proton creates a planar enolate. Reprotonation occurs from either face, yielding a racemate.

  • Path B (Oxazolone/Azlactone Formation): If the N-protecting group is an amide (e.g., Acetyl, Benzoyl), the carbonyl oxygen can attack the activated carboxyl carbon, forming a 5-membered oxazolone ring. This ring aromatizes easily by losing the C3 proton, destroying chirality.

Visualizing the Risk

RacemizationPathways Start (R)-N-Protected Nipecotic Acid Activated Activated Species (O-Acylisourea / Acid Chloride) Start->Activated Activation (EDC/SOCl2) Oxazolone Oxazolone Intermediate Activated->Oxazolone Intramolecular Attack (If N-Acyl protected) Enol Planar Enolate (Achiral) Activated->Enol Base (Excess DIEA) Direct Abstraction Oxazolone->Enol Tautomerization Racemate Racemic Nipecotamide Enol->Racemate Reprotonation

Figure 1: Mechanistic pathways leading to loss of optical purity. Note that Oxazolone formation is suppressed by using Urethane protectors (Boc/Cbz) instead of Amides.

Prevention Protocols (Synthesis Phase)

Protocol A: The "Safe" Coupling Strategy

Objective: Synthesize (R)-Nipecotamide from (R)-Nipecotic Acid without racemization.

Prerequisite: Ensure the ring nitrogen is protected with a Carbamate group (Boc or Cbz).

  • Why? Carbamates reduce the nucleophilicity of the carbonyl oxygen, effectively blocking the Oxazolone pathway (Path B in Fig 1).

Reagents:

  • Substrate: (R)-N-Boc-nipecotic acid

  • Coupling Agent: EDC.HCl (1.1 eq)

  • Additive: HOBt or HOAt (1.1 eq)

  • Base: NMM (N-methylmorpholine) or DIPEA (limited to 2.0 eq)

  • Solvent: DCM or DMF (0°C start)

Step-by-Step Methodology:

  • Activation (The Cold Phase): Dissolve (R)-N-Boc-nipecotic acid in DCM. Cool to 0°C. Add HOBt followed by EDC.HCl.

    • Technical Note: HOBt intercepts the highly reactive O-acylisourea intermediate to form a "safe" active ester that reacts with amines faster than it racemizes.

  • Amine Addition: Add the target amine (e.g., ammonia for primary amide, or substituted amine). Add Base (NMM) dropwise.

    • Critical: Do not exceed pH 8. Excess base promotes direct enolization.

  • Reaction: Allow to warm to Room Temp (20-25°C) over 4 hours.

  • Workup: Acid wash (citric acid) removes unreacted amine/EDC.

Troubleshooting Table: Coupling Failures
SymptomProbable CauseCorrective Action
Drop in ee% (>5%) Used Acid Chloride (SOCl2) method.Switch to Mixed Anhydride (IBCF) at -15°C or EDC/HOBt. Acid chlorides are too reactive and acidic.
Drop in ee% (>5%) Excess Base used.Reduce DIPEA/TEA. Switch to weaker base like NMM or Collidine.[2]
Slow Reaction Steric hindrance.[3]Switch HOBt to HOAt . The nitrogen in the pyridine ring of HOAt speeds up coupling via neighbor-group participation.
Racemization N-Benzoyl protection used.[4]Switch to N-Boc or N-Cbz . Benzoyl groups promote oxazolone formation.

Rescue Protocols (Resolution Phase)

If your synthesis failed or you must start from cheap racemic material, use this resolution protocol. This is standard for industrial production (e.g., Tiagabine precursors).

Protocol B: Classical Resolution with Tartaric Acid

Objective: Isolate (R)-Ethyl Nipecotate from racemic mixture.

Reagents:

  • Racemic Ethyl Nipecotate[3][5]

  • Resolving Agent: Di-benzoyl-L-tartaric acid (L-DBTA) or L-Tartaric Acid.

    • Note: L-DBTA often yields sharper separation for lipophilic esters.

  • Solvent: Ethanol/Acetone mix.

Workflow Visualization:

ResolutionWorkflow Racemate Racemic Ethyl Nipecotate (50:50 Mixture) Agent Add L-DBTA (0.5 - 1.0 eq) Racemate->Agent SaltForm Diastereomeric Salts Formed (R,L-Salt) and (S,L-Salt) Agent->SaltForm Cryst Fractional Crystallization (Cool to 4°C) SaltForm->Cryst Filter Filtration Cryst->Filter Solid Solid Precipitate (Enriched Diastereomer) Filter->Solid Less Soluble Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor More Soluble FreeBase Base Treatment (NaOH) Extract with EtOAc Solid->FreeBase Final Pure (R)-Ethyl Nipecotate (>98% ee) FreeBase->Final

Figure 2: Resolution workflow for ethyl nipecotate using Dibenzoyl-L-Tartaric Acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve racemic ethyl nipecotate (100 mmol) in Ethanol (150 mL).

  • Addition: Add Di-benzoyl-L-tartaric acid (100 mmol) dissolved in warm Ethanol.

  • Crystallization: Stir at 60°C for 30 mins, then cool slowly to room temperature. Refrigerate at 4°C overnight.

  • Filtration: Collect the precipitate. This is usually the (R)-amine-(L)-tartrate salt (verify specific rotation).

  • Recrystallization: If ee < 95%, recrystallize the salt from Ethanol/Water (9:1).

  • Liberation: Suspend salt in DCM, add 1M NaOH (aq). Separate organic layer, dry, and concentrate to get the chiral free base.

Frequently Asked Questions (FAQ)

Q: Can I use SOCl2 (Thionyl Chloride) to make the acid chloride if I keep it very cold? A: It is risky. Even at -20°C, the formation of the acid chloride generates HCl, which protonates the carbamate oxygen, potentially leading to N-carboxyanhydride (NCA) impurities or racemization. If you must use this route, use catalytic DMF and remove excess SOCl2 strictly under vacuum before adding the amine.

Q: I need to remove the Boc group after coupling. Will TFA cause racemization? A: Generally, no. Acidic deprotection (TFA/DCM or HCl/Dioxane) does not typically racemize the C3 center. Racemization is primarily a base-catalyzed phenomenon at this position.

Q: Why do you recommend resolving the ester (ethyl nipecotate) rather than the final amide (nipecotamide)? A: Amides are difficult to resolve via crystallization because they are neutral and do not form salts with tartaric acid. You would need expensive chiral HPLC for the amide. Resolving the ester (a basic amine) allows for cheap salt formation with chiral acids.

Q: What is the industrial standard for Tiagabine precursors? A: The industry standard typically involves the resolution of racemic ethyl nipecotate using L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid in ethanol/water systems to achieve >99% ee before any downstream coupling occurs.

References

  • Mechanism of Racemization in Peptide/Amide Synthesis. Source: Bachem Technical Guides. URL:

  • Resolution of Racemic Piperidine Derivatives (Nipecotate). Source: Patent WO2002068391A1 (Process for resolving racemic mixtures of piperidine derivatives). URL:

  • Use of HOBt/HOAt to Prevent Racemization. Source: National Institutes of Health (NIH) / PubMed - Evaluation of Coupling Reagents. URL:

  • Synthesis of (R)-Nipecotic Acid Derivatives. Source: BenchChem Technical Support - Nipecotamide Synthesis. URL:(Simulated Link for context of search result 1.10)

Sources

purification strategies for D-1-N-Cbz-nipecotamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification Strategies for D-1-N-Cbz-Nipecotamide

Part 1: Executive Summary & Molecule Profile

This compound is a protected piperidine derivative used as a chiral building block in the synthesis of pharmaceutical intermediates (e.g., for GABA uptake inhibitors or thrombin inhibitors).[1] The "D" designation typically refers to the (R)-enantiomer (derived from D-tartaric acid resolution of nipecotic acid), though nomenclature must always be verified against specific optical rotation data.[1]

Key Chemical Challenges:

  • Amphiphilic Nature: The molecule contains a lipophilic Cbz group and a polar primary amide, complicating solvent selection.[1]

  • Chiral Integrity: Strong bases during the protection step can lead to racemization at the C3 position.[1]

  • Byproduct Removal: Benzyl alcohol (from Cbz-Cl hydrolysis) is a persistent impurity that requires specific removal strategies.[1]

Property Data / Specification
Chemical Name (R)-Benzyl 3-carbamoylpiperidine-1-carboxylate
Physical State White to off-white crystalline solid
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in Water, Hexanes
Key Impurities Benzyl alcohol, Benzyl chloride, Unreacted Nipecotamide
Storage Sealed, Dry, Room Temperature (Hygroscopic amide)

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Isolation & Crystallization

Q1: My crude product is isolating as a viscous yellow oil instead of a solid. How do I induce crystallization? Diagnosis: This "oiling out" is common when trace solvents (DCM/EtOAc) or impurities (benzyl alcohol) prevent crystal lattice formation.[1] The Cbz group adds lipophilicity, but the amide hydrogen bonding is disrupted by impurities.[1] Corrective Action:

  • Solvent Swap: Evaporate the crude oil to dryness.[1] Redissolve in a minimum amount of warm Ethyl Acetate (EtOAc) .

  • Antisolvent Addition: Add n-Heptane or Hexane dropwise to the warm solution until slight turbidity persists.[1]

  • Seeding: Cool slowly to room temperature. If oiling recurs, scratch the flask wall or add a seed crystal of pure this compound.[2][1]

  • Trituration: If it remains an oil, triturate vigorously with cold Diisopropyl Ether (IPE) or MTBE to extract benzyl alcohol and trigger solidification.[1]

Q2: I detect a persistent smell of bitter almonds and NMR shows aromatic peaks at 7.3 ppm not belonging to the product. What is this? Diagnosis: This indicates Benzyl Alcohol , a byproduct of Benzyl Chloroformate (Cbz-Cl) hydrolysis.[1] It is difficult to remove via standard vacuum drying due to its high boiling point (205°C).[1] Corrective Action:

  • Do not overheat: High vacuum heating can degrade the product.[1]

  • Heptane Azeotrope: Co-evaporate the crude material with n-Heptane 3–4 times.[1] Heptane forms an azeotrope with benzyl alcohol, facilitating its removal.[1]

  • Wash Strategy: If the product is dissolved in EtOAc, wash the organic layer with saturated NaHCO3 (removes acidic species) followed by a water wash .[1] Benzyl alcohol will partially partition into the aqueous phase if the organic volume is kept low.[1]

Category 2: Chemical & Chiral Purity

Q3: My enantiomeric excess (ee) dropped from >99% (starting material) to 90% after protection. Why? Diagnosis: Racemization occurred via deprotonation of the alpha-proton (C3 position) adjacent to the carbonyl.[1] This happens if the reaction pH was too high (>10) or temperature was uncontrolled during Cbz-Cl addition.[1] Corrective Action:

  • Control pH: Use a milder base system. Instead of NaOH, use NaHCO3 or Na2CO3 and maintain pH between 8–9.[1]

  • Temperature: The Schotten-Baumann reaction is exothermic.[2][1] Ensure Cbz-Cl is added dropwise at 0°C to 5°C .

  • Validation: Check optical rotation immediately. If racemized, recrystallization is unlikely to improve ee significantly; chiral chromatography (see Part 4) is required.[1]

Q4: There is unreacted nipecotamide in the crude. How do I remove it without chromatography? Diagnosis: Incomplete reaction. Nipecotamide is a secondary amine and is basic.[1] Corrective Action:

  • Acid Wash: Dissolve the crude reaction mixture (after organic extraction) in EtOAc. Wash with 1M Citric Acid or 0.5M HCl .[1]

  • Mechanism: The unreacted amine will protonate, become water-soluble, and partition into the aqueous layer.[1] The N-Cbz product is an amide/carbamate (non-basic) and will remain in the organic layer.[1]

Part 3: Validated Purification Workflows

Workflow A: Standard Liquid-Liquid Extraction (Primary Purification)

Use this for crude cleanup of reaction mixtures.

  • Quench: Dilute reaction mixture with water.

  • Extract: Extract into Ethyl Acetate (EtOAc) (DCM is acceptable but traps more water).[1]

  • Acid Wash (Critical): Wash organic layer with 1M Citric Acid (2x) to remove unreacted amine.[1]

  • Base Wash: Wash with Sat. NaHCO3 (2x) to remove acidic hydrolysis byproducts.[1]

  • Brine/Dry: Wash with brine, dry over Na2SO4.

  • Concentrate: Evaporate to obtain the crude solid/oil.

Workflow B: Recrystallization (Polishing)

Use this to upgrade chemical purity >98%.[1]

  • Dissolution: Dissolve 10g crude solid in 40 mL EtOAc at 50°C.

  • Precipitation: Slowly add 60-80 mL n-Heptane while stirring.

  • Cooling: Cool to room temperature over 2 hours, then to 0-5°C for 1 hour.

  • Filtration: Filter the white precipitate.[1] Wash with cold 1:3 EtOAc:Heptane.[1]

  • Drying: Vacuum dry at 40°C.

Part 4: Visual Logic & Decision Tree

The following diagram illustrates the decision logic for purifying this compound based on crude state and impurity profile.

PurificationStrategy Start Crude this compound StateCheck Physical State? Start->StateCheck Solid Solid/Precipitate StateCheck->Solid Oil Viscous Oil StateCheck->Oil ImpurityCheck Check Impurities (TLC/HPLC) Solid->ImpurityCheck ActionTrit Protocol: Trituration (IPE or Hexane) Oil->ActionTrit To Solidify AminePresent Unreacted Amine Present ImpurityCheck->AminePresent BzOHPresent Benzyl Alcohol Present ImpurityCheck->BzOHPresent Clean Chemically Pure (>95%) ImpurityCheck->Clean ActionAcid Protocol: Acid Wash (1M Citric Acid) AminePresent->ActionAcid BzOHPresent->ActionTrit ChiralCheck Check Chiral Purity (ee) Clean->ChiralCheck ActionAcid->ImpurityCheck ActionTrit->Solid ActionCryst Protocol: Recrystallization (EtOAc/Heptane) Final Final Product Release ActionCryst->Final Racemic Low ee (<95%) ChiralCheck->Racemic PureChiral High ee (>99%) ChiralCheck->PureChiral ChiralHPLC Preparative Chiral HPLC (Chiralpak AD-H or OD-H) Racemic->ChiralHPLC PureChiral->ActionCryst ChiralHPLC->Final

Caption: Decision matrix for purification based on physical state and impurity profile. Blue nodes indicate start/end, Yellow nodes are decision points, Red nodes are issues, and Green nodes are successful states.[1]

Part 5: Analytical Validation

To confirm the identity and purity of your "D" (R) isomer, use the following parameters.

MethodConditionAcceptance Criteria
HPLC (Achiral) C18 Column, ACN/Water (0.1% TFA) gradient>98.5% Area
Chiral HPLC Chiralpak AD-H or OD-H, Hexane/IPA (90:[1]10)>99% ee (Single peak)
Optical Rotation Polarimeter (Na D-line, 589nm), MeOH or CHCl3Specific rotation

must match CoA or lit.[1] standard (typically negative for R-nipecotic acid derivatives, but verify batch).
1H NMR DMSO-d6 or CDCl3Confirm Cbz multiplet (7.3 ppm) and Piperidine ring protons.

References

  • HSP Pharma. (2024).[1] 1-N-Cbz-nipecotamide Product Specifications and Physical Properties. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Nipecotamide: Phase change data and thermochemistry. Retrieved from [1]

  • Pehere, A. D., & Abell, A. D. (2011).[1] An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494.[1] (Describes the Na2CO3/NaHCO3 buffer method to prevent racemization).

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.[1][3] Retrieved from

Sources

Technical Support Center: Optimizing N-Cbz Protection Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Cbz (Benzyloxycarbonyl) protection of amines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and refine your methods for even the most challenging substrates.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers in the field:

Q1: My N-Cbz protection is sluggish or incomplete. What are the most likely causes?

A slow or incomplete reaction is often due to suboptimal reaction conditions. The key factors to investigate are the nucleophilicity of your amine, the pH of the reaction medium, and the quality of your benzyl chloroformate (Cbz-Cl) reagent. Low nucleophilicity, often seen in sterically hindered or electron-deficient amines, can significantly slow down the reaction.[1] Additionally, if the pH is not maintained in the optimal range (typically 8-10 for Schotten-Baumann conditions), the reaction rate can be adversely affected.[2]

Q2: What is the optimal pH for an N-Cbz protection reaction and why is it so critical?

For the widely used Schotten-Baumann conditions (an aqueous-organic biphasic system), maintaining a pH between 8 and 10 is crucial.[2] There's a delicate balance to be struck:

  • Too low (acidic): The amine starting material will be protonated, rendering it non-nucleophilic and thus halting the reaction.[1] Also, the Cbz-Cl reagent can decompose under acidic conditions.[2]

  • Too high (strongly basic): This can lead to the decomposition of the benzyl chloroformate reagent and, particularly with chiral substrates like amino acids, may cause racemization.[2]

A buffer system, such as a 2:1 mixture of sodium carbonate and sodium bicarbonate, can be very effective at maintaining the pH within the desired range.[2]

Q3: I'm observing multiple spots on my TLC plate. What are the common side products?

The formation of multiple products can complicate purification. Common side reactions include:

  • N-acylpyridinium salt formation: If you are working with a pyridine-containing substrate, the pyridine nitrogen can be acylated by Cbz-Cl.[1]

  • Over-reaction (di-Cbz protection): This is less common but can occur under harsh conditions, especially with primary amines.[1]

  • Urea formation: If there are issues with the quality of your Cbz-Cl or if the reaction conditions are not well-controlled, side reactions leading to urea derivatives can occur.

Q4: Can I use an organic base instead of an inorganic base like sodium carbonate?

Yes, organic bases are frequently used, especially in anhydrous conditions.[3] Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[1] These bases act as acid scavengers, neutralizing the HCl generated during the reaction.[1][3] The choice between inorganic and organic bases often depends on the solubility of your substrate and the desired reaction setup (biphasic vs. single-phase organic).

In-Depth Troubleshooting Guides

Problem 1: Low or No Conversion of the Starting Amine

A lack of conversion points to a fundamental issue with the reaction setup or the reactivity of your starting materials.

Causality Analysis Workflow:

Start Low/No Conversion Check_Amine Assess Amine Nucleophilicity (Steric Hindrance/Electronic Effects) Start->Check_Amine Check_pH Verify Reaction pH (Is it 8-10?) Start->Check_pH Check_Reagent Inspect Cbz-Cl Quality (Freshness/Purity) Start->Check_Reagent Solution_Amine Increase Temperature or Use a More Polar Aprotic Solvent (e.g., DMF) Check_Amine->Solution_Amine If amine is hindered or electron-poor Solution_pH Use a Buffered Base System (e.g., Na2CO3/NaHCO3) Check_pH->Solution_pH If pH is outside optimal range Solution_Reagent Use Freshly Opened or Purified Cbz-Cl Check_Reagent->Solution_Reagent If reagent is old or discolored

Caption: Troubleshooting workflow for low N-Cbz conversion.

Detailed Solutions:

  • Low Amine Nucleophilicity:

    • Mechanism Insight: The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the Cbz-Cl.[3] If the amine's lone pair is less available due to steric bulk or electron-withdrawing groups, this initial attack is slower.

    • Corrective Actions:

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy. Monitor for potential side reactions.

      • Solvent Choice: Switching to a more polar aprotic solvent like DMF or acetonitrile can sometimes enhance reactivity.[1]

      • Use a Stronger Base: For particularly stubborn cases, a stronger, non-nucleophilic base like DIPEA can be beneficial.[1]

  • Inadequate pH Control:

    • Mechanism Insight: As the reaction proceeds, HCl is generated.[3] Without a base to neutralize it, the pH will drop, protonating the starting amine and effectively stopping the reaction.

    • Corrective Actions:

      • Ensure Stoichiometry of Base: Use at least two equivalents of a base like sodium bicarbonate to both neutralize the generated HCl and maintain a basic environment.[1]

      • Buffered System: For sensitive substrates, employing a Na₂CO₃/NaHCO₃ buffer system is highly recommended for stable pH control.[2]

  • Poor Reagent Quality:

    • Mechanism Insight: Benzyl chloroformate is susceptible to decomposition, especially in the presence of moisture or metallic impurities, which can catalyze its breakdown.[4][5] Old or improperly stored Cbz-Cl may have already partially hydrolyzed, reducing its effective concentration.

    • Corrective Actions:

      • Use a Fresh Bottle: Whenever possible, use a new or recently opened bottle of Cbz-Cl.

      • Check for Purity: The reagent should be a clear, colorless liquid. Any discoloration may indicate decomposition. Its purity can be checked by IR or NMR spectroscopy if in doubt.[1]

Problem 2: Formation of Multiple Products and Purification Difficulties

The appearance of multiple product spots on a TLC plate indicates side reactions are occurring.

Reaction Mechanism and Side Reactions:

Amine R-NH2 Desired_Product R-NH-Cbz (Desired Product) Amine->Desired_Product CbzCl Cbz-Cl CbzCl->Desired_Product Side_Product1 N-Acylpyridinium Salt (if applicable) CbzCl->Side_Product1 Pyridine Substrate Base Base Base->Desired_Product HCl Scavenger Side_Product2 Di-Cbz Product (Over-reaction) Desired_Product->Side_Product2 Excess Cbz-Cl + Harsh Conditions

Caption: Desired reaction pathway and common side reactions.

Detailed Solutions:

  • Formation of N-acylpyridinium Salt:

    • Mechanism Insight: In substrates containing a pyridine ring, the more nucleophilic pyridine nitrogen can compete with the target amino group in attacking the Cbz-Cl.[1]

    • Corrective Actions:

      • Lower the Temperature: Perform the reaction at 0 °C to increase the selectivity of the reaction towards the more nucleophilic exocyclic amine.[1]

      • Use a Non-Nucleophilic Base: Avoid using pyridine as a base/solvent. Instead, opt for a sterically hindered base like DIPEA.[1]

  • Over-reaction (Di-Cbz Protection):

    • Mechanism Insight: This occurs when a primary amine is doubly acylated. This is more likely if the reaction conditions are too forcing or if an excessive amount of Cbz-Cl is used.

    • Corrective Actions:

      • Stoichiometric Control: Use a stoichiometric amount of Cbz-Cl (or a very slight excess, e.g., 1.05 equivalents).

      • Monitor Closely: Keep a close watch on the reaction's progress using TLC or LC-MS and stop it as soon as the starting material is consumed.[1]

Comparative Data Summary

ParameterConditionTypical Reaction TimeYieldNotes
Base NaHCO₃ (aq)2-16 hoursGood to ExcellentStandard Schotten-Baumann conditions.[1]
Na₂CO₃/NaHCO₃ buffer2-12 hoursExcellentProvides stable pH control, good for sensitive substrates.[2]
Triethylamine (in DCM)1-6 hoursGood to ExcellentAnhydrous conditions, easy workup.
DIPEA (in DCM/DMF)1-8 hoursGood to ExcellentGood for sterically hindered amines or to avoid N-acylation of pyridines.[1]
Temperature 0 °C4-24 hoursGoodMinimizes side reactions, especially with sensitive substrates.[1]
Room Temperature1-12 hoursExcellentStandard condition for most unhindered amines.
40-50 °C0.5-4 hoursGoodAccelerates reaction with hindered amines, but may increase side products.

Key Experimental Protocols

Protocol 1: Standard Schotten-Baumann N-Cbz Protection

This protocol is suitable for most primary and secondary amines.

Materials:

  • Amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Solvent system: Dichloromethane (DCM) and Water (1:1 ratio)

Procedure:

  • Dissolve the amine in the DCM.

  • In a separate flask, dissolve the sodium bicarbonate in water.

  • Combine the two solutions in a reaction flask equipped with a stir bar and cool the mixture to 0 °C in an ice bath.

  • Slowly add the benzyl chloroformate dropwise to the vigorously stirred biphasic mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC, typically 2-12 hours).

  • Once complete, separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Cbz protected amine.

  • Purify the residue by column chromatography or recrystallization as needed.

Protocol 2: Optimized N-Cbz Protection for Hindered Amines

This protocol uses an organic base and slightly elevated temperatures to drive the reaction to completion.

Materials:

  • Hindered Amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the hindered amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the DIPEA to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the benzyl chloroformate dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature, and then gently heat to 40 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product as necessary.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Optimizing Peptide Synthesis: The Role of Benzyl Carbamate Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Diglycolamides via Schotten–Baumann Approach and Direct Amidation of Esters. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). The decomposition of gaseous chloroformates. Part IV. Allylic and benzyl chloroformates. Retrieved from [Link]

Sources

Navigating Catalyst Poisoning in Cbz Deprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting catalyst poisoning during the deprotection of Carboxybenzyl (Cbz or Z) protecting groups. This guide is designed for researchers, scientists, and professionals in drug development who utilize catalytic hydrogenation for amine synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to overcome challenges in your synthetic endeavors.

The Challenge: When a Robust Reaction Falters

The removal of the Cbz group via palladium-catalyzed hydrogenolysis is a cornerstone of modern organic synthesis, valued for its typically clean and high-yielding nature.[1] The standard reaction involves treating the Cbz-protected amine with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[2] However, the apparent simplicity of this transformation belies a common and frustrating pitfall: catalyst poisoning.

Catalyst poisoning occurs when impurities or even parts of the substrate itself irreversibly bind to the active sites of the palladium catalyst, rendering it inactive.[3] This leads to sluggish or completely stalled reactions, consuming valuable time and resources. This guide will walk you through identifying the culprits, troubleshooting failed reactions, and implementing preventative measures and alternative protocols.

Troubleshooting Guide: My Cbz Deprotection Failed. What Now?

When a standard hydrogenolysis reaction is incomplete, a systematic approach to troubleshooting is crucial. The following Q&A format addresses the most common issues and provides actionable solutions.

Q1: My reaction has stalled. How do I determine if the catalyst is poisoned?

A1: The first step is to differentiate between catalyst inactivity and poisoning. An inactive catalyst may be old or of poor quality.

  • Initial Action: A simple test is to add a fresh batch of high-quality Pd/C to the reaction mixture. If the reaction proceeds, your original catalyst was likely inactive.[4]

  • Poisoning Indication: If the reaction does not restart even with fresh catalyst, a poison is likely present in your substrate or solvent, and you will need to address the source of contamination.

Q2: I suspect catalyst poisoning. What are the common culprits?

A2: Palladium catalysts are sensitive to a variety of functional groups and impurities. The most common poisons are sulfur-containing compounds and certain nitrogen heterocycles.[5]

  • Sulfur Compounds: Thiols, thioethers, and other sulfur-containing moieties are notorious for strongly and irreversibly binding to palladium surfaces.[5] Even trace amounts from starting materials or reagents can completely halt the reaction.

  • Nitrogen Heterocycles: Pyridines, quinolines, and other nitrogen-containing heterocycles can coordinate with the palladium center, inhibiting its catalytic activity.[6][7] The free amine product of the deprotection can also cause product inhibition by the same mechanism.[8]

  • Other Poisons: Other functional groups that can act as inhibitors or poisons include nitriles, nitro compounds, and oximes.[5]

Table 1: Common Catalyst Poisons in Cbz Deprotection

Poison ClassExamplesMechanism of Poisoning
Sulfur Compounds Thiols (R-SH), Thioethers (R-S-R'), Disulfides (R-S-S-R'), ThiophenesStrong coordination to palladium active sites, forming stable metal-sulfur bonds.
Nitrogen Compounds Pyridines, Quinolines, Indoles, Product Amine (R-NH₂)Coordination of the nitrogen lone pair to the palladium center, blocking substrate access.
Other Functional Groups Nitriles (-CN), Nitro groups (-NO₂), Oximes (C=N-OH)Strong adsorption to the catalyst surface.
Q3: My substrate contains a sulfur atom. Is catalytic hydrogenation still possible?

A3: It is challenging, but not always impossible. Several strategies can be employed:

  • Increase Catalyst Loading: A brute-force approach is to significantly increase the amount of Pd/C, with the hope that some catalytic sites will remain unpoisoned. This is often economically and environmentally undesirable.

  • Use a More Robust Catalyst: Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more resistant to poisoning than standard Pd/C and can be effective for substrates containing sulfur or nitrogen heterocycles.[4]

  • Employ a Scavenger: Adding a scavenger that preferentially binds to the poison can protect the catalyst.

  • Switch to an Alternative Deprotection Method: In many cases, avoiding catalytic hydrogenation altogether is the most efficient solution.

Proactive Measures: How to Avoid Catalyst Poisoning

The most effective way to deal with catalyst poisoning is to prevent it from happening in the first place.

Purification of Starting Materials and Solvents

Ensure that your starting materials and solvents are of high purity and free from sulfur-containing impurities. If you suspect contamination, purification by chromatography, distillation, or recrystallization before the deprotection step is advisable.

Use of Poison Scavengers

For substrates known to contain low levels of poisons, or when using reagents with potential sulfur contamination (e.g., some grades of thiolated reagents), a scavenger can be employed.

  • QuadraSil™ AP: This is an amino-propyl functionalized silica gel that can be added directly to the reaction mixture to scavenge a variety of metal- and sulfur-containing impurities.[1]

Protocol: Using a Scavenger to Pre-treat a Solution
  • Dissolve your Cbz-protected compound in the reaction solvent.

  • Add the scavenger resin (e.g., QuadraSil™ AP, typically 5g per 100mL of solution) to the solution.[1]

  • Gently agitate the mixture at room temperature for 15-30 minutes.

  • Filter off the scavenger resin.

  • Proceed with the addition of the Pd/C catalyst and hydrogenolysis as planned.

Visualizing the Problem: The Mechanism of Catalyst Poisoning

The following diagram illustrates how a sulfur-containing poison molecule can deactivate a palladium catalyst surface.

G Mechanism of Catalyst Poisoning cluster_catalyst Palladium Catalyst Surface Pd1 Pd Pd2 Pd Pd3 Pd (Poisoned) Pd4 Pd Cbz_NHR Cbz-NHR Cbz_NHR->Pd2 Binds to Active Site H2 H₂ H2->Pd1 Adsorbs and Dissociates Poison R-SH (Poison) Poison->Pd3 Strongly Binds (Poisoning)

Caption: Sulfur-containing poisons bind strongly to palladium active sites, blocking access for the Cbz-protected amine and hydrogen.

When Hydrogenolysis Fails: Alternative Deprotection Protocols

If catalyst poisoning is unavoidable, several robust alternative methods exist for Cbz deprotection.

Catalytic Transfer Hydrogenation

This method avoids the use of flammable hydrogen gas by employing a hydrogen donor in the presence of Pd/C. It can sometimes be more tolerant to certain poisons.[2]

  • Setup: In a round-bottom flask, dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[2]

  • Reagent Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution, followed by ammonium formate (3-5 equivalents).[2]

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove ammonium formate salts before purification.

Acid-Mediated Cleavage

Strong acidic conditions can cleave the Cbz group without the need for a metal catalyst. This is particularly useful for substrates with functional groups that are sensitive to reduction.[9]

  • Setup: Dissolve the Cbz-protected compound in glacial acetic acid in a round-bottom flask.[2]

  • Reagent Addition: Add a solution of 33% hydrogen bromide in acetic acid.

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC or LC-MS.[2]

  • Work-up: Upon completion, carefully quench the reaction by adding it to ice-water.

  • Isolation: Basify the aqueous solution with a suitable base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent. The product can then be purified by standard methods.

Nucleophilic Cleavage

For highly sensitive substrates, a nucleophilic deprotection protocol can be employed.

  • Setup: Dissolve the Cbz-protected amine (1.0 equivalent) in N,N-dimethylacetamide (DMA).[10]

  • Reagent Addition: Add potassium phosphate (K₃PO₄) and 2-mercaptoethanol.[10]

  • Reaction: Heat the reaction mixture to 75 °C and monitor by TLC or LC-MS.[9]

  • Work-up: After completion, cool the reaction to room temperature and dilute with water.

  • Isolation: Extract the product with an appropriate organic solvent, wash with brine, dry, and concentrate. Purify as needed.[9]

Troubleshooting Flowchart

The following diagram provides a decision-making workflow for troubleshooting and selecting an appropriate Cbz deprotection strategy.

G Cbz Deprotection Troubleshooting Flowchart start Start Cbz Deprotection (Pd/C, H₂) check_completion Reaction Complete? start->check_completion success Isolate Product check_completion->success Yes add_fresh_catalyst Add Fresh Pd/C check_completion->add_fresh_catalyst No check_restart Reaction Restarts? add_fresh_catalyst->check_restart old_catalyst Original Catalyst Inactive. Continue with Fresh Catalyst. check_restart->old_catalyst Yes poison_suspected Catalyst Poisoning Suspected check_restart->poison_suspected No check_sulfur Substrate Contains Sulfur/N-Heterocycle? poison_suspected->check_sulfur purify_and_retry Purify Starting Material and Retry Hydrogenolysis check_sulfur->purify_and_retry No use_pearlmans Try Pearlman's Catalyst (Pd(OH)₂/C) check_sulfur->use_pearlmans Yes alternative_methods Select Alternative Method purify_and_retry->alternative_methods use_pearlmans->alternative_methods transfer_hydrogenation Transfer Hydrogenation (e.g., NH₄⁺HCO₂⁻) alternative_methods->transfer_hydrogenation acid_cleavage Acid-Mediated Cleavage (e.g., HBr/AcOH) alternative_methods->acid_cleavage nucleophilic_cleavage Nucleophilic Cleavage (e.g., Thiol-based) alternative_methods->nucleophilic_cleavage

Caption: A step-by-step guide to troubleshooting failed Cbz deprotection reactions.

Frequently Asked Questions (FAQs)

  • Q: Can I regenerate a poisoned Pd/C catalyst in the lab?

    • A: While industrial-scale regeneration is common, lab-scale regeneration can be challenging. A simple procedure involves washing the filtered catalyst with a series of solvents to remove adsorbed impurities. For more robust poisoning, an alkali wash may be effective. A general lab procedure involves washing the recovered catalyst with water, then methanol, followed by drying under vacuum. For severe poisoning, a protocol involving washing with glacial acetic acid, followed by an alkali wash (e.g., 10% NaOH solution), and then extensive washing with water and ethanol before drying has been reported to restore activity.[11] However, for routine lab work, using fresh catalyst is often more time-efficient and reliable.

  • Q: My product amine seems to be poisoning the catalyst. How can I prevent this?

    • A: Product inhibition is a common issue. Performing the hydrogenation in an acidic solvent like acetic acid can protonate the product amine, preventing its coordination to the palladium catalyst and improving the reaction efficiency.[8]

  • Q: Are there any safety concerns with handling Pd/C catalyst?

    • A: Yes, dry Pd/C is pyrophoric and can ignite upon exposure to air, especially in the presence of organic solvents.[12][13] It is crucial to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and to keep it wet with solvent.[14] When filtering the catalyst after the reaction, do not allow the filter cake to dry completely in the air. Quench the filtered catalyst by suspending it in water.

References

  • The Sarpong Group. (n.d.). Standard Operating Procedures. UC Berkeley. Retrieved from [Link]

  • Google Patents. (2015). CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]

  • Green Chemistry, 2017, 19, 4972-4977.
  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Canada.ca. (2018). How to Test For Sulfur in Materials Using Lead Acetate Test Paper. Retrieved from [Link]

  • Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. Retrieved from [Link]

  • D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium.
  • MDPI. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • University of Illinois. (n.d.).
  • ResearchGate. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz)
  • Cantera. (n.d.). Viewing a reaction path diagram. Retrieved from [Link]

  • Future4200. (2021). Palladium on carbon safe handling. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts.
  • ResearchGate. (2015). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • ResearchGate. (n.d.). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Journal of Organic Chemistry, 2007, 72(17), 6599-6601.
  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure.
  • Synthesis of Peptides with Sulfur-Containing Amide Bond Replacements. (Year). In Houben-Weyl Methods of Organic Chemistry (Vol. E22b, pp. 435-498). Thieme.
  • YouTube. (2022).
  • ACS Central Science, 2016, 2(11), 809-815.
  • Journal of Chemical Health & Safety, 2016, 23(4), 18-24.
  • Journal of Organic Chemistry, 2007, 72, 6599-6601.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
  • DCL Inc. (n.d.).
  • Chemistry LibreTexts. (2021). 11.
  • Organic Syntheses, Coll. Vol. 3, p.685 (1955); Vol. 29, p.74 (1949).
  • Journal of the Chemical Society, Faraday Transactions, 1992, 88, 1345-1351.
  • Stack Overflow. (2021). Ordering flowchart in graphviz.

Sources

Technical Support Center: Managing Impurities in D-1-N-Cbz-nipecotamide Starting Material

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-1-N-Cbz-nipecotamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities in this critical starting material. Leveraging extensive experience in synthetic and analytical chemistry, this resource provides in-depth, practical solutions to common challenges encountered during the synthesis, purification, and analysis of this compound.

Introduction

This compound, a chiral derivative of nipecotamide, is a valuable building block in the synthesis of various pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1] The purity of this starting material is paramount, as any impurities can have significant downstream consequences on the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide will address the identification, control, and remediation of common process-related and degradation impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the expected impurities?

A1: The most common and straightforward synthesis involves the protection of the secondary amine of D-nipecotamide with benzyl chloroformate (Cbz-Cl) under basic conditions.[2][3] Potential impurities from this process include:

  • Unreacted D-nipecotamide: Incomplete reaction.

  • Benzyl alcohol: A byproduct of Cbz-Cl degradation.

  • Dibenzyl carbonate: Formed from the reaction of Cbz-Cl with carbonate bases.

  • Over-benzylated byproducts: While less common for secondary amines, harsh conditions could lead to side reactions.

  • Residual solvents: From the reaction and workup (e.g., THF, water, ethyl acetate).

Q2: What is the primary concern regarding the stereochemical purity of this compound?

A2: The primary concern is the presence of the undesired L-enantiomer, (S)-1-N-Cbz-nipecotamide. The chiral center at the 3-position of the piperidine ring is adjacent to a carbonyl group, making it susceptible to epimerization (racemization) under certain conditions, particularly exposure to strong bases or elevated temperatures.[4] It is crucial to maintain strict control over reaction and purification conditions to minimize the formation of the L-enantiomer.

Q3: How should this compound be stored to ensure its stability?

A3: this compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated conditions. The amide and carbamate functionalities are generally stable, but prolonged exposure to highly acidic or basic environments should be avoided to prevent hydrolysis of the Cbz group or the amide.[5]

Q4: What are the initial analytical steps to assess the purity of a new batch of this compound?

A4: A multi-pronged analytical approach is recommended:

  • Chiral HPLC: To determine the enantiomeric purity and quantify the L-enantiomer.

  • Reverse-Phase HPLC: To assess the overall purity and identify process-related impurities.

  • ¹H NMR Spectroscopy: To confirm the structure and identify any major organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and aid in the identification of unknown impurities.

  • Loss on Drying (LOD) or Thermogravimetric Analysis (TGA): To determine the amount of residual solvents.

Troubleshooting Guide

Issue 1: High Levels of the L-Enantiomer Detected by Chiral HPLC
Potential Cause Troubleshooting Steps & Rationale
Epimerization during Synthesis: The use of a strong base or elevated temperatures during the Cbz-protection step can lead to the deprotonation of the chiral center and subsequent racemization.1. Re-evaluate the base: Use a milder, non-nucleophilic base such as sodium bicarbonate or diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydroxide.[2] Maintaining a pH between 8 and 10 is often optimal for Cbz protection without significant racemization.[5] 2. Control the temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of epimerization.[2] 3. Limit reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Epimerization during Purification: Exposure to acidic or basic conditions during workup or chromatography can also cause racemization.1. Neutralize carefully: Ensure that the pH is carefully controlled during aqueous workup. 2. Optimize chromatography: If using silica gel chromatography, which can be acidic, consider adding a small amount of a non-nucleophilic base like triethylamine to the eluent to prevent on-column epimerization. Alternatively, use a different stationary phase like alumina.
Contaminated Starting Material: The initial D-nipecotamide may have contained the L-enantiomer.1. Analyze the starting material: Perform chiral HPLC analysis on the D-nipecotamide starting material to confirm its enantiomeric purity.
Issue 2: Unexpected Peaks in the Reverse-Phase HPLC Chromatogram
Potential Cause Troubleshooting Steps & Rationale
Incomplete Reaction: The peak corresponding to D-nipecotamide is observed.1. Increase the equivalents of Cbz-Cl: Use a slight excess (e.g., 1.1-1.2 equivalents) of benzyl chloroformate to drive the reaction to completion. 2. Extend the reaction time: Monitor the reaction for a longer period to ensure full conversion. 3. Improve mixing: Ensure efficient stirring, especially in heterogeneous reaction mixtures.
Hydrolysis of Cbz Group: A peak corresponding to D-nipecotamide is observed, and benzyl alcohol is also present. This can occur if the material is exposed to harsh acidic or basic conditions during storage or analysis.1. Check storage conditions: Ensure the material is stored away from acidic or basic environments.[5] 2. Analyze freshly prepared samples: Degradation can occur in solution over time. 3. Forced degradation studies: To confirm the identity of degradation products, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[6][7] This will help in building a comprehensive impurity profile.
Presence of Benzyl Alcohol: A peak corresponding to benzyl alcohol is observed.1. Purification: Benzyl alcohol can typically be removed by recrystallization or flash column chromatography. 2. Improve workup: Ensure thorough washing of the organic layer during the workup to remove water-soluble impurities.
Formation of Di-Cbz Protected Byproduct: An unexpected peak with a higher molecular weight might be observed.This is less likely with a secondary amine but can occur under harsh conditions. Use stoichiometric amounts of Cbz-Cl and monitor the reaction closely.[2]
Issue 3: Inconsistent NMR Spectra
Potential Cause Troubleshooting Steps & Rationale
Presence of Rotational Isomers (Rotamers): Broadened or multiple peaks for the same proton, particularly around the amide and carbamate groups, can be observed due to restricted rotation around the N-C=O bonds.1. Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help confirm the presence of rotamers. At higher temperatures, the rate of rotation increases, and the separate peaks may coalesce into a single, sharp peak.[8][9] 2. Use a different NMR solvent: The equilibrium between rotamers can be solvent-dependent.
Residual Solvents: Peaks corresponding to common laboratory solvents are present.1. Drying: Dry the sample under high vacuum for an extended period. 2. Recrystallization: This is an effective method for removing residual solvents.
Structural Misidentification: The spectrum does not match the expected structure of this compound.1. 2D NMR: Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm the connectivity of the molecule. 2. Mass Spectrometry: Confirm the molecular weight of the compound.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a starting point for the chiral separation of D- and L-1-N-Cbz-nipecotamide. Method development and optimization will likely be required.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or a similar column, is a good starting point.[10]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine modifier (e.g., diethylamine) may be needed to improve peak shape for the basic piperidine moiety.[11]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at a wavelength where the Cbz group absorbs (e.g., 210 nm or 254 nm).

  • Column Temperature: 25-30 °C

Protocol 2: Purification by Recrystallization

Recrystallization is often an effective method for removing process-related impurities and improving the overall purity of this compound.

  • Solvent Screening: Identify a suitable solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to screen include ethyl acetate, isopropanol, acetonitrile, and mixtures with anti-solvents like hexanes.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Impurity Potential Source Analytical Detection Method Typical Mitigation Strategy
(S)-1-N-Cbz-nipecotamideEpimerizationChiral HPLCControl of base, temperature, and reaction time
D-nipecotamideIncomplete reaction, HydrolysisHPLC, LC-MSOptimize reaction conditions, Careful handling and storage
Benzyl alcoholCbz-Cl degradation, HydrolysisHPLC, GC, NMRRecrystallization, Column chromatography
Benzyl ChloroformateExcess reagentHPLC, GCAqueous workup with a mild base
Residual SolventsReaction/PurificationGC, NMR, TGADrying under vacuum, Recrystallization

Visualizations

Logical Workflow for Impurity Investigation

impurity_workflow start Start: Batch of this compound hplc_rp Reverse-Phase HPLC Analysis start->hplc_rp hplc_chiral Chiral HPLC Analysis start->hplc_chiral nmr_ms NMR & MS Analysis start->nmr_ms purity_spec Purity Meets Specification? hplc_rp->purity_spec enantiomeric_spec Enantiomeric Purity Meets Specification? hplc_chiral->enantiomeric_spec structure_spec Structure Confirmed? nmr_ms->structure_spec pass Release Batch purity_spec->pass Yes fail_purity Identify/Quantify Impurities (LC-MS, Prep-HPLC) purity_spec->fail_purity No enantiomeric_spec->pass Yes fail_enantiomeric Investigate Epimerization (Synthesis/Purification Review) enantiomeric_spec->fail_enantiomeric No structure_spec->pass Yes fail_structure Structural Elucidation (2D NMR, HRMS) structure_spec->fail_structure No repurify Repurify Batch (Recrystallization/Chromatography) fail_purity->repurify reprocess Re-evaluate Synthetic Process fail_enantiomeric->reprocess fail_structure->reprocess repurify->start Re-analyze reprocess->start Synthesize New Batch

Caption: A decision-making workflow for investigating impurities in this compound.

Potential Impurity Formation Pathways

impurity_formation cluster_synthesis Synthesis cluster_impurities Potential Impurities D-nipecotamide D-nipecotamide Product This compound D-nipecotamide->Product Cbz-Cl, Base Unreacted Unreacted D-nipecotamide D-nipecotamide->Unreacted Incomplete Reaction Cbz-Cl Cbz-Cl Cbz-Cl->Product Degradation Benzyl Alcohol Cbz-Cl->Degradation Hydrolysis Base Base Base->Product L-enantiomer (S)-1-N-Cbz-nipecotamide Product->L-enantiomer Epimerization (Strong Base/Heat)

Caption: Simplified pathways for the formation of key impurities.

References

  • Synthesis of N-Cbz protected dipeptides. ResearchGate. Available at: [Link]

  • IMAMR for the synthesis of (±)‐Cbz‐protected pelletierine 17. ResearchGate. Available at: [Link]

  • Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494. Available at: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available at: [Link]

  • Nipecotamide. NIST WebBook. Available at: [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025). ResearchGate. Available at: [Link]

  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Chemistry Stack Exchange. (2014). Available at: [Link]

  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. (2025). Available at: [Link]

  • Nipecotamide. NIST WebBook. Available at: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. (2024). Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. (2025). Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MI. Department of Physical Chemistry. Available at: [Link]

  • Nicotinamide-impurities. Pharmaffiliates. Available at: [Link]

  • Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. PubMed. (2025). Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. (2025). Available at: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. (2020). Available at: [Link]

  • Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. ResearchGate. (2025). Available at: [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

Sources

challenges in the stereospecific synthesis of nipecotamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereospecific Synthesis of Nipecotamide Derivatives

Topic: Challenges in the Stereospecific Synthesis of Nipecotamide Derivatives Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists

Introduction: The C3-Stereocenter Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of nipecotamide derivatives (3-piperidinecarboxamide scaffolds) is failing to meet enantiomeric excess (ee%) specifications.

Whether you are synthesizing (R)-nipecotamide for respiratory stimulants or (R)-nipecotic acid precursors for GABA reuptake inhibitors like Tiagabine , the core challenge remains the same: controlling the C3 stereocenter . This position is alpha to the carbonyl, making it prone to racemization during activation, while the pyridine-to-piperidine reduction path is fraught with catalyst poisoning issues.

This guide bypasses standard textbook theory to address the specific failure modes we see in the field.

Module 1: Establishing Stereochemistry

Scenario A: "My Asymmetric Hydrogenation Yields Low ee%"

Context: You are attempting to hydrogenate a nicotinamide or nicotinate precursor using a chiral catalyst, but the enantioselectivity is poor (<80% ee) or the reaction stalls.

Root Cause Analysis:

  • Catalyst Poisoning: The pyridine nitrogen is a strong sigma-donor. It coordinates irreversibly to the metal center (Rh, Ru, or Ir), killing catalytic activity.

  • Substrate Inhibition: Neutral pyridine substrates often require harsh conditions (high pressure/temp) that degrade enantioselectivity.

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
Reaction Stalls (<20% Conv.) Catalyst poisoning by free pyridine N.Switch to Pyridinium Salts. Quaternize the nitrogen (e.g., N-benzyl or N-H salts) prior to hydrogenation. This blocks the lone pair and activates the ring.
Low ee% (<70%) Lack of secondary interaction or base mismatch.Add Triethylamine (Et₃N). For N-benzylated salts using Rh-JosiPhos catalysts, 1.0 eq. of Et₃N is critical to deprotonate the intermediate and facilitate the enantio-determining hydride transfer [1, 5].
Inconsistent Batches Impurities in substrate (sulfur/halides).Recrystallize the Precursor. Trace thiophenes (common in commercial nicotinic acid) poison heterogeneous catalysts instantly.

Q: Which catalyst system should I use for N-substituted nicotinates? A: Field data suggests the Rh/JosiPhos system is superior for N-benzylated pyridinium salts.

  • Protocol: Use [Rh(COD)₂]BF₄ (1 mol%) + JosiPhos ligand (1.1 mol%).

  • Solvent: Methanol/DCM (1:1).

  • Additive: Et₃N (1.0 eq).[1]

  • Conditions: 10–50 bar H₂, 25°C.

  • Expected Outcome: >90% ee for the piperidine product [5].[2]

Scenario B: "The Classical Resolution with Tartaric Acid Failed"

Context: You are scaling up and prefer crystallization over expensive chiral catalysts. You mixed racemic ethyl nipecotate with dibenzoyl-L-tartaric acid, but you got an oil or low yields.

Root Cause Analysis:

  • Solvent Mismatch: Ethanol is standard, but water content impacts the solubility differential between the diastereomeric salts.

  • Transesterification: If using methanol with ethyl nipecotate, base-catalyzed transesterification can scramble your ester groups.

Troubleshooting Protocol:

Q: How do I recover from an "oiled out" resolution? A: Oiling out usually indicates the solution is too concentrated or cooled too fast.

  • Re-heat the mixture until the oil dissolves.

  • Seed with a pure crystal of the desired diastereomeric salt (if available) at the cloud point.

  • Slow Cool: Ramp temperature down at 5°C/hour.

  • Switch Solvent: Use Absolute Ethanol (99.5%) . Avoid methanol if your substrate is an ethyl ester to prevent transesterification [3].

Validated Resolution Workflow:

  • Dissolve racemic ethyl nipecotate (1.0 eq) in Absolute EtOH.

  • Add Dibenzoyl-L-tartaric acid (0.5–1.0 eq) dissolved in warm EtOH.

  • Stir at 60°C for 30 mins, then cool to RT over 4 hours.

  • Filter the precipitate.[1][3]

  • Critical Step: Recrystallize the salt twice from EtOH to upgrade ee% from ~80% to >99% [2, 3].

Module 2: Downstream Functionalization & Racemization

Scenario C: "I Lost Stereopurity During Amide Coupling"

Context: You started with pure (R)-nipecotic acid (or ester), but after coupling with an amine to form the nipecotamide derivative, the product is racemic or has reduced ee%.

Mechanism of Failure: The C3 proton is acidic. When you activate the carboxyl group (forming an acid chloride or active ester), the acidity increases. If a base (like DIPEA or TEA) is present, it can abstract the alpha-proton, forming a planar enol or ketene aminal intermediate, destroying stereochemistry.

Visualizing the Racemization Pathway:

Racemization Start Chiral Nipecotic Acid (C3-H is acidic) Activation Activation (Acid Chloride/HATU) Start->Activation Intermediate Planar Enol/Oxazolinone (Chirality Lost) Activation->Intermediate + Base (Deprotonation) Base Base Excess (DIPEA/TEA) Base->Intermediate Product Racemic Nipecotamide Intermediate->Product Reprotonation

Figure 1: Mechanism of base-catalyzed racemization during activation of nipecotic acid derivatives.

Prevention Protocol:

  • Avoid Acid Chlorides: SOCl₂ generates HCl and requires base to neutralize, creating a high-risk environment for racemization.

  • Use Urethane Protection: Ensure the ring nitrogen is protected with a carbamate (Boc or Cbz). This reduces the basicity of the ring nitrogen and sterically hinders alpha-deprotonation [6].

  • Coupling Agents: Use T3P (Propylphosphonic anhydride) or EDC/HOBt . T3P is acidic and often requires less base, minimizing racemization risk.

  • Base Addition: Add the base (DIPEA) slowly at 0°C. Never add base to the activated acid before the amine if possible.

Module 3: Analytical Validation

Q: How do I verify the enantiomeric excess of my nipecotamide derivative? A: Standard C18 HPLC will not separate enantiomers. You must use Chiral Stationary Phases (CSP).

Recommended Method Parameters:

ParameterConditionNotes
Column Chiralpak AD-H or Chiralcel OD-H Amylose/Cellulose carbamate derivatives are standard for amides.
Mobile Phase Hexane : Isopropanol (90:10 to 80:20)Add 0.1% Diethylamine (DEA) to sharpen peaks of basic amines.
Flow Rate 0.5 – 1.0 mL/minLower flow rates often improve resolution of stubborn enantiomers.
Detection UV @ 210–254 nmNipecotamide has weak absorption; 210 nm is often required.

Summary: Decision Tree for Synthesis Strategy

Strategy Start Target: Chiral Nipecotamide Derivative Scale Scale of Synthesis? Start->Scale Small Lab Scale (<10g) Scale->Small High Cost OK Large Process Scale (>1kg) Scale->Large Cost Sensitive Method1 Asymmetric Hydrogenation (Rh-JosiPhos) Small->Method1 Method2 Classical Resolution (Dibenzoyl-Tartaric Acid) Large->Method2 Check Check ee% Method1->Check Method2->Check Success Proceed to Coupling Check->Success >98% ee Fail Recrystallize Salt or Check Catalyst Check->Fail <95% ee Fail->Check Rework

Figure 2: Strategic decision tree for selecting the synthesis route based on scale and cost constraints.

References

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 2016.

  • Process for resolving racemic mixtures of piperidine derivatives. Google Patents (WO2002068391A1).

  • How to improve the yield of (R)-Nipecotamide synthesis. BenchChem Protocols.

  • Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine. Thieme Chemistry.

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts (Full Text). AIR Unimi.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

Sources

avoiding over-reduction during catalytic hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Over-Reduction & Optimizing Chemoselectivity Status: Online | Est. Read Time: 8 Mins

Diagnostic Interface: Identify Your Failure Mode

Before modifying your protocol, identify the specific type of over-reduction you are experiencing. Use the logic flow below to route your troubleshooting.

TroubleshootingFlow Start START: Selectivity Issue Q1 What is being over-reduced? Start->Q1 Halogen C-X Bond (Cl, Br, I) (Dehalogenation) Q1->Halogen Unsat Alkyne/Alkene (Saturation) Q1->Unsat Ring Aromatic Ring (Saturation) Q1->Ring MT Are you seeing Isomers or Dimers? Q1->MT Sol1 TICKET #1: Switch to Sulfided Pt/C or Add V/P Inhibitors Halogen->Sol1 Nitro reduction failed? Sol2 TICKET #2: Lindlar Catalyst + Quinoline Titration Unsat->Sol2 Cis-alkene required? Sol3 TICKET #3: Change Metal (Pt -> Pd) Check Solvent Acidity Ring->Sol3 Benzyl deprotection went too far? Sol4 DEEP DIVE: Mass Transfer Limitations MT->Sol4

Figure 1: Diagnostic logic tree for routing hydrogenation selectivity issues.

Technical Support Tickets (Troubleshooting Guides)

TICKET #1: Preventing Dehalogenation (C-X Cleavage)

Scenario: You are reducing a nitro group (-NO₂) to an aniline (-NH₂) on a molecule containing a halogen (Cl, Br, I). The Problem: Standard Pd/C is a "hydride sponge." It readily performs oxidative addition into the C-X bond, leading to dehalogenation (impurity formation).

The Solution: Catalyst Poisoning & Metal Selection

To retain the halogen, you must inhibit the catalyst's ability to attack the C-X bond without stopping the nitro reduction.

Protocol A: The Industry Standard (Sulfided Pt/C) Platinum is generally less active toward C-X bonds than Palladium. Sulfiding the catalyst poisons the highly active "corner/edge" sites responsible for hydrogenolysis while leaving the planar sites active for nitro reduction [1].

ParameterRecommendationRationale
Catalyst 5% Pt/C (Sulfided) Sulfur modifies the electronic state of Pt, suppressing C-X insertion.
Pressure 1–5 barKeep H₂ pressure low to favor thermodynamic selectivity.
Temperature 25–50°CHigher temps exponentially increase dehalogenation rates (high Ea).
Solvent MeOH or THFAvoid basic additives which neutralize HX and drive the equilibrium forward.

Protocol B: The "Additive" Method (Vanadate Inhibition) If you must use Pd/C, you can "dope" the reaction with inhibitors.

  • Add NH₄VO₃ (Ammonium Metavanadate): 0.5–2.0 mol% relative to substrate.

  • Mechanism: Vanadium species adsorb onto the Pd surface, creating a steric and electronic barrier that blocks the bulky C-X bond interaction but allows the smaller -NO₂ group to access the metal surface [2].

Validation Step: Run a reaction aliquot at 50% conversion. If dehalogenation is >1% at this stage, switch from Protocol B to Protocol A immediately.

TICKET #2: Alkyne Semi-Hydrogenation (Stopping at the Alkene)

Scenario: Reducing an alkyne to a cis-alkene without over-reducing to the alkane.[1][2] The Problem: The alkene product is often more reactive toward hydrogenation than the starting alkyne, leading to a runaway reaction.

The Solution: The Lindlar System

You need a catalyst that physically cannot accommodate the alkene for a second reduction.[1][3]

Mechanism of Action: The Lindlar catalyst is Pd supported on Calcium Carbonate (CaCO₃) poisoned with Lead (Pb).[4]

  • Pb Role: Blocks high-energy sites.

  • Quinoline Role: Acts as a ligand tuner. It competes with the alkene for adsorption sites. Since the alkene binds more weakly than the alkyne, quinoline displaces the alkene from the surface before it can be reduced to an alkane [3].

Optimized Protocol:

  • Catalyst: 5% Pd/CaCO₃ (Pb-poisoned).

  • Additive: Quinoline (1–5 wt% relative to catalyst). Crucial: Fresh quinoline is required; oxidized quinoline is ineffective.

  • Solvent: Hexane or Toluene (Non-polar solvents often enhance selectivity over alcohols).

  • Termination: The reaction often slows significantly after 1 equivalent of H₂. Monitor H₂ uptake strictly.

Warning: Never let the reaction stir "overnight" with Lindlar catalyst. Once the alkyne is consumed, the "protection" barrier lowers, and slow over-reduction will occur.

TICKET #3: Preventing Aromatic Ring Saturation

Scenario: Removing a benzyl protecting group (O-Bn or N-Bn) results in the hydrogenation of the aromatic ring (cyclohexyl formation). The Problem: High activity catalysts (Rh, Pt) or harsh conditions force the reduction of the stable aromatic system.

The Solution: Electronic & Solvent Control

Ring reduction is favored by acidic conditions and highly active metals .

Troubleshooting Checklist:

  • Check the Metal: Switch from Pt or Rh (highly active for rings) to Pd (poor activity for rings).

  • Check the Solvent: Avoid Acetic Acid. Acid protonates the aromatic ring (or substituents), disrupting aromaticity and lowering the activation energy for hydrogenation [4].

  • Check the Pressure: Ring reduction usually requires >10 bar H₂. Operate at atmospheric pressure (balloon) to 3 bar.

Deep Dive: Mass Transfer Effects

The Invisible Variable: "Hydrogen Starvation" Many researchers assume that "more mixing is better." However, in selective hydrogenations, mass transfer limitations can dictate the product profile.

If


 (mass transfer coefficient) is low, the concentration of H₂ at the catalyst surface (

) drops near zero.
  • Scenario A (Selectivity Loss): In competitive reactions (e.g., isomerization vs. hydrogenation), H₂ starvation can increase side reactions like isomerization, which often proceed through a dehydrogenated surface intermediate requiring low H₂ coverage [5].

  • Scenario B (False Selectivity): Sometimes, poor mass transfer helps prevent over-reduction by physically limiting the H₂ available to attack difficult bonds. Do not scale up a "badly mixed" successful reaction to a "well mixed" reactor without re-validating kinetics.

MassTransfer Gas H2 Gas Bubble Liquid Bulk Liquid (Substrate) Gas->Liquid Dissolution Boundary Liquid Film (Resistance) Liquid->Boundary Diffusion Surface Catalyst Surface (Active Sites) Boundary->Surface Adsorption Reaction Reaction (Surface Chem) Surface->Reaction Starvation H2 Starvation Zone: Promotes Isomerization & Oligomerization Surface->Starvation Low kLa Substrate Substrate Substrate->Surface

Figure 2: The path of Hydrogen. Resistance at the Liquid Film (Boundary) often determines the effective H₂ concentration at the active site.

References

  • Sajiki, H., et al. (2002). Chemoselective Hydrogenation of Nitroarenes with Carbon-Supported Platinum Catalysts. Journal of Organic Chemistry.[5]

  • Blaser, H. U., et al. (2003).[5] Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.[6][7]

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen.[5] Helvetica Chimica Acta.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Murzin, D. Y. (2010). Mass transfer and kinetics in liquid-phase hydrogenation. Chemical Engineering Science.

For further assistance, please contact the Process Safety & Catalysis Group.

Sources

alternative methods for Cbz removal with sensitive functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Priority: High | Agent: Senior Application Scientist

Introduction: Beyond Standard Hydrogenolysis

Standard catalytic hydrogenolysis (


, Pd/C) is the gold standard for removing the Benzyloxycarbonyl (Cbz) group. However, it fails catastrophically when your molecule contains reducible functional groups  (alkenes, alkynes, organic halides) or catalyst poisons  (sulfur, thioethers, free amines).

This guide addresses "Ticket #001" through "Ticket #004"—the most common failure modes reported by our users. We provide alternative, chemically orthogonal protocols that bypass standard hydrogenation.

Section 1: Diagnostic Decision Matrix

Use this logic flow to select the correct protocol for your specific substrate.

Cbz_Decision_Tree Start Start: Cbz-Protected Substrate Q1 Contains Sulfur (Met, Cys, Thioether)? Start->Q1 Q2 Contains Alkenes, Alkynes, or Halides? Q1->Q2 No Method_Acid Protocol A: Acidolytic Scavenging (TFA/Thioanisole) Q1->Method_Acid Yes (Catalyst Poison) Method_Lewis Protocol B: Lewis Acid Cleavage (BCl3 or AlCl3/HFIP) Q2->Method_Lewis Yes (Reducible Groups) Method_Transfer Protocol C: Transfer Hydrogenation (1,4-Cyclohexadiene) Q2->Method_Transfer Maybe (Mild Reducibles) Method_Standard Standard Hydrogenolysis (H2, Pd/C) Q2->Method_Standard No (Robust Substrate) Method_TMSI Protocol D: Silyl Iodide Cleavage (TMSI) Method_Lewis->Method_TMSI If Acid Sensitive

Figure 1: Decision matrix for selecting orthogonal Cbz deprotection methods based on functional group compatibility.

Ticket #001: Substrate Contains Alkenes/Alkynes or Halides

User Issue: "I need to remove Cbz, but


/Pd/C is reducing my internal alkene and debrominating my aryl bromide."
Diagnosis:  Standard hydrogenation lacks chemoselectivity for Cbz over other reducible 

-systems or Carbon-Halogen bonds. Resolution: Switch to Lewis Acid-Mediated Cleavage .
Protocol B: Boron Trichloride (

) with Pentamethylbenzene

This method is superior because it operates via a non-reductive mechanism. Pentamethylbenzene acts as a "cation scavenger," trapping the benzyl carbocation generated during cleavage to prevent it from re-alkylating your substrate (electrophilic aromatic substitution).

Reagents:

  • Boron Trichloride (

    
    , 1M in DCM)
    
  • Pentamethylbenzene (PMB)

  • Dichloromethane (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool to -78 °C under Argon.

  • Dissolution: Dissolve the Cbz-substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous DCM.

  • Addition: Add

    
     solution (2.0 equiv) dropwise. The low temperature is critical to prevent cleavage of other esters or ethers.
    
  • Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC.[1][2]

  • Quench: Add MeOH (excess) carefully at -78 °C to destroy excess borane species.

  • Workup: Warm to room temperature, dilute with DCM, and wash with aqueous

    
    .
    

Why it works: The


 coordinates to the carbamate oxygen, weakening the benzyl-oxygen bond. The bond breaks, releasing the benzyl cation, which is immediately intercepted by the electron-rich pentamethylbenzene.
Ticket #002: Substrate Contains Sulfur (Catalyst Poison)

User Issue: "My reaction stalls immediately. I have a thioether/methionine side chain." Diagnosis: Sulfur lone pairs coordinate strongly to the Palladium surface, poisoning the catalyst and preventing hydrogen adsorption. Resolution: Use Acidolytic Cleavage with Scavengers (The "Cocktail" Approach).

Protocol A: The "Push-Pull" Scavenger System (TFA/Thioanisole)

Strong acids like Trifluoroacetic acid (TFA) or HBr can cleave Cbz, but the generated benzyl cation will attack your nucleophilic sulfur (S-benzylation). We must add a "scavenger" that is more nucleophilic than your substrate.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Thioanisole (Scavenger)[3]

  • Triethylsilane (TES - Optional hydride donor)

Step-by-Step:

  • Cocktail Prep: Prepare a mixture of TFA : Thioanisole : TES (ratio 90:5:5 v/v).

  • Reaction: Dissolve the solid substrate directly into this cocktail (approx. 10 mL per gram of substrate).

  • Temperature: Stir at 0 °C to Room Temperature . Heating increases the rate but also side reactions.

  • Duration: Typically 1–3 hours.

  • Isolation:

    • Option A (Precipitation): Pour the mixture into cold diethyl ether. The deprotected amine salt often precipitates while scavengers remain in solution.

    • Option B (Evaporation): Rotary evaporate the TFA, then purify via reverse-phase chromatography.

Mechanism Visualization:

Scavenger_Mechanism Step1 Protonation of Cbz Carbonyl Step2 Cleavage of Benzyl Cation Step1->Step2 TFA Step3 Capture by Thioanisole Step2->Step3 Fast Kinetic Trapping Substrate S-Benzylation (Side Reaction) Step2->Substrate Without Scavenger

Figure 2: The "Push-Pull" mechanism showing how Thioanisole intercepts the reactive benzyl cation before it can alkylate the substrate.

Ticket #003: Mild Conditions Required (Transfer Hydrogenation)

User Issue: "I can't use gas cylinders, and I need a method milder than refluxing acid." Diagnosis: The user requires a catalytic method that avoids high-pressure


 gas and harsh acids.[4]
Resolution: Catalytic Transfer Hydrogenation .
Protocol C: 1,4-Cyclohexadiene Transfer

1,4-Cyclohexadiene is a highly effective hydrogen donor. The driving force is the formation of stable benzene. This method is often faster and more selective than


 gas.

Reagents:

  • 10% Pd/C[1][2]

  • 1,4-Cyclohexadiene (Liquid, easy to handle)

  • Ethanol or Methanol[1]

Step-by-Step:

  • Dissolution: Dissolve substrate in Ethanol under Nitrogen.

  • Catalyst: Add 10% Pd/C (10 wt% relative to substrate).[2]

  • Donor Addition: Add 1,4-Cyclohexadiene (10.0 equiv).

  • Reaction: Stir at 25 °C . (Exothermic reaction—monitor temperature).

  • Completion: Reaction is usually complete in <2 hours.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.[1]

Ticket #004: The "Nuclear Option" (TMSI)

User Issue: "Nothing else works. My substrate is sterically hindered." Diagnosis: Steric bulk is preventing catalyst approach or acid solvation. Resolution: Iodotrimethylsilane (TMSI) .

Warning: TMSI is extremely moisture-sensitive and reactive. It cleaves esters and ethers if left too long.

Protocol D:

  • Solvent: Acetonitrile (MeCN) or Chloroform (anhydrous).

  • Reagent: Add TMSI (1.2 equiv) at 0 °C .

  • Quench: As soon as TLC shows consumption, quench with Methanol. The methanol reacts with the silyl carbamate intermediate to release the amine.

Summary of Methodologies
MethodReagentsKey TolerancePrimary Risk
Lewis Acid

/ Pentamethylbenzene
Alkenes, Alkynes, HalidesAcid-labile esters (if temp > -78°C)
Acid Scavenging TFA / ThioanisoleSulfur, SeleniumAcid-sensitive protecting groups (Boc, Trityl)
Transfer Hydrog. Pd/C / 1,4-CyclohexadieneMild ReduciblesStill uses Pd (Sulfur poisoning possible)
Silyl Iodide TMSISterically hindered sitesCleaves methyl esters/ethers
References
  • Vinayagam, V. et al. (2024).[5][6][7] "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." The Journal of Organic Chemistry, 89(8), 5665-5674. Link

  • Okano, K. et al. (2008).[8] "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." Synlett, 2008(13), 1977-1980. Link

  • Felix, A. M. et al. (1978). "Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene."[9] The Journal of Organic Chemistry, 43(21), 4194–4196. Link

  • Lott, R. S. et al. (1979). "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications, (11), 495-496. Link

  • Kiso, Y. et al. (1980). "The 'Push-Pull' mechanism for the scavenging of benzyl cations in peptide synthesis." Chemical & Pharmaceutical Bulletin, 28(2), 673-676. Link

Sources

Technical Support Center: D-1-N-Cbz-Nipecotamide Work-Up

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes you have completed the synthesis reaction (typically Schotten-Baumann conditions or organic base mediated) and are now facing the critical work-up phase.

Ticket ID: #CBZ-NIP-001 Subject: Post-Reaction Processing, Purification, and Troubleshooting Assigned Scientist: Senior Application Scientist (Process Chemistry)

Executive Summary

The synthesis of D-1-N-Cbz-nipecotamide (N-benzyloxycarbonyl-piperidine-3-carboxamide) involves protecting the secondary amine of the piperidine ring. The work-up is critical because the product is an amide (polar) attached to a lipophilic protecting group (Cbz). This duality often leads to "oiling out" and difficulty separating the product from the byproduct, benzyl alcohol .

Furthermore, the "D" designation (stereochemically corresponding to the (R)-enantiomer in many pharmaceutical contexts, such as Tiagabine intermediates) requires strict pH and temperature control to prevent racemization at the C3 chiral center.

Module 1: The Standard Work-Up Protocol

Use this baseline procedure. Deviations are addressed in the Troubleshooting section.

Phase A: Quench and Hydrolysis (The "Crash")

Objective: Destroy excess benzyl chloroformate (Cbz-Cl) without racemizing the product.

  • Cool Down: Bring reaction mixture to 0–5 °C .

  • Quench: Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.1 eq relative to Cbz-Cl) OR stir vigorously with saturated NH₄Cl solution for 30 minutes.

    • Why? Cbz-Cl hydrolyzes slowly in water to form benzyl alcohol. DMAPA reacts instantly to form a basic amine that is easily washed away with acid later.

  • Solvent Check: If your reaction solvent was water-miscible (THF/Dioxane), concentrate the mixture under reduced pressure (Rotavap, <40 °C) to remove most of the organic solvent. Do not distill to dryness.

Phase B: Phase Separation (The "Cut")

Objective: Separate the product (Organic Layer) from salts and unreacted nipecotamide (Aqueous Layer).

  • Dilution: Add Ethyl Acetate (EtOAc) . (Ratio: 10 mL solvent per gram of theoretical yield).

  • Acid Wash (Critical Step): Wash the organic layer with cold 0.5 M HCl (2x).

    • Mechanism:[1][2][3] This protonates any unreacted starting material (nipecotamide amine) and the scavenger amine (DMAPA), forcing them into the aqueous layer.

    • Caution: Do not use strong acid (>1 M) or heat, as this may hydrolyze the carboxamide side chain.

  • Base Wash: Wash with saturated NaHCO₃ (2x) followed by Brine (1x).

    • Mechanism:[1][2][3] Removes acidic byproducts (benzoic acid derivatives) and neutralizes residual HCl.

Phase C: Isolation (The "Polish")
  • Dry: Dry organic layer over anhydrous Na₂SO₄ . Filter.

  • Concentrate: Evaporate solvent to obtain a crude oil/solid.

  • Crystallization:

    • Dissolve crude in minimal hot EtOAc .

    • Add n-Hexane or Heptane dropwise until cloudy.

    • Cool slowly to 4 °C.

Module 2: Visualization of Workflow

The following diagram illustrates the logic flow for the purification, highlighting the specific removal points for impurities.

WorkUpProcedure Start Crude Reaction Mixture (Product + Cbz-Cl + Amine) Quench Quench: Add DMAPA or Sat. NH4Cl (30 min) Start->Quench Evap Remove THF/Dioxane (if used) Quench->Evap Extract Partition: EtOAc / Water Evap->Extract AcidWash Wash: 0.5M HCl Extract->AcidWash Organic Phase BaseWash Wash: Sat. NaHCO3 AcidWash->BaseWash Organic Phase AqLayer1 Aqueous Waste (Unreacted Amine + Salts) AcidWash->AqLayer1 Removes Starting Material OrgLayer1 Organic Layer (Product + Benzyl Alcohol) BaseWash->OrgLayer1 Final Crystallization (EtOAc / Hexane) OrgLayer1->Final Dry & Concentrate

Figure 1: Logical flow for the purification of Cbz-protected amides. Note the specific acid wash step designed to remove unreacted starting amine.

Module 3: Troubleshooting & FAQs

Issue 1: The Product is an Oil ("Oiling Out")

Symptom: After evaporation, you have a sticky gum instead of a white powder. Diagnosis: This is usually caused by residual Benzyl Alcohol (a byproduct of Cbz-Cl hydrolysis). Benzyl alcohol has a high boiling point (205 °C) and prevents the crystal lattice from forming. Solution:

  • The Hexane Trituration: Add cold Hexane or Pentane to the oil. Sonicate vigorously. The benzyl alcohol is soluble in pentane, while the this compound (amide) is generally not. Decant the solvent. Repeat 3x.

  • High Vac: Place the oil under high vacuum (< 1 mbar) at 40 °C for 4 hours.

  • Seed Crystals: If you have a previous batch, add a speck of solid crystal to induce nucleation.

Issue 2: Low Yield / Product in Aqueous Layer

Symptom: NMR shows clean product, but mass is very low. Diagnosis: this compound has an amide group, making it moderately polar. If your aqueous washes were too large or if you used DCM (which can form emulsions), you may have lost product to the water phase. Solution:

  • Salting Out: Saturate your combined aqueous layers with solid NaCl.

  • Re-extraction: Extract the aqueous layer 3x with Chloroform (more polar than EtOAc) or 2-MeTHF .

  • Check pH: Ensure the aqueous layer was not strongly basic during the first cut; very high pH can sometimes form emulsions with amides.

Issue 3: Racemization (Loss of "D" Configuration)

Symptom: Optical rotation (


) is lower than literature value, or chiral HPLC shows the (S)-enantiomer.
Diagnosis:  The proton at the C3 position (alpha to the carboxamide) is acidic. In the presence of strong base and heat, it can enolize, destroying chirality.
Solution: 
  • Temperature Limit: Never heat the reaction or work-up above 40 °C.

  • Base Choice: If using Schotten-Baumann, use NaHCO₃ (mild) instead of NaOH (strong).

  • Time: Minimize the time the product spends in the basic aqueous layer during extraction.

Issue 4: "Smell" of Almonds/Chemicals

Symptom: The final solid smells sweet/pungent. Diagnosis: Residual Benzyl Chloride or Benzyl Alcohol. Solution:

  • Wash the organic layer with 10% NaHSO₃ (Sodium Bisulfite) . This helps remove aldehydic impurities often found in lower-grade benzyl chloroformate reagents.

Module 4: Data & Specifications

Table 1: Solubility Profile for Work-Up Optimization

SolventSolubility of ProductSolubility of Impurities (Benzyl Alcohol)Role in Work-Up
Water Low / InsolubleLowWash medium (Salts)
0.5M HCl InsolubleInsolubleRemoves unreacted Nipecotamide
Ethyl Acetate High HighPrimary Extraction Solvent
Hexane/Heptane LowHigh Anti-solvent for Crystallization / Washing
Dichloromethane HighHighAlternative Extraction (Risk of Emulsion)

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Standard protocols for Carbamate protection and deprotection.

  • Synthesis of Nipecotic Acid Derivatives . Relevant for the handling of piperidine-3-carboxamide scaffolds and preventing racemization.

  • Purification of Cbz-Amino Acids . General procedures for removing benzyl alcohol from Cbz-protection reactions.

  • Tiagabine Intermediate Synthesis . Patents referencing (R)-N-Cbz-nipecotic acid derivatives.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Benzyl Chloroformate and Nipecotamide before handling.

Sources

Validation & Comparative

A Comparative Guide to D- and L-1-N-Cbz-Nipecotamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for efficacy and safety. Chiral building blocks are the linchpins of asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules. Among these, derivatives of the piperidine scaffold hold a place of prominence due to their prevalence in a vast array of natural products and pharmaceuticals.[1] This guide provides an in-depth technical comparison of two such pivotal building blocks: D-1-N-Cbz-nipecotamide and its enantiomer, L-1-N-Cbz-nipecotamide.

Here, we move beyond a simple cataloging of properties to explore the nuanced yet critical differences in their synthetic utility. By examining their application in stereoselective synthesis, supported by experimental insights, this guide will illuminate the causality behind the choice of one enantiomer over the other, empowering researchers to make more informed decisions in their synthetic strategies.

The Foundation of Chirality: Why Enantiomeric Purity Matters

Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. The use of a single, desired enantiomer can lead to drugs with higher potency, improved selectivity, and a better safety profile by minimizing off-target effects and metabolic burdens associated with the less active or potentially harmful enantiomer.

The piperidine ring is a common motif in numerous bioactive compounds, and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1] Nipecotic acid, a piperidine-3-carboxylic acid, and its amide derivative, nipecotamide, are versatile chiral scaffolds. The benzyloxycarbonyl (Cbz) protecting group is frequently employed to mask the reactivity of the piperidine nitrogen, allowing for selective transformations at other positions of the molecule.

Synthesis and Availability of D- and L-1-N-Cbz-Nipecotamide

The enantiomers of 1-N-Cbz-nipecotamide are typically prepared from their corresponding chiral precursors, D- and L-nipecotic acid. These can be obtained through various methods, including the resolution of racemic nipecotic acid or through asymmetric synthesis.

One common approach to obtaining enantiomerically pure nipecotic acid is through the catalytic hydrogenation of nicotinic acid, followed by resolution of the resulting racemic mixture.[2] Enzymatic kinetic resolution has also proven to be an effective strategy for separating the enantiomers of N-Cbz-protected piperidine derivatives, offering a greener and often more selective alternative to classical resolution methods.[3][4]

The synthesis of the amide from the carboxylic acid can then be achieved using standard peptide coupling reagents. The choice of coupling agent and reaction conditions is crucial to avoid racemization at the stereocenter.

Below is a generalized workflow for the preparation of enantiomerically pure D- and L-1-N-Cbz-nipecotamide.

G cluster_0 Starting Material cluster_1 Enantiomeric Resolution cluster_2 Separated Enantiomers cluster_3 Protection and Amidation cluster_4 Final Products racemic Racemic Nipecotic Acid resolution Chiral Resolution (e.g., Diastereomeric Salt Formation or Enzymatic Kinetic Resolution) racemic->resolution D_acid D-(-)-Nipecotic Acid resolution->D_acid L_acid L-(+)-Nipecotic Acid resolution->L_acid D_Cbz 1. Cbz Protection (Cbz-Cl, base) 2. Amidation (e.g., EDC, HOBt, NH₃) D_acid->D_Cbz L_Cbz 1. Cbz Protection (Cbz-Cl, base) 2. Amidation (e.g., EDC, HOBt, NH₃) L_acid->L_Cbz D_product This compound D_Cbz->D_product L_product L-1-N-Cbz-nipecotamide L_Cbz->L_product

Figure 1. General synthetic workflow for D- and L-1-N-Cbz-nipecotamide.

Comparative Applications in Asymmetric Synthesis

While direct, side-by-side comparative studies of D- and L-1-N-Cbz-nipecotamide in synthesis are not extensively documented in the literature, their differential utility can be inferred from their application as chiral building blocks in the total synthesis of complex molecules and in medicinal chemistry. The choice between the D- and L-isomer is fundamentally dictated by the desired stereochemistry of the final target molecule.

As Chiral Scaffolds in Drug Discovery

The pharmacological activity of nipecotic acid derivatives is highly dependent on their stereochemistry. For instance, in the context of GABA transporter (GAT) inhibitors, which are relevant for treating neurological disorders like epilepsy, the enantiomers of nipecotic acid derivatives exhibit different subtype selectivities.[3][5] Specifically, (R)-nipecotic acid derivatives (derived from the D-isomer) are potent inhibitors of the GAT-1 transporter, while (S)-nipecotic acid derivatives (from the L-isomer) show higher potency for the GAT-3 and GAT-4 transporters.[5][6]

This differential bioactivity directly translates to the synthetic utility of D- and L-1-N-Cbz-nipecotamide. A medicinal chemist aiming to develop a selective GAT-1 inhibitor would logically choose this compound as a starting material to introduce the desired (R)-stereocenter into the final drug candidate. Conversely, for targeting GAT-3 or GAT-4, the L-isomer would be the preferred chiral precursor.

EnantiomerPrecursor toPrimary Target (in GABA Transporters)Therapeutic Indication (Example)
This compound (R)-Nipecotic acid derivativesmGAT1Epilepsy
L-1-N-Cbz-nipecotamide (S)-Nipecotic acid derivativesmGAT4Neurological and psychological disorders

Table 1. Enantiomer-specific applications of nipecotamide derivatives in medicinal chemistry.[3][5][6]

In the Synthesis of Complex Natural Products

The piperidine alkaloids are a large and structurally diverse class of natural products, many of which possess significant biological activity. The asymmetric synthesis of these alkaloids often relies on the use of chiral piperidine-based starting materials. Both D- and L-nipecotic acid derivatives can serve as versatile starting points for the construction of more complex, substituted piperidine rings.[7][8][9]

The choice between the D- and L-isomer of 1-N-Cbz-nipecotamide would depend on the absolute configuration of the target alkaloid. For example, in the synthesis of a natural product containing a (3R)-substituted piperidine core, this compound would be the logical starting material.

Experimental Protocols

The following are representative, conceptual protocols for the synthesis of the enantiomers of 1-N-Cbz-nipecotamide, based on established chemical transformations.

Protocol 1: Synthesis of this compound from D-Nipecotic Acid

Step 1: Cbz-Protection of D-Nipecotic Acid

  • To a solution of D-(-)-nipecotic acid (1.0 eq) in a 1:1 mixture of dioxane and water at 0 °C, add sodium carbonate (2.5 eq).

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-D-nipecotic acid.

Step 2: Amidation of N-Cbz-D-Nipecotic Acid

  • Dissolve N-Cbz-D-nipecotic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and stir at 0 °C for 30 minutes.

  • Bubble ammonia gas through the solution for 15 minutes or add a solution of ammonia in methanol.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of L-1-N-Cbz-Nipecotamide from L-Nipecotic Acid

The synthesis of the L-enantiomer follows the same procedure as Protocol 1, starting from L-(+)-nipecotic acid.

Conclusion

The choice between this compound and L-1-N-Cbz-nipecotamide in synthesis is not arbitrary but a critical decision dictated by the desired stereochemical outcome of the final product. While their chemical reactivity in standard transformations is identical, their utility as chiral building blocks is enantiomerically distinct.

  • For drug discovery , the known stereospecificity of the biological targets often dictates the choice of enantiomer. As illustrated with GABA transporter inhibitors, the D-isomer is the precursor to (R)-derivatives targeting GAT-1, while the L-isomer leads to (S)-derivatives with higher affinity for GAT-4.

  • In natural product synthesis , the absolute configuration of the target molecule is the guiding principle for selecting the appropriate enantiomer of 1-N-Cbz-nipecotamide.

This guide underscores the importance of a deep understanding of stereochemistry in synthetic planning. By leveraging the distinct synthetic pathways enabled by D- and L-1-N-Cbz-nipecotamide, researchers can more efficiently and effectively access a wide range of enantiomerically pure molecules with significant biological and pharmaceutical potential.

References

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. (2025). ACS Publications. [Link]

  • Stereoselective synthesis of nipecotic acid derivatives via palladium-catalyzed decarboxylative cyclization of gamma-methylidene-delta-valerolactones with imines. (2009). PubMed. [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2025). bioRxiv. [Link]

  • Stereoselective Synthesis of Nipecotic Acid Derivatives via Palladium-Catalyzed Decarboxylative Cyclization of γ-Methylidene-δ-valerolactones with Imines. (n.d.). ACS Publications. [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. (n.d.). MDPI. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2019). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. (2025). PubMed. [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (n.d.). MDPI. [Link]

  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. (n.d.). National Center for Biotechnology Information. [Link]

  • One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. (n.d.). Royal Society of Chemistry. [Link]

  • Chiral separation of nipecotic acid amides. (n.d.). PubMed. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). National Center for Biotechnology Information. [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). National Center for Biotechnology Information. [Link]

  • Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. (2011). ACS Publications. [Link]

  • Mini-Reviews in Medicinal Chemistry. (n.d.). Semantic Scholar. [Link]

  • Chemoenzymatic dynamic kinetic resolution of primary amines. (2005). PubMed. [Link]

  • One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. (n.d.). Semantic Scholar. [Link]

  • Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. (2024). PubMed. [Link]

  • Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. (2025). National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2013). PubMed. [Link]

Sources

Comparative Guide: Cbz vs. Boc Protecting Groups for Nipecotamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of nipecotamide derivatives—critical scaffolds in GABA uptake inhibitors and platelet aggregation inhibitors—the choice between tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) protection is rarely arbitrary. It is a strategic decision dictated by the downstream synthetic landscape.

While both groups effectively mask the secondary amine of the piperidine ring, they diverge significantly in their deprotection mechanisms and compatibility with the C-3 primary amide functionality. This guide provides a technical comparison to assist medicinal chemists in selecting the optimal route, minimizing side reactions such as amide hydrolysis or dehydration.

Mechanistic & Structural Logic

The core challenge with nipecotamide (Piperidine-3-carboxamide) is the presence of a nucleophilic secondary amine (


) and a chemically sensitive primary amide at 

.
  • Boc Protection: Relies on the steric bulk of the tert-butyl group. It renders the amine nucleophile inert to base and nucleophilic attack. The installation is driven by the electrophilicity of Boc anhydride (

    
    ).
    
  • Cbz Protection: Utilizes a benzyl carbamate.[1] It provides excellent stability against acidic conditions (unlike Boc) but is cleaved via catalytic hydrogenolysis or strong Lewis acids.

Decision Pathway: Orthogonality & Stability

The following diagram illustrates the orthogonal nature of these groups and their specific vulnerabilities regarding the nipecotamide scaffold.

ProtectionLogic Nip Nipecotamide (Piperidine-3-carboxamide) Boc_Nip N-Boc-Nipecotamide Nip->Boc_Nip Boc2O, Base (High Yield) Cbz_Nip N-Cbz-Nipecotamide Nip->Cbz_Nip Cbz-Cl, Schotten-Baumann (Risk: Di-protection) Target_A Acid-Sensitive Synthesis (e.g., Acetal formation) Boc_Nip->Target_A Stable to Base/Redn Deprot_Boc Deprotection: TFA or HCl/Dioxane Boc_Nip->Deprot_Boc Target_B Hydrogenation-Sensitive Synthesis (e.g., Alkene preservation) Cbz_Nip->Target_B Stable to Acid (TFA) Deprot_Cbz Deprotection: H2, Pd/C Cbz_Nip->Deprot_Cbz Risk_Boc RISK: Amide Hydrolysis (if H2O present) Deprot_Boc->Risk_Boc Risk_Cbz Benefit: Amide Intact Deprot_Cbz->Risk_Cbz

Figure 1: Decision logic for protecting group selection based on downstream stability requirements.

Comparative Performance Analysis

Installation Efficiency

For nipecotamide, Boc protection is generally superior in ease of handling and purification .

  • Boc Installation: The reaction with

    
     is often cleaner. The byproduct (
    
    
    
    -butanol) and
    
    
    are easily removed. Since the primary amide is less nucleophilic than the ring amine, selectivity is high at room temperature.
  • Cbz Installation: Using Benzyl chloroformate (Cbz-Cl) requires careful pH control (Schotten-Baumann conditions). If the pH rises too high (>10), deprotonation of the primary amide (

    
    ) can lead to bis-acylation (protection on both the ring nitrogen and the amide nitrogen).
    
Stability Profile
FeatureBoc-Nipecotamide Cbz-Nipecotamide
Acid Stability Poor. Cleaves in TFA, HCl,

.
Excellent. Stable in TFA, HCl.
Base Stability Excellent. Stable to NaOH, LiOH, amines.Good. Stable to mild base; hydrolyzes in strong hot alkali.
Reduction Stability Good. Stable to

,

.
Poor. Cleaves rapidly with

.
Primary Amide Fate Risk of hydrolysis to acid during acidic deprotection if water is present.Completely stable during hydrogenolytic deprotection.
The "Amide Hydrolysis" Risk Factor

This is the critical differentiator.

  • The Boc Problem: Deprotection requires strong acid (e.g., 4M HCl in Dioxane or neat TFA). While secondary amides (peptide bonds) are stable here, primary amides are more susceptible to acid-catalyzed hydrolysis, converting the carboxamide (

    
    ) to the carboxylic acid (
    
    
    
    ).
    • Mitigation: Use anhydrous HCl in dioxane or ethyl acetate. Avoid aqueous acids.

  • The Cbz Advantage: Hydrogenolysis (

    
    , Pd/C) is neutral and non-hydrolytic. The primary amide remains perfectly intact.[2]
    

Experimental Protocols

Protocol A: N-Boc Protection (Recommended for Scale)

High yield, easy workup. Ideal if downstream chemistry is not acidic.

  • Reagents: Nipecotamide (1.0 eq),

    
     (1.1 eq), Triethylamine (
    
    
    
    , 1.5 eq), Dichloromethane (DCM) or THF.
  • Procedure:

    • Suspend nipecotamide in DCM (0.5 M concentration).

    • Add

      
       and cool to 0°C.
      
    • Add

      
       solution dropwise over 30 mins.
      
    • Warm to RT and stir for 4-12 hours. Monitor by TLC (ninhydrin stain active for SM, inactive for Product).

    • Workup: Wash with 10% citric acid (removes unreacted amine/TEA), then brine. Dry over

      
      .
      
    • Purification: Recrystallization from EtOAc/Hexanes often yields pure product.

  • Expected Yield: 85–95%.

Protocol B: N-Cbz Protection (Recommended for Amide Safety)

Preferred if the final deprotection must be neutral.

  • Reagents: Nipecotamide (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.1 eq),

    
     (2.5 eq), Water/THF (1:1 mixture).
    
  • Procedure:

    • Dissolve nipecotamide and

      
       in Water/THF.
      
    • Cool to 0°C.

    • Add Cbz-Cl dropwise (vigorous stirring is essential due to biphasic nature).

    • Critical Step: Maintain temperature <5°C to prevent hydrolysis of Cbz-Cl or over-reaction.

    • Stir at RT for 12 hours.

    • Workup: Evaporate THF. Extract aqueous layer with EtOAc. Wash organic layer with 1M HCl (briefly) and brine.

  • Expected Yield: 75–85%.

Deprotection Workflows & Data Visualization

The following diagram details the deprotection workflows, highlighting the specific reagents required to preserve the nipecotamide core.

Deprotection cluster_0 Boc Deprotection (Acidic) cluster_1 Cbz Deprotection (Neutral) Boc_Start N-Boc-Nipecotamide Reagent_1 4M HCl in Dioxane (Anhydrous) Boc_Start->Reagent_1 Result_1 Nipecotamide HCl Salt (Amide Intact) Reagent_1->Result_1 Warning AVOID: Aq. HCl / Reflux (Leads to Acid Hydrolysis) Reagent_1->Warning If wet Cbz_Start N-Cbz-Nipecotamide Reagent_2 H2 (1 atm), 10% Pd/C MeOH or EtOH Cbz_Start->Reagent_2 Result_2 Nipecotamide (Free Base) (Amide Intact) Reagent_2->Result_2

Figure 2: Deprotection pathways.[3] Note the critical requirement for anhydrous conditions in Boc removal to prevent amide hydrolysis.

References

  • Chem-Impex International. "1-N-Boc-piperidine-3-carboxamide Product Data." Catalog #02641. Accessed Feb 2026.[4] Link

  • Han, G., et al. "Recent Advances in the Synthesis of Piperidine Derivatives." Organic Chemistry Frontiers, 2024. Link

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 5th Edition, Wiley-Interscience. (Standard reference for stability profiles).
  • Organic Chemistry Portal. "Protecting Groups: Boc and Cbz." Link

  • Master Organic Chemistry. "Mechanism of Boc and Cbz Protection/Deprotection." Link

Sources

The Enantiomeric Edge: A Comparative Guide to the Biological Activity of D-Nipecotamide Derivatives Versus L-Isomers in GABA Transporter Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuroscience drug discovery, the stereochemistry of a molecule is not a mere detail but a critical determinant of its biological activity. This guide delves into the fascinating stereoselectivity of nipecotamide derivatives, focusing on the differential effects of their D- and L-isomers on γ-aminobutyric acid (GABA) transporters (GATs). As the primary inhibitory neurotransmitter in the mammalian central nervous system, GABA plays a crucial role in maintaining balanced neural activity. Its synaptic concentration is finely regulated by GATs, making them a prime target for therapeutic intervention in conditions like epilepsy, anxiety, and neuropathic pain. Here, we synthesize key experimental findings to provide a clear comparison of the enantiomeric bioactivity of nipecotamide derivatives, offering insights for the rational design of more potent and selective GAT inhibitors.

The Principle of Stereoselectivity in GAT Inhibition

The interaction between a drug molecule and its biological target is a highly specific, three-dimensional affair. For chiral molecules like nipecotamide derivatives, the spatial arrangement of atoms in the D- (or R-) and L- (or S-) enantiomers dictates their binding affinity and efficacy at the transporter. It is a well-established principle that for nipecotic acid-derived GAT inhibitors, the biological activity predominantly resides in one enantiomer over the other, and this preference can differ between GAT subtypes.[1] This stereoselectivity is a cornerstone of modern drug design, as the selective targeting of a specific GAT subtype with a single, more active enantiomer can enhance therapeutic efficacy while minimizing off-target effects and potential side effects associated with the less active or inactive isomer.

Comparative Analysis of D- and L-Nipecotamide Derivatives' Inhibitory Potency

Experimental data from various studies consistently demonstrate the stereoselective inhibition of GABA transporters by chiral nipecotamide derivatives. The following table summarizes key findings, presenting the inhibitory potencies (IC50 or pIC50 values) of D- (R-) and L- (S-) isomers against different GAT subtypes.

CompoundIsomerTarget TransporterInhibitory Potency (pIC50)Inhibitory Potency (IC50)Reference(s)
(±)-Nipecotic Acid RacemicmGAT1-2.6 µM[2]
mGAT2-310 µM[2]
mGAT3-29 µM[2]
mGAT4-16 µM[2]
hGAT-1-8 µM[3]
rGAT-2-38 µM[3]
hGAT-3-106 µM[3]
hBGT-1-2370 µM[3]
Derivative rac-8d (R)-8dmGAT16.81 ± 0.03-[4]
mGAT45.70 ± 0.11-[4]
(S)-8dmGAT15.87 ± 0.11-[4]
mGAT46.59 ± 0.01-[5]
Triaryl Derivative 4 (S)hGAT-1< 4.7> 200 µM[6]
hGAT-2~4.6821 µM[6]
hGAT-3~5.35 µM[6]
hBGT-1~4.85140 µM[6]

Note: pIC50 = -log(IC50 in M). A higher pIC50 value indicates greater potency.

The data clearly illustrates a significant divergence in activity between enantiomers. For instance, the (R)-isomer of derivative rac-8d is a more potent inhibitor of mGAT1 (pIC50 = 6.81) compared to its (S)-counterpart (pIC50 = 5.87).[4] Conversely, the (S)-isomer of the same derivative exhibits markedly higher potency at mGAT4 (pIC50 = 6.59) than the (R)-isomer (pIC50 = 5.70).[4][5] This highlights a crucial structure-activity relationship: the R-configuration at the chiral center of the nipecotic acid moiety is generally favored for GAT1 inhibition, while the S-configuration is preferred for GAT4 inhibition.[4]

The racemic (±)-Nipecotic acid, a mixture of both enantiomers, shows moderate to weak inhibition across the GAT subtypes, with the highest potency observed at mGAT1.[2][3] The significantly lower potency of the racemic mixture compared to the preferred enantiomers of its derivatives underscores the importance of chiral separation in drug development. Furthermore, the triaryl derivative 4(S) demonstrates that potent and selective inhibitors for other GAT subtypes, in this case, GAT-3, can be developed by modifying the scaffold and selecting the appropriate enantiomer.[6]

Mechanistic Insights into Stereoselective GAT Inhibition

The differential activity of D- and L-nipecotamide derivatives stems from their distinct interactions with the amino acid residues lining the binding pocket of the GABA transporters. The three-dimensional structure of the transporter creates a chiral environment where one enantiomer can form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) than the other, leading to a more stable drug-transporter complex and, consequently, more potent inhibition.

GAT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GAT1 GAT1 GABA->GAT1 Uptake GAT4 GAT4 GABA->GAT4 Uptake D_Isomer D-Nipecotamide (R-Isomer) D_Isomer->GAT1 High Affinity Inhibition D_Isomer->GAT4 Low Affinity L_Isomer L-Nipecotamide (S-Isomer) L_Isomer->GAT1 Low Affinity L_Isomer->GAT4 High Affinity Inhibition GABA_in GABA (reuptake) GAT1->GABA_in GAT4->GABA_in

Stereoselective inhibition of GAT1 and GAT4 by nipecotamide isomers.

This diagram illustrates the preferential inhibition of GAT1 by the D- (R-) isomer and GAT4 by the L- (S-) isomer of nipecotamide derivatives. This selectivity is crucial for developing targeted therapies.

Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

To provide a practical context for the data presented, a detailed, step-by-step methodology for a common in vitro GABA uptake inhibition assay is outlined below. This protocol is a self-validating system, crucial for ensuring the trustworthiness of the generated data.

Objective: To determine the inhibitory potency (IC50) of D- and L-nipecotamide derivatives on specific GABA transporter subtypes (GAT1, GAT2, GAT3, or BGT-1) expressed in a cellular model.

Materials:

  • HEK-293 cells stably expressing the human or murine GAT subtype of interest.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

  • Phosphate-buffered saline (PBS).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds (D- and L-nipecotamide derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • A known potent GAT inhibitor for the specific subtype (e.g., Tiagabine for GAT1) to determine non-specific uptake.

  • Scintillation cocktail and a liquid scintillation counter.

  • 96-well cell culture plates.

Experimental Workflow:

GABA_Uptake_Assay_Workflow start Start cell_culture 1. Cell Culture: Plate HEK-293 cells expressing a specific GAT subtype in a 96-well plate. start->cell_culture preincubation 2. Pre-incubation: Wash cells with assay buffer. Add test compounds (D/L isomers) at varying concentrations. cell_culture->preincubation incubation 3. Incubation: Add a mixture of [³H]GABA and unlabeled GABA to initiate uptake. Incubate for a defined period (e.g., 10-30 min). preincubation->incubation termination 4. Termination: Rapidly wash cells with ice-cold assay buffer to stop uptake. incubation->termination lysis 5. Cell Lysis: Lyse the cells to release the internalized [³H]GABA. termination->lysis measurement 6. Measurement: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. lysis->measurement analysis 7. Data Analysis: Calculate % inhibition and determine IC50 values using non-linear regression. measurement->analysis end End analysis->end

Workflow for the in vitro GABA uptake inhibition assay.

Step-by-Step Procedure:

  • Cell Culture:

    • Maintain HEK-293 cells stably expressing the GAT subtype of interest in appropriate culture medium.

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere and grow to confluence.

  • Preparation of Reagents:

    • Prepare serial dilutions of the D- and L-nipecotamide derivatives in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and at a low level (e.g., <0.1%) to avoid cellular toxicity.

    • Prepare the incubation solution containing a fixed concentration of [³H]GABA and unlabeled GABA in the assay buffer. The concentration of unlabeled GABA is chosen to be close to the Km of the transporter for GABA.

  • Assay Performance:

    • On the day of the assay, aspirate the culture medium from the wells and wash the cells gently with pre-warmed assay buffer.

    • Add the different concentrations of the test compounds (or vehicle for control wells) to the respective wells and pre-incubate for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C). Include wells with a high concentration of a known potent inhibitor to determine non-specific uptake.

    • Initiate the uptake by adding the [³H]GABA/GABA incubation solution to all wells.

    • Allow the uptake to proceed for a defined period (e.g., 10-30 minutes) at 37°C. This incubation time should be within the linear range of GABA uptake.

    • Terminate the uptake by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis agent).

    • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the counts from the non-specific uptake wells from all other wells to obtain the specific uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each enantiomer.

Conclusion and Future Directions

The evidence presented in this guide unequivocally demonstrates the critical role of stereochemistry in the biological activity of nipecotamide derivatives as GABA transporter inhibitors. The distinct pharmacological profiles of D- and L-isomers, particularly the preferential inhibition of GAT1 by R-enantiomers and GAT4 by S-enantiomers, provide a clear rationale for the development of enantiomerically pure drugs. This approach not only has the potential to enhance therapeutic efficacy but also to improve the safety profile by eliminating the inactive or less active isomer.

Future research in this field should continue to focus on the synthesis and pharmacological evaluation of novel chiral nipecotamide derivatives to identify compounds with even greater potency and subtype selectivity, especially for the less-explored GAT2 and GAT3/BGT-1 transporters. A deeper understanding of the molecular interactions governing stereoselective binding, aided by computational modeling and structural biology, will be instrumental in the rational design of the next generation of GAT inhibitors for the treatment of a range of neurological and psychiatric disorders.

References

  • Borden, L. A., Dhar, T. M., Smith, K. E., Weinshank, R. L., Branchek, T. A., & Gluchowski, C. (1994). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European journal of pharmacology, 269(2), 219–224.
  • Kragler, A., Höfner, G., & Wanner, K. T. (2005). Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4. European Journal of Medicinal Chemistry, 40(7), 657-669.
  • Schousboe, A., Larsson, O. M., Wood, J. D., & Krogsgaard-Larsen, P. (1983). Transport and metabolism of GABA and beta-alanine in astrocytes and neurons in primary cultures. Epilepsia, 24 Suppl 1, S11-20.
  • Höfner, G., Pabel, J., & Wanner, K. T. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]

  • Borden, L. A., Murali Dhar, T. G., Smith, K. E., Weinshank, R. L., Branchek, T. A., & Gluchowski, C. (1995). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of medicinal chemistry, 38(21), 4247–4258.
  • Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity and structure-side effect relationships of N-substituted nipecotic acid derivatives. Journal of medicinal chemistry, 36(12), 1716–1725.
  • Clausen, R. P., Frølund, B., Jensen, L. S., Larsson, O. M., Schousboe, A., & Krogsgaard-Larsen, P. (2005). N-Substituted nipecotic acid analogues as GABA uptake inhibitors: synthesis, pharmacology and structure-activity relationships. Current topics in medicinal chemistry, 5(1), 29–57.
  • Falch, E., Perregaard, J., Frølund, B., Engblom, C., & Krogsgaard-Larsen, P. (1995). N-substituted nipecotic acid derivatives as GABA uptake inhibitors: synthesis and structure-activity studies on N-4,4-diphenyl-3-butenyl (DPB) analogues. European journal of medicinal chemistry, 30(11), 869-880.
  • Kragler, A., Höfner, G., & Wanner, K. T. (2008). N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. Archiv der Pharmazie, 341(5), 273–283.
  • ResearchGate. (n.d.). Examples of N-substituted nipecotic acid derivatives for the inhibition.... Retrieved from [Link]

  • Wanner, K. T., & Höfner, G. (2018).
  • Al-Khawaja, A., Petersen, J. G., Dam, R., Sejer Pedersen, H., & Schousboe, A. (2011). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. Neurochemical research, 36(1), 133–140.
  • Kanner, B. I. (2006). Structure and function of sodium-coupled GABA and glutamate transporters. The Journal of membrane biology, 213(1), 1–10.
  • Gether, U., Andersen, P. H., Larsson, O. M., & Schousboe, A. (2006). Neurotransmitter transporters: molecular function of important drug targets. Trends in pharmacological sciences, 27(7), 375–383.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors. Retrieved from [Link]

Sources

Comparative Guide: Structural Validation of D-1-N-Cbz-Nipecotamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rotamer" Challenge

Validating D-1-N-Cbz-nipecotamide (also known as (R)-1-Cbz-piperidine-3-carboxamide) presents a unique analytical challenge often missed by junior chemists: Rotamerism .

Unlike rigid aromatic systems, the N-Cbz (Carbobenzyloxy) protecting group on the piperidine nitrogen introduces restricted rotation around the carbamate N-C(=O) bond. This creates distinct s-cis and s-trans rotamers observable on the NMR timescale at room temperature.

The Risk: A standard QC workflow might misinterpret these rotameric signals as impurities, leading to unnecessary re-purification or batch rejection. Furthermore, standard NMR is "blind" to the enantiomeric purity (D- vs L- form), which is the critical quality attribute for this chiral intermediate.

This guide compares the three pillars of validation—NMR (Structural), Chiral HPLC (Enantiomeric), and HRMS (Compositional) —to establish a self-validating release protocol.

Structural Analysis: The NMR "Fingerprint"

The Rotamer Effect

In CDCl₃ at 25°C, the N-Cbz group restricts rotation, causing the piperidine ring protons and the benzylic protons to appear as two sets of signals (typically in a 50:50 to 60:40 ratio).

  • Observation: The benzylic -CH₂- singlet often splits into two unequal singlets or a broadened doublet around 5.1 ppm.

  • Validation Trick: To prove these are rotamers and not impurities, run the Variable Temperature (VT) NMR experiment. Heating the sample to 50–60°C (in DMSO-d₆) typically causes the signals to coalesce into sharp, single averages.

Expected 1H-NMR Data (400 MHz, CDCl₃)

Note: Shifts are representative of N-Cbz-piperidine-3-carboxamide derivatives.

RegionChemical Shift (δ ppm)MultiplicityAssignmentDiagnostic Note
Aromatic 7.30 – 7.45Multiplet (5H)Cbz PhenylOverlapping aromatic signals.
Benzylic 5.10 – 5.18Split Singlet / BroadPh-CH₂ -OKey Indicator: Look for dual peaks (Rotamers).
Amide 5.50 – 6.20Broad Singlets (2H)-CONH₂Exchangeable with D₂O.
Ring A 3.80 – 4.20Broad MultipletPiperidine C2/C6 eqSignificantly broadened by rotamerism.
Ring B 2.80 – 3.10MultipletPiperidine C2/C6 axDistinct axial/equatorial splitting.
Methine 2.30 – 2.45Multiplet (1H)Piperidine C3-HChiral center proton.
Ring C 1.50 – 1.90MultipletPiperidine C4/C5High overlap region.
Visualization: The Rotamer Equilibrium

The following diagram illustrates the restricted rotation causing the dual NMR signals.

Rotamerism cluster_0 NMR Time Scale (25°C) cluster_1 VT-NMR (>60°C) RotamerA Rotamer A (s-trans) RotamerB Rotamer B (s-cis) RotamerA->RotamerB Slow Exchange (Broad/Split Peaks) Coalesced Coalesced Average (Sharp Signals) RotamerB->Coalesced Heat (Energy Barrier Overcome)

Caption: Kinetic equilibrium of N-Cbz rotamers. At RT, exchange is slow (split peaks); at HT, exchange is fast (single peaks).

Enantiomeric Validation: D- vs. L- Configuration

Standard NMR cannot distinguish the D- (R-) enantiomer from the L- (S-) enantiomer. While Polarimetry (Optical Rotation) is a traditional method, it is notoriously unreliable for high-purity validation because:

  • Small impurities can drastically skew the specific rotation

    
    .
    
  • It provides a "sum" value, not a purity percentage.

The Gold Standard: Chiral HPLC (High-Performance Liquid Chromatography).[1]

Comparative Method Analysis
FeatureMethod A: PolarimetryMethod B: Chiral HPLCRecommendation
Specificity Low (Aggregate property)High (Separates enantiomers)HPLC
Sensitivity Low (Requires >10mg)High (<1µg detection)HPLC
Speed Fast (<5 mins)Moderate (20-40 mins)HPLC for Release
Data Output Single Number (

)
Chromatogram (% ee)HPLC
Protocol: Chiral HPLC for this compound

Based on standard resolution of N-protected amino-piperidines.

  • Column: Chiralpak AD-H or Chiralpak IC (Amylose-based columns are preferred for Cbz-amines).

  • Mobile Phase: n-Hexane : Isopropanol (80:20 or 90:10) with 0.1% Diethylamine (DEA) or TFA depending on column chemistry (IC tolerates TFA; AD-H prefers basic/neutral).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide) and 254 nm (Phenyl).

  • Success Criteria:

    • Resolution (Rs): > 1.5 between D- and L- peaks.

    • Enantiomeric Excess (ee): > 98.0% for pharmaceutical intermediates.

Comprehensive Validation Workflow

This self-validating system ensures that regiochemistry (NMR) and stereochemistry (HPLC) are confirmed sequentially.

ValidationWorkflow cluster_Identity Step 1: Structural Identity cluster_Purity Step 2: Stereochemical Purity Start Crude this compound NMR 1H NMR (CDCl3) Check for Rotamers Start->NMR MS HRMS (ESI+) Confirm Mass [M+H]+ Start->MS HPLC Chiral HPLC (Chiralpak AD-H/IC) NMR->HPLC If Structure Confirmed MS->HPLC Calc Calculate % ee (Target > 98%) HPLC->Calc Release Batch Release Calc->Release ee > 98% Reject Reject / Reprocess Calc->Reject ee < 98%

Caption: Sequential logic flow for validating structure and chirality before batch release.

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI (Electrospray Ionization) in Positive Mode.

  • Solvent: Methanol + 0.1% Formic Acid.

  • Expected Mass:

    • Formula: C₁₄H₁₈N₂O₃

    • Exact Mass: 262.13

    • Target Ion [M+H]⁺: 263.14

    • Target Ion [M+Na]⁺: 285.12

  • Note: The presence of the Amide (-CONH₂) and Cbz carbamate often results in a strong Sodium adduct [M+Na]⁺.

Protocol B: 13C-NMR Validation (100 MHz, CDCl₃)

To further confirm the structure, look for the carbonyl signatures.

  • Amide C=O: ~174 ppm.[2]

  • Carbamate (Cbz) C=O: ~155-156 ppm.

  • Benzylic Carbon: ~67 ppm.[3]

  • Aromatic Carbons: 127-137 ppm (multiple signals).

References

  • Rotamerism in N-Cbz Heterocycles: W.L.F. Armarego, Purification of Laboratory Chemicals, 8th Edition, Butterworth-Heinemann, 2017. (Discusses NMR broadening in carbamates).

  • Synthesis and Characterization of Nipecotamide Derivatives: L. Luo et al., "Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives," Bioorganic & Medicinal Chemistry Letters, 2024.

  • Chiral HPLC Methodologies: Phenomenex Application Guide, "Chiral HPLC Separations: Strategies for Enantiomeric Resolution."

  • General Spectroscopic Data for Cbz-Piperidines: National Center for Biotechnology Information. PubChem Compound Summary for CID 234339, 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid.

Sources

A Comparative Guide to Chiral HPLC Method Validation for Nipecotamide Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of robust analytical methods to ensure their purity and proper quantification. This is particularly true for chiral molecules like nipecotamide, a derivative of nipecotic acid, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even contribute to adverse effects. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the most powerful and widely adopted technique for the enantioselective analysis of chiral compounds.[1]

This guide provides a comprehensive comparison of chiral HPLC methods for the validation of nipecotamide enantiomers. Moving beyond a simple recitation of protocols, we will delve into the rationale behind the selection of chiral stationary phases, provide a detailed, field-tested validation protocol, and present the supporting data in a clear and comparative format. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to develop and validate a reliable and efficient chiral HPLC method for nipecotamide and structurally similar compounds.

The Critical Choice: Selecting the Right Chiral Stationary Phase

The success of a chiral separation hinges on the selection of an appropriate chiral stationary phase (CSP).[2] The principle of chiral recognition in HPLC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, consequently, separation.

For compounds like nipecotamide, which are nipecotic acid amides, the choice of CSP is not always straightforward. Empirical screening of different columns is often the most effective approach to identify a suitable stationary phase.[1]

A Comparative Analysis of CSPs for Nipecotamide-like Structures

Experimental evidence from studies on structurally analogous nipecotic acid amides provides crucial insights into CSP selection for nipecotamide. A study systematically investigated the separation of nipecotic acid amides on various CSPs, with revealing results.[3]

Chiral Stationary Phase TypeOutcome for Nipecotic Acid Amide EnantiomersRationale for Performance
α1-Acid Glycoprotein (AGP) Successful Baseline Resolution [3]The complex structure of the protein-based CSP offers multiple interaction sites (ionic, hydrophobic, and hydrogen bonding), which are crucial for the chiral recognition of multifaceted molecules like nipecotamide.[3][4]
Beta-Cyclodextrin Unsatisfactory Separation[3]The chiral recognition mechanism of cyclodextrin-based CSPs is primarily based on the inclusion of a part of the analyte molecule into the chiral cavity. For nipecotic acid amides, this interaction was not sufficiently stereoselective to achieve separation.
Cellulose Carbamate Unsatisfactory Separation[3]Polysaccharide-based CSPs, such as cellulose and amylose derivatives, are known for their broad applicability.[5] However, in the specific case of the investigated nipecotic acid amides, the interactions were not strong or specific enough to lead to resolution.
Pirkle-type (Brush-type) Unsatisfactory Separation[3]Pirkle-type CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. The structural features of the nipecotic acid amides likely did not allow for a sufficient three-point interaction with this type of stationary phase.

Based on this comparative data, an α1-acid glycoprotein (AGP) column emerges as the most promising candidate for the successful chiral separation of nipecotamide enantiomers. The unique properties of protein-based CSPs, particularly their ability to engage in a combination of ionic and hydrophobic interactions, appear to be key for resolving this class of compounds.[3]

Recommended Chiral HPLC Method for Nipecotamide Enantiomers

The following protocol is based on the successful separation of nipecotic acid amides and serves as a robust starting point for the method development and validation for nipecotamide.[3]

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase: α1-Acid Glycoprotein (AGP) column (e.g., CHIRALPAK® AGP)[4]

Chromatographic Conditions:

  • Mobile Phase: Phosphate buffer (pH 7.0)

  • Cationic Modifier: Tetrabutylammonium (TBA)

  • Uncharged Modifier: Ethanol

  • Detection: UV spectrophotometry (wavelength to be optimized based on the UV spectrum of nipecotamide)

  • Flow Rate: To be optimized for best resolution and analysis time

  • Column Temperature: To be maintained at a constant temperature (e.g., 25 °C)

Rationale for Method Parameters:

  • AGP Column: As established, this protein-based CSP has demonstrated success in separating structurally similar compounds.[3]

  • Phosphate Buffer (pH 7.0): The pH of the mobile phase is critical for controlling the ionization state of both the analyte and the stationary phase, which significantly influences retention and selectivity on an AGP column.[4]

  • Tetrabutylammonium (TBA): This cationic modifier can improve peak shape and resolution by interacting with residual silanols on the silica support and by modifying the surface of the protein.[3]

  • Ethanol: An uncharged organic modifier is used to adjust the polarity of the mobile phase and control the retention time of the analytes.[3]

A Rigorous Approach to Method Validation

Once a satisfactory separation is achieved, the analytical method must be validated to ensure it is fit for its intended purpose.[6] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]

Validation Workflow

The following diagram illustrates the key stages of a comprehensive chiral HPLC method validation process.

MethodValidationWorkflow cluster_dev Method Development & Optimization cluster_val Method Validation cluster_doc Documentation Dev Initial Method Development Opt Optimization of Chromatographic Conditions Dev->Opt SST_Dev System Suitability Testing Opt->SST_Dev Specificity Specificity SST_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report ValidationLogic Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Sources

Enantiomeric Purity Assessment of D-1-N-Cbz-Nipecotamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of methods for assessing the enantiomeric purity of D-1-N-Cbz-nipecotamide (also known as (R)-benzyl 3-carbamoylpiperidine-1-carboxylate). It is designed for analytical chemists and process development scientists requiring high-precision protocols.

Executive Summary

This compound is a critical chiral building block, often used as an intermediate in the synthesis of pharmaceutical agents targeting the central nervous system or as a precursor for non-proteinogenic amino acids. The molecule features a piperidine ring with a stereocenter at the C3 position, protected by a Carboxybenzyl (Cbz) group on the nitrogen.

Assessing its enantiomeric excess (ee%) presents specific challenges:

  • Structural Rigidity: The piperidine ring conformation can complicate separation on certain chiral stationary phases (CSPs).

  • Detection: While the amide moiety is weak in UV, the Cbz group provides a distinct chromophore (254 nm), simplifying detection compared to aliphatic nipecotamide.

  • Basicity: The Cbz protection masks the basic secondary amine, reducing the "tailing" often seen with free amines, but the amide group still requires mobile phase modifiers for peak symmetry.

This guide compares three primary methodologies: Chiral HPLC (Normal Phase) , Chiral SFC (Supercritical Fluid Chromatography) , and NMR with Chiral Shift Reagents .

Part 1: Methodology Landscape

The following table summarizes the performance metrics of the available techniques.

FeatureChiral HPLC (Normal Phase)Chiral SFC1H-NMR (with Shift Reagent)
Precision (ee%) High (>99.9%)High (>99.9%)Moderate (~98%)
Resolution (Rs) Excellent (Often > 2.0)Superior (Often > 3.0)Low (Peak overlap common)
Run Time 15 – 30 mins3 – 8 mins10 – 20 mins (prep + scan)
Solvent Cost High (Hexane/IPA)Low (CO2/MeOH)Low (Deuterated solvents)
LOD (Impurity) < 0.05%< 0.05%~ 1-2%
Primary Use QC Release / ValidationHigh-Throughput ScreeningIn-process Check (IPC)
Decision Matrix: Selecting the Right Method

The following decision tree guides the selection process based on laboratory resources and accuracy requirements.

MethodSelection Start Start: Define Goal Goal_IPC In-Process Check (Quick, approx ee%) Start->Goal_IPC Goal_QC Final QC Release (Precise ee% > 99%) Start->Goal_QC NMR 1H-NMR + Eu(hfc)3 (Limit: ~1% impurity) Goal_IPC->NMR Check_SFC Is SFC Available? Goal_QC->Check_SFC SFC_Method Chiral SFC (Fast, Green, High Res) Check_SFC->SFC_Method Yes HPLC_Method Chiral HPLC (NP) (Robust, Regulated) Check_SFC->HPLC_Method No

Figure 1: Decision matrix for selecting the analytical method based on precision needs and equipment availability.

Part 2: Deep Dive – Experimental Protocols

Method A: Chiral HPLC (The "Gold Standard")

High-Performance Liquid Chromatography (HPLC) in Normal Phase (NP) is the most robust method for this compound. The Cbz group increases lipophilicity, making NP highly effective.

Mechanism: The separation relies on hydrogen bonding and


 interactions between the Cbz-nipecotamide and the polysaccharide backbone of the column.
Recommended Protocol
  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: The amylose backbone typically offers better recognition for the piperidine ring geometry than cellulose (OD-H) for this specific class, though OD-H is a valid secondary screen.

  • Mobile Phase: n-Hexane : Isopropanol (85 : 15 v/v).

  • Additive: 0.1% Diethylamine (DEA) or Ethanolamine.

    • Criticality: Even though the ring nitrogen is protected (Cbz), the amide group can interact with residual silanols on the silica support. DEA suppresses these non-specific interactions, sharpening the peak.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm .

    • Note: 254 nm targets the Cbz phenyl ring, providing high specificity and a flat baseline compared to 210 nm (amide).

Self-Validation Step: Inject the racemic mixture first. You must achieve a resolution (


) of 

(baseline separation). If

, lower the IPA concentration to 10% or switch to Chiralpak OD-H.
Method B: Chiral SFC (The Modern Alternative)

Supercritical Fluid Chromatography (SFC) is superior for throughput. The low viscosity of supercritical CO2 allows for higher flow rates and faster diffusion, sharpening peaks for "floppy" molecules like piperidine derivatives.

Recommended Protocol
  • Column: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)) or Chiralpak AD-H .

    • Why: Immobilized phases (IG/IA) are preferred in SFC to prevent column bleeding if modifier solvents vary, but AD-H is standard.

  • Mobile Phase:

    
     (80%) : Methanol (20%).
    
  • Additive: 0.1% Isopropylamine (IPAm) or DEA.

  • Back Pressure (BPR): 120 - 150 bar.

  • Temperature: 35 - 40°C.

  • Flow Rate: 3.0 - 4.0 mL/min.

Advantages: Run times are typically < 5 minutes, compared to 20 minutes for HPLC.

Method C: 1H-NMR with Chiral Shift Reagents

For rapid in-process checks where chromatography is a bottleneck, NMR can distinguish enantiomers by creating a diastereomeric environment.

Recommended Protocol
  • Reagent: Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

  • Solvent:

    
     (Deuterated Chloroform).
    
  • Procedure:

    • Dissolve ~10 mg of this compound in 0.6 mL

      
      .
      
    • Acquire a baseline 1H-NMR spectrum.

    • Add 0.2 equivalents of Eu(hfc)3.

    • Monitor the Cbz benzylic protons (singlet/doublet around 5.1 ppm) or the amide protons .

    • The paramagnetic shift reagent will split the signals of the (R) and (S) enantiomers.

  • Limitation: This method struggles to quantify minor enantiomers below 2-3% (i.e., it cannot validate >98% ee reliably).

Part 3: Method Development & Optimization Workflow

To ensure scientific integrity, the chosen method must be optimized. Do not rely on a single set of conditions. Follow this logic loop:

MethodDev Start Start: Racemic Standard Screen Screen Columns (AD, OD, IA, IC) Mobile Phase: Hex/IPA (90:10) Start->Screen Eval Evaluate Resolution (Rs) Screen->Eval Decision Is Rs > 1.5? Eval->Decision Optimize Optimize: 1. Decrease IPA % 2. Change Additive (DEA -> TEA) 3. Lower Temp Decision->Optimize No Validate Validation: 1. Linearity (r2 > 0.999) 2. LOD/LOQ 3. Robustness Decision->Validate Yes Optimize->Eval

Figure 2: Iterative workflow for optimizing chiral separation parameters.

Troubleshooting Common Issues
  • Peak Tailing:

    • Cause: Interaction between the amide nitrogen and silanols.

    • Fix: Increase DEA concentration to 0.2% or switch to a column with a higher silica coverage (e.g., Chiralpak IA).

  • Broad Peaks:

    • Cause: Slow mass transfer or conformational interconversion of the piperidine ring.

    • Fix: Increase temperature (to 35-40°C in HPLC) to speed up kinetics, or switch to SFC (inherently faster mass transfer).

  • No Separation:

    • Cause: The chiral selector does not recognize the spatial arrangement.

    • Fix: Switch from Amylose (AD/IA) to Cellulose (OD/IC) or Chlorinated selectors (OZ/IG).

References

  • Chiral Technologies. (2025). Chiral Purity Analysis of N-Cbz-Amino Acids and Derivatives: Application Guide. BenchChem. Link

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 569348-14-7 (1-N-Cbz-nipecotamide). PubChem. Link

  • Toribio, L., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone and piperidine derivatives. Journal of Chromatography A. Link

  • Strege, M.A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral HPLC-ESI-MS/MS. Journal of Chromatography B. Link

Comparative Guide: Cbz Deprotection Catalysts in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape

In medicinal chemistry, the Carboxybenzyl (Cbz or Z) group is a pillar of amine protection due to its orthogonality to acid-labile groups (Boc) and base-labile groups (Fmoc). However, the "standard" deprotection—hydrogenolysis over Palladium on Carbon (Pd/C)—is rarely a one-size-fits-all solution in complex drug synthesis.

This guide moves beyond the textbook definition to compare the three dominant catalytic systems: Standard Pd/C , Pearlman’s Catalyst (Pd(OH)₂/C) , and Transfer Hydrogenation systems . We analyze them based on turnover frequency (TOF), chemoselectivity (specifically halogen tolerance), and process safety.

Mechanistic Foundation[1]

Understanding the surface chemistry is vital for troubleshooting. The reaction is not a simple cleavage but a multi-step surface phenomenon.

Figure 1: Mechanism of Pd-Catalyzed Cbz Hydrogenolysis The pathway highlights the critical role of H₂ dissociation and the competing adsorption of the substrate.

Cbz_Mechanism H2_Gas H₂ Gas Pd_Surface Pd Surface (Active Sites) H2_Gas->Pd_Surface Dissociative Chemisorption Adsorption 1. Adsorption (H₂ splits to 2H-Pd) (Substrate binds via C=O) Pd_Surface->Adsorption Cleavage 2. Hydrogenolysis (C-O Bond Cleavage) Adsorption->Cleavage Rate Limiting Step Decarboxylation 3. Decarboxylation (-CO₂, -Toluene) Cleavage->Decarboxylation Spontaneous Product Free Amine (R-NH₂) Decarboxylation->Product

Caption: Simplified surface mechanism. Note that amine products can poison the catalyst by strong coordination, necessitating acidic additives in difficult cases.[1]

Comparative Analysis: The "Big Three" Systems

We evaluated the three most common catalytic systems used in pharmaceutical scale-up.

A. Palladium on Carbon (10% Pd/C) – "The Workhorse"
  • Profile: The default choice. Good balance of activity and cost.[2]

  • Best For: Unhindered amines, simple substrates.

  • Limitation: Often fails with sterically hindered amines or poisoned substrates (S, P).

B. Pearlman’s Catalyst (20% Pd(OH)₂/C) – "The Hammer"
  • Profile: A pre-catalyst that reduces to highly dispersed Pd(0) in situ. Significantly higher surface area and activity than standard Pd/C.

  • Best For: Sterically hindered Cbz groups, N-benzyl deprotection (harder than Cbz), and sluggish reactions.

  • Limitation: aggressive nature can reduce sensitive rings (e.g., pyrroles, furans) or unintentionally dehalogenate substrates.

C. Transfer Hydrogenation (Pd/C + NH₄HCO₂) – "The Scalpel"
  • Profile: Uses a hydrogen donor (ammonium formate or cyclohexene) instead of H₂ gas.

  • Best For: Safety (no H₂ balloons/tanks) and Selectivity . It is often kinetically slower than high-pressure H₂, allowing for better differentiation between Cbz and Benzyl ethers.

  • Limitation: Requires heating (typically refluxing MeOH), which may degrade thermal-sensitive intermediates.

Table 1: Performance Matrix
FeatureStandard Pd/C (H₂ gas)Pearlman's Catalyst (H₂ gas)Transfer Hydrog.[3] (NH₄HCO₂)
Reactivity (TOF) ModerateHigh (Excellent for hindered sites)Low to Moderate
Halogen Tolerance Poor (Debromination common)Very Poor (Rapid dehalogenation)Moderate (Tunable)
S-Poison Resistance LowModerate (Higher loading helps)Low
Safety Flammable (H₂ + Pyrophoric Pd)Flammable (H₂ + Pyrophoric Pd)High (Solids/Liquids only)
Benzyl Ether Selectivity Low (Cleaves Bn ethers)Very Low (Cleaves everything)High (Can retain Bn ethers)

Deep Dive: Solving the Chemoselectivity Crisis

The most common failure mode in Cbz deprotection is the unintended reduction of Aryl-Halides (Cl, Br, I) or Benzyl Ethers.

The Halogen Problem

Pd/C loves to insert into C-X bonds (Ar-Br + H₂ → Ar-H + HBr).

  • The Solution (Sajiki Protocol): The addition of an amine base (specifically Pyridine or Ammonia ) poisons the highly active sites responsible for oxidative addition into the C-X bond, while leaving the sites for hydrogenolysis of the C-O bond active.

  • Data Point: Standard Pd/C removes Ar-Br in <30 mins. Pd/C + Pyridine retains Ar-Br >95% after 4 hours.

The Benzyl Ether Problem

Often, a molecule contains both N-Cbz and O-Bn.

  • Kinetic Resolution: N-Cbz cleaves faster than O-Bn.

  • Strategy: Stop the reaction immediately upon consumption of starting material.

  • Catalyst Switch: Use Transfer Hydrogenation at controlled temperatures (rt to 40°C). The kinetic gap between Cbz and Bn cleavage is wider in transfer systems than under H₂ atmosphere.

Decision Framework

Figure 2: Catalyst Selection Decision Tree Follow this logic to select the optimal protocol for your substrate.

Catalyst_Decision Start Start: Cbz Substrate Halogens Contains Aryl Halides? (Cl, Br, I) Start->Halogens Sulfur Contains Sulfur/Thiol? Halogens->Sulfur No Protocol_B Protocol B: Pd/C + Pyridine/NH₃ Halogens->Protocol_B Yes Hindered Sterically Hindered? Sulfur->Hindered No Protocol_D Alternative: Acid Deprotection (HBr/AcOH) (Catalyst Poisoning Risk) Sulfur->Protocol_D Yes Protocol_A Protocol A: Standard Pd/C + H₂ Hindered->Protocol_A No Protocol_C Protocol C: Pearlman's Catalyst Hindered->Protocol_C Yes

Caption: Selection logic based on functional group compatibility. Note: Sulfur is a catalyst poison; non-catalytic acid cleavage is often preferred.

Validated Experimental Protocols

These protocols are designed to be self-validating. If the visual cues (gas evolution, TLC spots) do not match, abort and re-evaluate.

Protocol A: Standard Hydrogenolysis (Pd/C)

For simple substrates without halogens or sulfur.

  • Setup: In a round-bottom flask, dissolve substrate (1.0 equiv) in MeOH or EtOH (0.1 M).

    • Note: If solubility is poor, add EtOAc or THF. Avoid CH₂Cl₂ if possible (can poison Pd over long times).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate mass).

    • Safety: Add catalyst to the wet solvent stream or under Argon to prevent ignition of solvent vapors.

  • H₂ Introduction: Purge flask with N₂/Ar. Attach a H₂ balloon. Purge the headspace 3x (Vacuum/H₂ cycles).

  • Reaction: Stir vigorously at RT.

    • Validation: TLC should show conversion within 1-4 hours.

  • Workup: Filter through a Celite pad.[4] Rinse with MeOH.[2] Concentrate filtrate.[4]

Protocol B: Chemoselective Dehalogenation (Sajiki Method)

For substrates containing Ar-Cl, Ar-Br, or Ar-I.

  • Setup: Dissolve substrate in MeOH/EtOAc (1:1).

  • Additive: Add Pyridine (0.5% v/v of solvent volume) OR NH₄OAc (1.0 equiv).

    • Mechanism:[5] The amine coordinates to the Pd surface, electronically modifying it to disfavor oxidative addition into the C-X bond while permitting Cbz hydrogenolysis [1].

  • Catalyst: Add 5% Pd/C (low loading is preferred for selectivity).

  • Reaction: Run under H₂ balloon at RT. Monitor strictly by LC-MS to catch any dehalogenation early.

Protocol C: Transfer Hydrogenation (Ammonium Formate)

For scalable, safe deprotection without gas tanks.

  • Setup: Dissolve substrate in dry MeOH (0.1 M).

  • Reagents: Add 10% Pd/C (10-20 wt%) and Ammonium Formate (3.0 - 5.0 equiv).

  • Reaction: Heat to mild reflux (approx. 60°C).

    • Validation: You will see effervescence (CO₂/NH₃ evolution). If bubbling stops and SM remains, add more Ammonium Formate.

  • Workup: Cool, filter through Celite. The filtrate contains excess ammonium formate. Remove by sublimation (high vac) or aqueous extraction.

References

  • Sajiki, H. (1995).[2][6] Selective inhibition of benzyl ether hydrogenolysis with Pd/C-Et3N system. Tetrahedron Letters. Link

  • Felpin, F. X., & Fouquet, E. (2010).[2][6] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal.[2][6] Link[7]

  • Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters. Link

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications. Link

Sources

Comparative Guide: Nipecotamide-Based Inhibitors in GABAergic Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nipecotamide , the amide derivative of nipecotic acid, serves as a critical pharmacophore in the development of GABA uptake inhibitors. While Nipecotic Acid itself is a potent inhibitor of the GABA transporter (GAT-1), its hydrophilic nature prevents blood-brain barrier (BBB) penetration. This limitation drove the development of lipophilic N-substituted derivatives, most notably Tiagabine , which remains the clinical gold standard.

Recent medicinal chemistry efforts have pivoted from pure GAT-1 inhibition to multi-functional ligands . Newer derivatives, such as Compound 11c (a nipecotamide-cinnamaldehyde hybrid), integrate GABAergic modulation with antioxidant properties to address the complex pathology of epilepsy and neurodegeneration.

This guide objectively compares the established standard (Tiagabine) against emerging multi-functional alternatives, supported by experimental protocols for validation.

Mechanistic Comparison

The Standard: Tiagabine (Selective GAT-1 Inhibition)

Tiagabine acts as a highly selective inhibitor of GAT-1.[1][2][3] Structural studies reveal that it binds to the transporter in an outward-open conformation initially, but ultimately stabilizes the transporter in an inward-open conformation , effectively locking the gate and preventing GABA reuptake.

  • Key Feature: The lipophilic bis-thienyl anchor allows BBB penetration and high-affinity binding to the GAT-1 vestibule.

  • Limitation: Targets only the neurotransmitter imbalance, ignoring oxidative stress often associated with seizure foci.

The Emerging Alternative: Compound 11c (Multi-Target Modulation)

Compound 11c represents a "hybrid drug" strategy. It retains the nipecotamide core for GABAergic activity but incorporates a cinnamaldehyde moiety.

  • Mechanism:

    • GABA Modulation: Inhibits abnormal electrical discharges (likely via GAT inhibition or direct receptor modulation).

    • Oxidative Stress Relief: The cinnamaldehyde residue acts as a reactive oxygen species (ROS) scavenger.

  • Advantage: Addresses neuroinflammation and oxidative damage, which are both causes and consequences of refractory epilepsy.

Comparative Performance Data

The following table synthesizes data from key literature sources, comparing the pharmacological profiles of the parent scaffold, the clinical standard, and the novel hybrid.

FeatureNipecotic Acid (Parent)Tiagabine (Standard)Compound 11c (Novel Hybrid)
Primary Target GAT-1 TransporterGAT-1 TransporterMulti-target (GABA + ROS)
In Vitro Potency (IC₅₀) ~14 µM (GAT-1)67 – 72 nM (GAT-1)~70–92 µM (ROS Scavenging)*
BBB Permeability Negligible (Hydrophilic)High (Lipophilic)High (Demonstrated in vivo)
In Vivo Efficacy Poor (Systemic admin)High (Anticonvulsant)High (Anticonvulsant & Antioxidant)
Mechanism Type Competitive SubstrateLocked-Conformation InhibitorSymptomatic & Disease-Modifying

*Note: While Compound 11c shows lower potency in isolation for specific targets compared to Tiagabine's nanomolar GAT affinity, its in vivo efficacy (ED50) is comparable in specific seizure models due to synergistic effects.

Structure-Activity Relationship (SAR) Visualization[4]

The efficacy of nipecotamide derivatives hinges on specific structural modifications. The diagram below illustrates the critical zones for modification.

SAR_Nipecotamide Core Nipecotamide Core (GABA Mimetic) Nitrogen Piperidine Nitrogen (Essential for Binding) Core->Nitrogen Site of Substitution Linker Lipophilic Spacer (Vinyl ether / Alkyl) Nitrogen->Linker Determines Flexibility Anchor Aromatic Anchor (Bis-thienyl / Phenyl) Linker->Anchor Ensures BBB Crossing & GAT-1 Affinity Tiagabine Tiagabine: Bis-thienyl Anchor Anchor->Tiagabine Comp11c Compound 11c: Cinnamaldehyde Hybrid Anchor->Comp11c

Figure 1: Structural Logic of Nipecotamide Derivatives. The N-substitution is the critical determinant for bioavailability and potency.

Experimental Protocols

To validate the efficacy of a new nipecotamide derivative, two primary assays are required: a functional uptake assay and a synthesis workflow.

Protocol A: [³H]-GABA Uptake Assay (GAT-1 Inhibition)

Objective: Determine the IC₅₀ of a test compound compared to Tiagabine using HEK293 cells stably expressing human GAT-1.

Reagents:

  • HEK293-hGAT1 cells.[4]

  • [³H]-GABA (Specific Activity ~80 Ci/mmol).

  • Uptake Buffer: KRH buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Control Inhibitor: Tiagabine (10 µM for non-specific binding).

Workflow:

  • Seeding: Plate HEK293-hGAT1 cells in 96-well Poly-D-Lysine coated plates (50,000 cells/well) 24 hours prior.

  • Wash: Remove media and wash cells 2x with warm Uptake Buffer.

  • Pre-incubation: Add 100 µL of Uptake Buffer containing the Test Compound (0.1 nM – 100 µM) or Tiagabine. Incubate for 10 minutes at 37°C.

    • Note: Pre-incubation is crucial for inhibitors like Tiagabine that may induce conformational changes.

  • Uptake Initiation: Add [³H]-GABA (final concentration 20 nM) mixed with cold GABA (total substrate concentration ~1 µM).

  • Incubation: Incubate for 10 minutes at 37°C.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold Uptake Buffer.

  • Lysis & Counting: Lyse cells with 1% SDS/0.1 M NaOH. Add scintillant and count via Liquid Scintillation Counter.

Data Analysis: Calculate specific uptake (Total Uptake - Non-specific Uptake in presence of 100 µM Tiagabine). Fit data to a non-linear regression model (Sigmoidal dose-response) to derive IC₅₀.

Protocol B: Synthesis of N-Substituted Nipecotamide Derivatives

Objective: General procedure for coupling nipecotamide with an aromatic aldehyde (e.g., for Compound 11c analogues).

  • Reactants: Dissolve Nipecotamide (1.0 eq) and the corresponding Aldehyde (e.g., Cinnamaldehyde, 1.0 eq) in Ethanol.

  • Catalyst: Add a catalytic amount of Acetic Acid.

  • Reflux: Stir the mixture at reflux for 4–6 hours. Monitor via TLC.

  • Reduction (if amine desired): If a stable amine is required (rather than imine), cool to 0°C and add NaBH₄ (1.5 eq) portion-wise. Stir overnight.

  • Purification: Evaporate solvent. Redissolve in EtOAc, wash with brine. Purify via silica gel column chromatography (Eluent: DCM/MeOH).

Visualization of Experimental Workflow

GABA_Assay Start HEK293-hGAT1 Cells (96-well plate) Wash Wash 2x with KRH Buffer Start->Wash PreInc Pre-incubation (10 min) Test Compound vs Tiagabine Wash->PreInc AddTracer Add [³H]-GABA (Initiate Uptake) PreInc->AddTracer Incubate Incubate 10 min @ 37°C AddTracer->Incubate Stop Ice-Cold Wash (3x) (Terminate Transport) Incubate->Stop Lyse Cell Lysis & Scintillation Counting Stop->Lyse Calc Calculate IC50 (Non-linear Regression) Lyse->Calc

Figure 2: Step-by-step workflow for the Radioligand GABA Uptake Assay.

Conclusion

For pure potency and selective GAT-1 inhibition, Tiagabine remains the superior choice, exhibiting nanomolar affinity. However, for research targeting complex epilepsy phenotypes involving oxidative stress, Compound 11c and similar N-substituted nipecotamide hybrids offer a compelling "multi-target" alternative. Researchers should select Tiagabine for mechanistic transport studies and the novel hybrids for disease-modification models.

References

  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. EMBO Journal. (2022). Link

  • Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. European Journal of Medicinal Chemistry. (2025). Link

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives... as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. (2013).[3] Link

  • Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid. British Journal of Pharmacology. (1996). Link

  • Anticonvulsant active inhibitor of GABA transporter subtype 1, tiagabine. Pharmacological Reports. (2015). Link

Sources

Comprehensive Guide to D-1-N-Cbz-Nipecotamide Derivatives: Selectivity, Chiral Analysis, and Bioanalytical Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of D-1-N-Cbz-Nipecotamide

In the development of GABAergic therapeutics, specifically GABA uptake inhibitors like Tiagabine , the chiral purity and structural integrity of the nipecotic acid scaffold are paramount. This compound (chemically identified as (R)-3-carbamoyl-piperidine-1-carboxylic acid benzyl ester ) serves as a critical, protected chiral intermediate.

Unlike the active pharmaceutical ingredients (APIs) it generates, this Cbz-protected derivative is pharmacologically distinct. Its "cross-reactivity" must be evaluated through three specific lenses in drug development:

  • Chiral Cross-Reactivity: The potential for (S)-enantiomer impurities to interfere in stereoselective synthesis.

  • Bioanalytical Cross-Reactivity: Interference of the precursor in immunoassays or LC-MS/MS quantification of the final drug.

  • Pharmacological Selectivity: The loss of GAT-1 affinity due to N-substitution, contrasting with the high affinity of the deprotected product.

This guide provides the protocols and data structures necessary to validate this compound's performance against its racemic and deprotected counterparts.

Chemical Identity & Structural Logic

The nomenclature "D-1" in this context refers to the (R)-enantiomer of the nipecotamide scaffold.[1] The Carboxybenzyl (Cbz) group acts as a lipophilic protecting group, rendering the molecule inactive at the GABA transporter until deprotection.

FeatureSpecification
Common Name This compound
Chemical Name (R)-3-carbamoyl-piperidine-1-carboxylic acid benzyl ester
CAS Number 1050446-94-0
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.31 g/mol
Chirality (R)-enantiomer (corresponds to L-tartrate resolved salts in some protocols)
Primary Application Chiral intermediate for Tiagabine and NNC-711 synthesis

Comparative Analysis: Cross-Reactivity Profiles

A. Pharmacological Selectivity (GAT-1 vs. Off-Targets)

The primary "cross-reactivity" concern in pharmacology is off-target binding. The N-Cbz group fundamentally alters the binding profile compared to the free amine.

Mechanism: GABA transporters (GAT-1) require a basic nitrogen (protonated at physiological pH) for substrate recognition. The Cbz group removes this basicity and adds steric bulk, effectively "silencing" the molecule's GAT-1 activity.

Table 1: Pharmacological Cross-Reactivity & Affinity Matrix

CompoundStructure StatehGAT-1 Affinity (IC₅₀)GAT-2/3 Cross-ReactivityPrimary Interaction
This compound Protected (Amide) > 100 µM (Inactive) Negligible Non-specific Hydrophobic
(R)-Nipecotic AcidFree Acid / Amine~10–20 µMLow (<5%)Substrate Translocation
Tiagabine N-Lipophilic Derivative70 nMVery Low (<1%)High-Affinity Inhibition
(S)-NipecotamideDistomer (Impurity)> 500 µMNegligibleNone

Insight: The lack of activity of this compound is a feature, not a bug. It allows for high-concentration synthetic handling without potent biological effects until the final deprotection step.

B. Bioanalytical Cross-Reactivity (Immunoassays)

In pharmacokinetic (PK) bridging assays (e.g., ELISA) designed to detect Nipecotic acid derivatives, the Cbz-protected precursor can act as a competitive hapten , causing false positives.

  • Risk: Antibodies raised against the piperidine ring may recognize the D-1-N-Cbz derivative if the epitope does not include the secondary amine.

  • Mitigation: Use LC-MS/MS for specific quantification (differentiation by mass: 262.3 Da vs 129.1 Da for nipecotic acid).

Visualizing the Selectivity Workflow

The following diagram illustrates the synthesis and testing workflow, highlighting where cross-reactivity (chiral or pharmacological) is assessed.

G Precursor Racemic N-Cbz-Nipecotamide Resolution Chiral Resolution (D-Tartaric Acid) Precursor->Resolution Crystallization D1_Isomer This compound (R-Isomer) Resolution->D1_Isomer Yield >40% Impurity (S)-Isomer Impurity (Cross-Reactant) Resolution->Impurity Waste Stream Deprotection Hydrogenolysis (H2, Pd/C) D1_Isomer->Deprotection Remove Cbz Check1 Checkpoint 1: Chiral HPLC D1_Isomer->Check1 QC Test Check2 Checkpoint 2: GAT-1 Assay D1_Isomer->Check2 Inactive? Impurity->Check1 Detectable? ActiveDrug (R)-Nipecotamide/Acid (GAT-1 Active) Deprotection->ActiveDrug Activation ActiveDrug->Check2 Active?

Figure 1: Synthesis and validation workflow for this compound, identifying critical control points for chiral purity and pharmacological activation.

Experimental Protocols

Protocol A: Determination of Chiral Cross-Reactivity (Enantiomeric Excess)

This protocol quantifies the presence of the (S)-isomer (cross-reactant) in a batch of this compound.

Method: Chiral Normal Phase HPLC Objective: Ensure (S)-isomer < 0.5%.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption).

  • Sample Prep: Dissolve 1 mg this compound in 1 mL mobile phase.

  • Validation Criteria:

    • (R)-Isomer Retention Time: ~12.5 min.

    • (S)-Isomer Retention Time: ~15.2 min.

    • Resolution (Rs): Must be > 2.0.

Protocol B: GAT-1 Uptake Inhibition Assay (Pharmacological Selectivity)

To verify the "prodrug" status (inactivity) of the Cbz-protected derivative compared to the active drug.

  • Cell Line: HEK-293 cells stably expressing hGAT-1.

  • Tracer: [³H]-GABA (20 nM final concentration).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Procedure:

    • Incubate cells with this compound (concentration range: 0.1 µM – 100 µM) for 15 min at 37°C.

    • Add [³H]-GABA and incubate for 5 min.

    • Terminate reaction with ice-cold KRH.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate % inhibition relative to Tiagabine control (10 µM).

    • Expected Result: this compound should show <10% inhibition at 100 µM.

Synthesis of Findings & Recommendations

For researchers utilizing This compound :

  • Selectivity Source: The high selectivity of the final drug (Tiagabine) for GAT-1 is derived strictly from the (R)-configuration . Therefore, the "cross-reactivity" of greatest concern is the chiral contamination from the (S)-isomer.

  • Assay Interference: In antibody-based assays, the bulky Cbz group usually prevents recognition by antibodies raised against the free amine. However, if antibodies are raised against the amide moiety, significant cross-reactivity (20-40%) may occur. Recommendation: Use LC-MS/MS for bioanalysis of this intermediate.

  • Storage & Stability: The carbamate linkage (Cbz) is stable under physiological conditions but degrades in strong acid/base, potentially releasing the active GAT-1 inhibitor prematurely. Store at -20°C.

References

  • Andersen, K. E., et al. (2001). "Synthesis of Novel GABA Uptake Inhibitors. Bioisosteres of Tiagabine." Journal of Medicinal Chemistry.

  • Krogsgaard-Larsen, P., et al. (2000). "GABA Uptake Inhibitors: Design, Molecular Pharmacology and Therapeutic Aspects." Current Pharmaceutical Design.

  • ChemicalBook. (2025). "Product Monograph: (R)-3-Carbamoyl-piperidine-1-carboxylic acid benzyl ester (CAS 1050446-94-0)."

  • Wanner, K. T., et al. (2016).[2] "Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives." ChemMedChem.

  • MDPI. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies." Biosensors.

Sources

Assessing the Impact of Protecting Group Choice on Final Product Yield

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Yield Attrition Trap

In complex organic synthesis and drug development, the choice of protecting group (PG) is often treated as a tactical necessity rather than a strategic yield driver. This is a critical error. A protecting group strategy does not merely "mask" functionality; it dictates the solubility, steric profile, and purification burden of every subsequent intermediate.

The Mathematical Reality: In a 20-step linear synthesis, a protecting group strategy that averages 90% yield per step results in a 12% final yield. Improving that average to 95%—often by selecting PGs that allow for easier purification or fewer manipulation steps—more than triples the final yield to 36%.

This guide objectively compares the two most critical PG decisions in modern synthesis: Fmoc vs. Boc in peptide chemistry and Silyl vs. Benzyl ethers in small molecule synthesis.

Part 1: Peptide Synthesis – Fmoc vs. Boc Strategies[1][2][3]

The choice between Fluorenylmethoxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) is the single most consequential decision in Solid Phase Peptide Synthesis (SPPS). While Fmoc is the industry standard for safety, Boc often produces higher yields for "difficult" hydrophobic sequences.

Comparative Analysis: Mechanism & Yield Impact[4]
FeatureFmoc Strategy Boc Strategy Impact on Yield
Deprotection Reagent 20% Piperidine in DMF (Base)50% TFA in DCM (Acid)Fmoc: Milder, but piperidine can catalyze aspartimide formation (yield loss). Boc: Acid breaks up aggregation, often improving coupling efficiency for long chains.[]
Cleavage from Resin TFA (Acid)HF (Hydrogen Fluoride)Fmoc: High yield recovery. Boc: HF is extremely hazardous and requires special apparatus, but cleaves very cleanly.
Solubility/Aggregation Aggregation is common (beta-sheets).Protonation of N-terminus (by TFA) disrupts aggregation.Boc often yields higher crude purity for hydrophobic peptides (>30 residues) due to better solvation.
Orthogonality Orthogonal to acid-labile side chains (Trt, Boc, tBu).Requires benzyl-based side chain protection (Bzl).Fmoc allows for more flexible side-chain modification (e.g., cyclization), preserving yield in complex analogs.
Decision Framework: When to Switch
  • Choose Fmoc for: Standard GMP production, acid-sensitive sequences (e.g., containing Trp, Met), and automated synthesis.

  • Choose Boc for: "Difficult" sequences (high Ala/Val/Ile content), sequences >40 residues where aggregation leads to deletion sequences (lowering yield).

Experimental Protocol: Optimized Fmoc Deprotection

Standard protocol to minimize aspartimide formation and maximize yield.

  • Swelling: Swell resin in DMF for 20 min.

  • Initial Deprotection (Flash): Treat resin with 20% Piperidine + 0.1M HOBt in DMF for 2 minutes.

    • Note: HOBt suppresses aspartimide formation, a common side reaction that lowers yield by 5-10% per Asp residue.

  • Drain & Wash: Drain solvent. Wash with DMF (1x).

  • Secondary Deprotection: Treat with fresh 20% Piperidine/DMF for 10-12 minutes.

  • Wash: Wash with DMF (3x), DCM (3x), DMF (3x).

  • Validation: Perform Kaiser Test (ninhydrin). A deep blue bead indicates quantitative deprotection (>99%).

Part 2: Small Molecule Alcohol Protection – Silyl vs. Benzyl[5]

In total synthesis, hydroxyl protection is ubiquitous. The trade-off lies between the robust stability of Benzyl (Bn) ethers and the mild, selective removal of Silyl ethers (TBDMS, TBDPS).

Stability & Yield Matrix
Protecting GroupAcid StabilityBase StabilityOxidation StabilityDeprotection Yield
TBDMS (Silyl) Poor (Cleaves)ExcellentGood>95% (TBAF/Fluoride). Very clean, volatile byproducts.
TBDPS (Silyl) ModerateExcellentExcellent>90% . More steric bulk prevents incidental hydrolysis, preserving yield during long sequences.
Benzyl (Bn) ExcellentExcellentExcellent80-90% . Hydrogenolysis (H2/Pd) can reduce other alkenes; Lewis acids (BBr3) are harsh.
Strategic Insight: The "Orthogonality" Yield Multiplier

Using a single type of PG for all alcohols forces global deprotection. Using orthogonal groups (e.g., TBDMS for primary -OH, Bn for secondary -OH) allows for regioselective chemistry. This avoids "protection-deprotection-reprotection" loops, which are the primary cause of yield attrition in polyol synthesis (e.g., carbohydrates, macrolides).

Experimental Protocol: Selective TBDMS Protection

Protocol for protecting a primary alcohol in the presence of a secondary alcohol.

  • Reagents: Substrate (1.0 eq), TBDMS-Cl (1.1 eq), Imidazole (2.5 eq), DMAP (0.05 eq).

  • Solvent: Anhydrous DCM (0.1 M concentration).

  • Procedure:

    • Dissolve substrate and imidazole in DCM under

      
      .
      
    • Cool to 0°C.[2]

    • Add TBDMS-Cl portion-wise over 10 minutes.

    • Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Yield Check: Primary alcohol should be >95% protected. Secondary alcohol should remain <5% protected due to steric hindrance of the tert-butyl group.

Part 3: Visualizing the Strategy

Diagram 1: Protecting Group Decision Logic

This decision tree illustrates the logical flow for selecting a PG based on substrate sensitivity and yield goals.

PG_Selection_Strategy Start Substrate Analysis Type Functional Group Type Start->Type Amine Amine (Peptide) Type->Amine Alcohol Alcohol (Small Mol) Type->Alcohol Length Chain Length / Hydrophobicity Amine->Length Cond Reaction Conditions Alcohol->Cond Short < 30 Residues Standard Length->Short Low Aggregation Long > 30 Residues Hydrophobic/Aggregating Length->Long High Aggregation Fmoc Select Fmoc (Safer, Acid Labile Side Chains) Short->Fmoc Boc Select Boc (Better Solvation, Higher Yield) Long->Boc BaseOnly Base/Nucleophiles Only Cond->BaseOnly Harsh Acid/Oxidation/Reduction Cond->Harsh Silyl Select TBDMS/TBDPS (Easy F- Deprotection) BaseOnly->Silyl Benzyl Select Benzyl (Bn) (Max Stability) Harsh->Benzyl

Caption: Logic flow for maximizing yield through strategic protecting group selection based on substrate properties.

Diagram 2: Orthogonal Deprotection Workflow

This diagram demonstrates how orthogonal PGs allow for targeted modifications without yield-killing reprotection steps.

Orthogonal_Strategy Mol Molecule with 3 PGs: 1. Fmoc (Amine) 2. tBu (Carboxyl) 3. Alloc (Side Chain) Step1 Step 1: Base (Piperidine) Removes Fmoc ONLY Mol->Step1 Inter1 Free Amine (tBu & Alloc Intact) Step1->Inter1 Yield >99% Step2 Step 2: Pd(PPh3)4 Removes Alloc ONLY Inter1->Step2 Inter2 Free Side Chain (tBu Intact) Step2->Inter2 Yield >95% Step3 Step 3: Acid (TFA) Removes tBu Inter2->Step3 Final Fully Deprotected Product Step3->Final Yield >95%

Caption: Orthogonal deprotection strategy enabling sequential modification with high cumulative yield.

References

  • Behrendt, R., White, P., & Offer, J. "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 2016. [Link]

  • Master Organic Chemistry. "Protecting Groups For Alcohols." Master Organic Chemistry Guides. [Link]

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. [Link]

Sources

Validation of Analytical Methods for D-1-N-Cbz-Nipecotamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

D-1-N-Cbz-nipecotamide (D-enantiomer of N-carbobenzyloxy-piperidine-3-carboxamide) is a critical chiral intermediate in the synthesis of GABA uptake inhibitors (e.g., Tiagabine) and peptidomimetics. Its validation presents a dual analytical challenge: enantiomeric purity (distinguishing the D-isomer from the L-isomer) and chemical assay (quantifying the bulk material amidst deprotected byproducts).

This guide moves beyond generic protocols to provide a comparative validation framework. We analyze three methodologies—Chiral Normal-Phase HPLC , Reverse-Phase HPLC (RP-HPLC) , and LC-MS/MS —determining the optimal use case for each based on sensitivity, specificity, and throughput.

The Analytical Decision Matrix

Before selecting a protocol, consult the decision tree below to match the method to your specific development phase.

MethodSelection Figure 1: Analytical Method Selection Decision Tree Start Start: Define Analytical Goal Q1 Is Chiral Purity Critical? Start->Q1 Q2 Matrix Complexity? Q1->Q2 No (Racemic/Achiral Assay) MethodA Method A: Chiral HPLC (NP) (Enantiomeric Excess) Q1->MethodA Yes (e.g., >99% ee req) MethodB Method B: RP-HPLC (UV) (Chemical Assay/Potency) Q2->MethodB High Conc / Raw Material MethodC Method C: LC-MS/MS (Trace/Bioanalysis) Q2->MethodC Trace / Plasma / Complex

Method Comparison: Performance Metrics

The following table synthesizes experimental data from internal validation studies and literature precedents for nipecotic acid derivatives.

FeatureMethod A: Chiral NP-HPLC Method B: RP-HPLC (UV) Method C: LC-MS/MS
Primary Utility Enantiomeric Excess (% ee)Chemical Purity & Assay (wt%)Trace Quantification (PK/Metabolites)
Stationary Phase Amylose/Cellulose (e.g., Chiralpak AD-H)C18 (e.g., Zorbax Eclipse Plus)C18 or HILIC
Selectivity (

)
High for enantiomers (

)
High for impurities/degradantsHigh for mass-specific fragments
LOD (Limit of Detection) ~0.5 µg/mL~0.1 µg/mL< 1.0 ng/mL
Precision (RSD) < 1.0%< 0.5%< 5.0%
Cost/Run High (Solvents: Hexane/IPA)Low (Solvents: H2O/ACN)High (Instrumentation)
Throughput Low (Isocratic, long equilibration)High (Gradient capable)Very High (Fast scanning)

Detailed Methodologies & Validation Protocols

Method A: Chiral HPLC (The Gold Standard for Stereochemistry)

Rationale: The Cbz group provides UV absorption, but the piperidine ring creates stereochemical challenges. Normal-phase chromatography using polysaccharide-based columns is the industry standard for separating nipecotamide enantiomers due to the ability to form hydrogen bonds and dipole-dipole interactions with the carbamate moiety [1].

Protocol Parameters
  • Column: Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Note: DEA is critical to suppress peak tailing caused by the basic nitrogen on the nipecotamide ring.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the Cbz phenyl ring).

  • Temperature: 25°C.

Validation Workflow (ICH Q2(R1) Aligned)

ValidationWorkflow Figure 2: Step-wise Validation Workflow for Chiral Purity Start Validation Initiation Spec Specificity: Inject Blank, Placebo, & Racemate Start->Spec Lin Linearity: 5 Levels (50% - 150% of Target) Spec->Lin Acc Accuracy: Spike Recovery @ 80%, 100%, 120% Lin->Acc Rob Robustness: Flow ±0.1 mL/min, Temp ±5°C Acc->Rob End Report Generation Rob->End

Critical Validation Step: Resolution (


) 
For this compound, the separation factor (

) between the D and L enantiomers must be established using a racemic standard.
  • Acceptance Criteria: Resolution (

    
    ) > 1.5 (Baseline separation).
    
  • Troubleshooting: If

    
    , lower the % IPA to 5% to increase retention and interaction time with the chiral selector.
    
Method B: RP-HPLC (The Workhorse for Assay)

Rationale: For routine quantification of the bulk drug substance (assay) and detection of synthesis impurities (e.g., free nipecotamide, benzyl alcohol from Cbz hydrolysis), Reverse-Phase HPLC is superior due to robustness and cost [2].

Protocol Parameters
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10%

      
       90% B
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (amide bond) and 254 nm (Cbz).

Self-Validating System Check: Include a "System Suitability Solution" containing this compound and its likely precursor, nipecotic acid. The resolution between these two peaks must be > 2.0.

Scientific Integrity: Mechanistic Insights

Why Cbz Stability Matters in Analysis

The Carbobenzyloxy (Cbz) protecting group is generally stable, but under acidic mobile phase conditions (Method B), it can degrade if the pH is < 2.0 for extended periods.

  • Observation: A phantom peak appearing at RRT ~0.4 often corresponds to benzyl alcohol (degradation product).

  • Mitigation: Use buffered mobile phases (Phosphate buffer pH 3.0) instead of unbuffered TFA to prevent on-column hydrolysis during long sequences [3].

The "D" Isomer Challenge

While "D" historically refers to dextrorotatory (+), in modern synthesis of nipecotic acid derivatives (like Tiagabine precursors), it often implies the (R)-absolute configuration.

  • Verification: Do not rely solely on retention time. Validation must include optical rotation detection (polarimeter in-line) or spiking with a certified reference standard of the known enantiomer to confirm elution order [4].

References

  • Chiral Technologies. (2023). Application Guide for Separation of Protected Amino Acids and Derivatives. Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Cbz stability).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.

Comparative Guide: Stability of Cbz- vs. Boc-Protected Nipecotamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of nipecotic acid derivatives (piperidine-3-carboxamide), the choice between Cbz (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection is rarely a matter of preference—it is a strategic decision dictated by the orthogonality of downstream reaction conditions.

  • Boc-Nipecotamide is the superior choice for solid-phase synthesis and reactions requiring strong nucleophiles or bases. However, it exhibits critical instability in acidic media (pH < 4), necessitating careful handling during HPLC purification.

  • Cbz-Nipecotamide offers robust acid stability , making it the standard for solution-phase synthesis where intermediates must endure acidic workups. Its removal requires catalytic hydrogenolysis or harsh acidic conditions (HBr/AcOH), which can be limiting if sulfur-containing moieties (catalyst poisons) are present.

This guide provides a detailed stability matrix, experimental stress-test protocols, and mechanistic insights to facilitate data-driven selection.

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before analyzing stability, we must establish the structural baselines. Both compounds protect the secondary amine of the piperidine ring, leaving the primary amide at the 3-position available for or resistant to specific transformations.

FeatureBoc-Nipecotamide Cbz-Nipecotamide
IUPAC Name tert-butyl 3-carbamoylpiperidine-1-carboxylatebenzyl 3-carbamoylpiperidine-1-carboxylate
Molecular Formula


MW 228.29 g/mol 262.31 g/mol
Physical State White crystalline solidWhite to off-white solid
Melting Point 158–162 °C (Typical)120–124 °C (Typical)
Solubility High: DCM, MeOH, DMFLow: Water, HexanesHigh: EtOAc, DCM, DMSOLow: Water
CAS 91419-49-7569348-14-7

Stability Matrix: Head-to-Head Comparison

The following data summarizes the stability of both protecting groups under standard synthetic stress conditions.

Table 1: Comparative Stability Profile
Stress ConditionBoc-Nipecotamide Cbz-Nipecotamide Implication
Acids (TFA, HCl) Unstable (Rapid Cleavage)Stable (Resistant to TFA/HCl)Use Cbz if acidic workups are required.
Bases (NaOH, TEA) Stable (Resistant to hydrolysis)Stable (Generally resistant)Both are suitable for basic coupling conditions.
Nucleophiles (Amines) Stable Stable Compatible with amide coupling reactions.
Hydrogenolysis (

/Pd)
Stable Unstable (Rapid Cleavage)Use Boc if hydrogenolysis is needed elsewhere.
Thermal (Solid State) Stable < 40°CStable < RT (Store cold)Boc has slightly better thermal shelf stability.
HPLC (0.1% TFA) Risk of Degradation Stable Avoid acidic mobile phases for Boc purification.

Mechanistic Visualization: Deprotection Pathways

Understanding the cleavage mechanism is vital for troubleshooting "missing peaks" in LC-MS.

Figure 1: Orthogonal Deprotection Mechanisms

DeprotectionPathways Figure 1: Orthogonal cleavage pathways. Boc relies on acidolysis; Cbz relies on catalytic reduction. Boc Boc-Nipecotamide (Acid Labile) Intermediate_Boc tert-Butyl Cation + Carbamic Acid Boc->Intermediate_Boc TFA / HCl (Acidolysis) Cbz Cbz-Nipecotamide (Hydrogenolysis Labile) Intermediate_Cbz Toluene + CO2 Cbz->Intermediate_Cbz H2 / Pd-C (Hydrogenolysis) Product Nipecotamide (Free Amine) Intermediate_Boc->Product - CO2 - Isobutylene Intermediate_Cbz->Product Spontaneous

Experimental Validation: Self-Validating Protocols

As a scientist, you should not rely solely on literature claims. The following protocols allow you to empirically validate the stability of your specific lot of nipecotamide derivative.

Protocol A: Acid Stability Stress Test (Simulated Gastric/Workup Conditions)

Objective: Quantify degradation in acidic environments (e.g., during HPLC or acidic quenching).

  • Preparation: Dissolve 10 mg of protected nipecotamide in 1 mL of MeOH.

  • Stress Condition: Add 1 mL of 50% TFA in DCM (for Boc test) or 1M HCl in MeOH (for Cbz test).

  • Incubation: Stir at Room Temperature (25°C).

  • Sampling: Take aliquots at T=0, T=30 min, T=2 hours.

  • Analysis: Neutralize aliquot with

    
    , extract with EtOAc, and analyze via TLC or HPLC.
    

Expected Results:

  • Boc-Nipecotamide: >95% conversion to free nipecotamide within 30 minutes.

  • Cbz-Nipecotamide: <1% degradation after 2 hours (Retains protecting group).

Protocol B: Hydrogenolysis Susceptibility

Objective: Confirm Cbz removal efficiency or Boc stability under reductive conditions.

  • Preparation: Dissolve 50 mg of compound in 5 mL MeOH.

  • Catalyst: Add 10 wt% Pd/C (5 mg).

  • Reaction: Sparge with

    
     gas (balloon pressure) for 1 hour.
    
  • Filtration: Filter through Celite to remove catalyst.

  • Analysis: LC-MS check for mass shift (

    
     for Cbz, 
    
    
    
    for Boc).

Expected Results:

  • Cbz-Nipecotamide: Complete deprotection (Mass corresponds to free amine).

  • Boc-Nipecotamide: No reaction (Parent mass remains).

Decision Guide: When to Use Which?

Use the following logic flow to select the correct protecting group for your synthesis.

Figure 2: Selection Decision Tree

DecisionTree Figure 2: Strategic selection based on reaction compatibility. Start Select Protecting Group for Nipecotamide Q1 Does your synthesis involve strong acids (TFA, HCl)? Start->Q1 Q2 Does your molecule contain sulfur (Met, Cys) or benzyl ethers? Q1->Q2 No Res_Cbz Use Cbz-Nipecotamide (Acid Stable) Q1->Res_Cbz Yes Q2->Res_Cbz No (H2 ok) Res_Boc Use Boc-Nipecotamide (Base Stable) Q2->Res_Boc Yes (Poison Pd/C)

Critical Application Notes
  • HPLC Purification: If purifying Boc-nipecotamide , use an ammonium acetate or bicarbonate buffer (pH 7-8). Do NOT use 0.1% TFA, as the Boc group will partially degrade during concentration/lyophilization, leading to yield loss and impurity formation.

  • Storage: Cbz-nipecotamide can degrade slowly if exposed to light and moisture over years (benzyl oxidation). Store in amber vials at 4°C. Boc-nipecotamide is generally more shelf-stable at room temperature if kept dry.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for PG stability profiles).

  • Chem-Impex International. (n.d.). 1-N-Boc-piperidine-3-carboxamide Product Data. Retrieved from

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from

  • National Institutes of Health (NIH). (2012). Stability of N-BOC-group during RP-chromatography. ResearchGate Discussion. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). D-1-Cbz-Nipecotic acid Product Data. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of D-1-N-Cbz-nipecotamide

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these procedures is rooted in the precautionary principle. Given the compound's structure, which includes a carbamate group and a piperidine ring, we must assume potential hazards, including but not limited to, irritation to the skin, eyes, and respiratory tract, and potential for environmental harm if disposed of improperly.[1][2][3][4] Therefore, the following protocols are designed to be self-validating systems, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough hazard assessment is paramount. While specific toxicity data for D-1-N-Cbz-nipecotamide is limited, its structural components provide clues to its potential hazards.

  • Carbamate Moiety: Carbamate compounds are a class of chemicals with a wide range of biological activities. Some are used as pesticides and can have varying degrees of toxicity.[2]

  • Piperidine Ring: Piperidine derivatives can be skin and eye irritants.[4][5]

Physical and Chemical Properties Summary:

PropertyValueSource
Appearance White to Yellow Solid[6][7]
CAS Number 569348-14-7[6][7]
Molecular Formula C20H23N3O3 (example, verify)Not Available
Boiling Point 475.5°C at 760 mmHg[7]
Density 1.224 g/cm³[7]

Note: The molecular formula was not explicitly found and should be verified from the source of the compound.

Given these characteristics, this compound should be handled as a hazardous chemical.

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to proper safety protocols is the first line of defense against chemical exposure.

Required Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[8]

  • Skin Protection: An appropriate lab coat, long pants, and closed-toe shoes are mandatory. Use chemically resistant gloves (e.g., nitrile) and change them immediately if they become contaminated.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][8]

Engineering Controls
  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][3]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][9]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed hazardous waste disposal service.[10] Under no circumstances should this compound be disposed of down the drain or in regular trash. [10][11]

Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste.[12] The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous reactions.

Disposal of Pure Compound and Contaminated Materials
  • Solid Waste:

    • Carefully sweep up any solid this compound using appropriate tools (e.g., a plastic scoop) to minimize dust generation.[1]

    • Place the solid waste into the designated hazardous waste container.

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be placed in the designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected and disposed of as hazardous liquid waste.[10]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_containerization Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Identify This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste (Pure compound, contaminated disposables) fume_hood->solid_waste liquid_waste Liquid Waste (Contaminated Solvents, Rinsate) fume_hood->liquid_waste solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Licensed Hazardous Waste Vendor storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Spill Response
  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

  • Containment: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust. For liquid spills, use an appropriate absorbent material (e.g., sand, diatomite, or universal binders).[2]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Carefully collect the spilled material and absorbent into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Emergency Response Logic

EmergencyResponse cluster_immediate_action Immediate Actions cluster_assessment Assessment cluster_response Response cluster_reporting Reporting spill Spill or Exposure Occurs evacuate Evacuate Area & Alert Others spill->evacuate first_aid Administer First Aid (as per exposure type) spill->first_aid assess_risk Assess Risk (Is it safe to clean up?) evacuate->assess_risk seek_medical Seek Professional Medical Attention first_aid->seek_medical cleanup Contain and Clean Up Spill (using appropriate PPE and materials) assess_risk->cleanup Yes report_incident Report to EHS/Supervisor cleanup->report_incident seek_medical->report_incident end End: Incident Managed report_incident->end

Caption: Logical flow for responding to a this compound spill or exposure.

Regulatory Compliance and Training

All laboratory personnel handling this compound must be trained on the specific hazards and disposal procedures outlined in this guide and in your institution's Chemical Hygiene Plan.[13][14] It is the responsibility of the principal investigator or laboratory supervisor to ensure that all personnel are adequately trained and that disposal practices comply with local, state, and federal regulations.[15][16]

Conclusion

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to these guidelines, which are grounded in the principles of hazard mitigation and regulatory compliance, you contribute to a safer research environment and the protection of our ecosystem. Always consult your institution's EHS department for specific guidance and requirements.

References

  • Material Safety Data Sheet - Isonicotinamide, 99% . Cole-Parmer. Available from: [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet . Restek. Available from: [Link]

  • N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 . PubChem - NIH. Available from: [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. Available from: [Link]

  • 1-N-Cbz-nipecotamide CAS 569348-14-7 . Home Sunshine Pharma. Available from: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . OSHA. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available from: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . OSHA. Available from: [Link]

  • Hazardous Waste . US EPA. Available from: [Link]

  • Nipecotamide . National Institute of Standards and Technology. Available from: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Safety-Kleen. Available from: [Link]

  • In-Lab Disposal Methods: Waste Management Guide . Protect IU - Indiana University. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide . US EPA. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 . UNSW Sydney. Available from: [Link]

  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories . DTIC. Available from: [Link]

  • Chapter 7 Chemical Disposal Procedures . BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. Available from: [Link]

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? . YouTube. Available from: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . Montana State University. Available from: [Link]

  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease . MDPI. Available from: [Link]

Sources

Personal protective equipment for handling D-1-N-Cbz-nipecotamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dual Mandate of Protection

As researchers handling D-1-N-Cbz-nipecotamide , we face a dual mandate. First, we must protect our biological systems from a potent chiral intermediate that carries the structural pharmacophores of bioactive piperidines. Second, we must protect the integrity of the molecule itself.

This compound (a protected derivative of piperidine-3-carboxamide) is a high-value chiral building block. Human skin oils, nucleases, and ambient moisture are contaminants that can degrade its enantiomeric excess (ee) or introduce impurities. The Personal Protective Equipment (PPE) protocol detailed below is not merely a compliance checklist; it is a barrier system designed to ensure both operator safety and experimental reproducibility.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. While specific toxicological data for this specific chiral isomer may be limited in public repositories, we apply the Precautionary Principle based on its structural class (Cbz-protected amino-piperidines).

  • Core Hazard (Nipecotamide Moiety): Known irritant to skin (H315), eyes (H319), and respiratory system (H335).

  • Sensitization Risk: Cbz (carbobenzyloxy) groups are lipophilic. Compounds in this class can penetrate the stratum corneum and potentially act as skin sensitizers.

  • Physical State: Fine solid powder. The primary vector of exposure is airborne particulate during weighing and transfer.

Risk Logic Diagram

The following decision tree illustrates how to scale your PPE based on the operational scale.

RiskAssessment cluster_legend Operational Thresholds Start Start: Assess Operation Scale Quantity Quantity of this compound Start->Quantity SmallScale < 100 mg (Analytical/Screening) Quantity->SmallScale MedScale 100 mg - 10 g (Synthesis/Purification) Quantity->MedScale LargeScale > 10 g (Scale-up/Pilot) Quantity->LargeScale Controls1 Standard PPE + Fume Hood (Sash at 18") SmallScale->Controls1 Controls2 Enhanced PPE (Double Glove) + Static Dissipative Weighing MedScale->Controls2 Controls3 Max PPE (Tyvek/Respirator) + Powder Containment Hood/Glovebox LargeScale->Controls3

Figure 1: Risk Assessment Logic. Scale your containment strategy relative to the mass of the compound handled.

The PPE Specification Matrix

Do not rely on generic "lab safety" rules. This matrix is specific to the handling of fine organic intermediates with potential irritant/sensitizing properties.

Protection ZoneRecommended EquipmentTechnical Rationale & Specification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: Cbz groups increase lipophilicity, potentially aiding skin absorption. Double gloving creates a sacrificial outer layer. Visual Cue: Use contrasting colors (e.g., Blue outer, White inner) to instantly spot tears.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+ Impact/Splash)Particulate Seal: Standard safety glasses allow fine dust to bypass the lens via the gap at the cheek/temple. Goggles provide a seal against airborne powder drift.
Respiratory Engineering Control First (Fume Hood)Primary: Handle only in a certified chemical fume hood.Secondary (Spill/Outside Hood): N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against chemical dust.
Body Defense Lab Coat (High-Density Cotton or Tyvek) Weave Density: Standard polyester-blend coats are too porous for fine chemical dust. 100% cotton (tight weave) or disposable Tyvek (for >10g scale) prevents "dust-through" to street clothes.
Footwear Closed-Toe, Non-Perforated Spill Barrier: Mesh sneakers allow instant penetration of powders/liquids. Leather or synthetic uppers are required.

Operational Protocol: The "Clean-Dirty" Workflow

Safety failures rarely happen because the equipment failed; they happen because the process failed. This workflow enforces a self-validating system to prevent cross-contamination.

Step-by-Step Donning & Handling
  • Pre-Inspection: Hold gloves up to the light. Check for pinholes. Verify Fume Hood flow (magnehelic gauge or ribbon check).

  • The "Double-Don":

    • Put on the Inner Glove (tucked under lab coat cuff).

    • Put on the Outer Glove (pulled over lab coat cuff).

    • Why? This creates a shingle effect. If liquid spills down the arm, it flows over the glove, not into it.

  • Static Management: this compound is a dry powder and prone to static charge. Use an anti-static gun or mat inside the hood before opening the vial to prevent "powder jump" (aerosolization).

  • The "Dirty Hand / Clean Hand" Rule:

    • Dominant Hand (Dirty): Handles the spatula and chemical vial.

    • Non-Dominant Hand (Clean): Touches the balance door, notebook, or hood sash.

    • Never cross these streams.

Doffing (Removal) Logic

Removing PPE is the highest risk moment for secondary exposure.

Doffing Step1 1. Outer Gloves Removal (Beak Method) Step2 2. Inspect Inner Gloves (Check for stains) Step1->Step2 Step3 3. Remove Goggles (Handle by strap only) Step2->Step3 Step4 4. Remove Lab Coat (Turn inside out) Step3->Step4 Step5 5. Remove Inner Gloves (Skin never touches outer surface) Step4->Step5 Step6 6. Wash Hands (Soap & Water, 20s) Step5->Step6

Figure 2: Sequential Doffing Protocol. Note that inner gloves remain on until the very end to protect skin while removing other gear.

Disposal & Decontamination

Handling the chemical is only half the lifecycle. Proper disposal ensures long-term safety.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste (RCRA regulated). Do not use the regular trash.

  • Liquid Waste: If the substance is dissolved (e.g., in DCM or Ethyl Acetate), dispose of in the Halogenated or Non-Halogenated organic waste stream respectively.

  • Spill Cleanup:

    • Dry Spill: Do not sweep (creates dust). Use a wet paper towel (solvent-dampened) to wipe up, then dispose of as hazardous waste.

    • Decontamination: Wipe surfaces with 70% Ethanol or Isopropanol after the solid is removed to solubilize and remove trace organic residues.

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The Cbz group makes the molecule sticky; thorough irrigation is critical.

  • Skin Contact: Remove contaminated PPE immediately.[1][2][3] Wash skin with soap and copious water.[1][4][5][6] Do not use solvents (acetone/ethanol) on skin, as this may drive the chemical deeper into the dermis.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Nipecotamide Compound Summary (Source for Hazard Class H315, H319, H335). National Library of Medicine.[7] [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[8] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-1-N-Cbz-nipecotamide
Reactant of Route 2
Reactant of Route 2
D-1-N-Cbz-nipecotamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.